molecular formula C18H24O3 B3038641 Psoracorylifol C CAS No. 879290-99-0

Psoracorylifol C

Cat. No.: B3038641
CAS No.: 879290-99-0
M. Wt: 288.4 g/mol
InChI Key: BPUKUJAZQKFJAN-MLHJIOFPSA-N
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Description

Psoracorylifol C is a natural product found in Cullen corylifolium with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(1S,2S,5R,7S)-2-ethenyl-2-methyl-5-propan-2-yl-6,8-dioxabicyclo[3.2.1]octan-7-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24O3/c1-5-17(4)10-11-18(12(2)3)20-15(16(17)21-18)13-6-8-14(19)9-7-13/h5-9,12,15-16,19H,1,10-11H2,2-4H3/t15-,16+,17+,18-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPUKUJAZQKFJAN-MLHJIOFPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C12CCC(C(O1)C(O2)C3=CC=C(C=C3)O)(C)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@]12CC[C@@]([C@H](O1)[C@@H](O2)C3=CC=C(C=C3)O)(C)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Bioactivity Screening of Psoracorylifol C: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Psoracorylifol C is a natural product isolated from the seeds of Psoralea corylifolia, a plant with a long history of use in traditional medicine.[1] Emerging research has identified this compound as one of five novel compounds from this plant with significant bioactivity, particularly against Helicobacter pylori.[1] This technical guide provides a comprehensive overview of the bioactivity screening of this compound, including detailed experimental protocols and data presentation for its anti-bacterial, antioxidant, anti-inflammatory, and anticancer activities. The information herein is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

Anti-Helicobacter pylori Activity

This compound, along with its structural analogs Psoracorylifols A, B, D, and E, has demonstrated noteworthy inhibitory activity against Helicobacter pylori.

Quantitative Data
CompoundBioactivityMeasurementValueReference
Psoracorylifols A-EAnti-Helicobacter pyloriMinimum Inhibitory Concentration (MIC)12.5-25 µg/mL[1]
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol is adapted from standard broth microdilution methods for H. pylori.

Materials:

  • This compound

  • Helicobacter pylori strain (e.g., ATCC 43504)

  • Brucella broth supplemented with 10% fetal bovine serum (FBS)

  • 96-well microtiter plates

  • Dimethyl sulfoxide (DMSO)

  • Resazurin sodium salt

  • Microplate reader

Procedure:

  • Preparation of this compound Stock Solution: Dissolve this compound in DMSO to a final concentration of 1 mg/mL.

  • Serial Dilutions: Perform serial two-fold dilutions of the this compound stock solution in Brucella broth in a 96-well plate to achieve a concentration range of 0.5 to 256 µg/mL.

  • Bacterial Inoculum Preparation: Culture H. pylori on Columbia blood agar plates under microaerophilic conditions. Harvest the bacteria and suspend in Brucella broth to a density of approximately 5 x 10^5 CFU/mL.

  • Inoculation: Add the bacterial suspension to each well of the microtiter plate containing the this compound dilutions.

  • Controls: Include a positive control (bacteria in broth without this compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 72 hours under microaerophilic conditions.

  • Determination of MIC: After incubation, add resazurin solution to each well and incubate for a further 4-6 hours. The MIC is the lowest concentration of this compound that prevents a color change from blue to pink, indicating inhibition of bacterial growth.

experimental_workflow_mic cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock This compound Stock Solution (1 mg/mL in DMSO) dilutions Serial Dilutions (0.5-256 µg/mL) stock->dilutions plate 96-well Plate Inoculation dilutions->plate inoculum H. pylori Inoculum (5x10^5 CFU/mL) inoculum->plate incubation Incubation (37°C, 72h, microaerophilic) plate->incubation resazurin Add Resazurin incubation->resazurin read Read Results resazurin->read mic Determine MIC read->mic

Caption: Workflow for MIC determination of this compound against H. pylori.

Antioxidant Activity Screening

While specific data for this compound is not yet available, compounds from Psoralea corylifolia are known to possess antioxidant properties. A common method to screen for this activity is the DPPH radical scavenging assay.

Experimental Protocol: DPPH Radical Scavenging Assay

Materials:

  • This compound

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol

  • Ascorbic acid (positive control)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in methanol.

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • Prepare a stock solution of ascorbic acid in methanol.

  • Assay:

    • In a 96-well plate, add various concentrations of this compound (e.g., 1-100 µg/mL).

    • Add the DPPH solution to each well.

    • Include a control (DPPH solution and methanol) and a positive control (ascorbic acid at various concentrations).

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can then be determined.

experimental_workflow_dpph prep Prepare this compound and DPPH solutions in Methanol mix Mix this compound (various conc.) with DPPH solution in 96-well plate prep->mix incubate Incubate in dark at room temperature for 30 min mix->incubate measure Measure absorbance at 517 nm incubate->measure calculate Calculate % scavenging activity and IC50 value measure->calculate

Caption: Workflow for DPPH radical scavenging assay.

Anti-inflammatory Activity Screening

Compounds from Psoralea corylifolia have demonstrated anti-inflammatory effects. A common in vitro assay to screen for this activity is the inhibition of albumin denaturation assay.

Experimental Protocol: Inhibition of Albumin Denaturation Assay

Materials:

  • This compound

  • Bovine serum albumin (BSA)

  • Phosphate buffered saline (PBS, pH 6.4)

  • Diclofenac sodium (positive control)

  • Spectrophotometer

Procedure:

  • Reaction Mixture: Prepare a reaction mixture containing 1% aqueous solution of BSA and this compound at various concentrations (e.g., 10-500 µg/mL) in PBS.

  • Control: A control group is prepared with BSA and PBS without this compound. Diclofenac sodium is used as a positive control.

  • Incubation: Incubate all samples at 37°C for 20 minutes.

  • Heat-induced Denaturation: Induce denaturation by heating the samples at 70°C for 5 minutes.

  • Measurement: After cooling, measure the absorbance of the solutions at 660 nm.

  • Calculation: The percentage inhibition of denaturation is calculated as: % Inhibition = [(A_control - A_sample) / A_control] x 100 The IC50 value can then be determined.

experimental_workflow_anti_inflammatory start Prepare BSA solution and this compound dilutions mix Mix BSA and this compound start->mix incubate1 Incubate at 37°C for 20 min mix->incubate1 heat Heat at 70°C for 5 min incubate1->heat cool Cool to room temperature heat->cool measure Measure absorbance at 660 nm cool->measure calculate Calculate % inhibition and IC50 measure->calculate

Caption: Workflow for inhibition of albumin denaturation assay.

Anticancer Activity Screening

Extracts and compounds from Psoralea corylifolia have shown cytotoxic effects against various cancer cell lines. The MTT assay is a widely used method to assess cell viability and screen for anticancer activity.

Experimental Protocol: MTT Assay for Cytotoxicity

Materials:

  • This compound

  • Cancer cell line (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 1-200 µM) and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Cell viability is calculated as: % Viability = (A_sample / A_control) x 100 The IC50 value, the concentration that inhibits 50% of cell growth, can be determined.

experimental_workflow_mtt seed Seed cancer cells in 96-well plate treat Treat cells with this compound (various conc.) for 48-72h seed->treat mtt Add MTT solution and incubate for 4h treat->mtt dissolve Dissolve formazan crystals with DMSO mtt->dissolve measure Measure absorbance at 570 nm dissolve->measure calculate Calculate % cell viability and IC50 measure->calculate

Caption: Workflow for MTT cytotoxicity assay.

Potential Signaling Pathways

While the specific molecular targets of this compound are still under investigation, the bioactivities of other compounds from Psoralea corylifolia suggest potential involvement of key signaling pathways. For instance, the anti-inflammatory and anticancer effects of compounds from this plant are often linked to the modulation of the NF-κB signaling pathway and the induction of apoptosis .

Hypothesized NF-κB Signaling Pathway Inhibition

Inflammatory stimuli can lead to the activation of the NF-κB pathway, resulting in the transcription of pro-inflammatory genes. This compound may exert its anti-inflammatory effects by inhibiting this pathway.

nfkb_pathway cluster_nucleus stimuli Inflammatory Stimuli (e.g., LPS) receptor TLR4 stimuli->receptor ikk IKK Complex receptor->ikk activates psoracorylifol_c This compound psoracorylifol_c->ikk inhibits ikb IκBα ikk->ikb phosphorylates nfkb NF-κB (p50/p65) ikb->nfkb releases nucleus Nucleus nfkb->nucleus translocates to transcription Transcription of Pro-inflammatory Genes (TNF-α, IL-6, COX-2) nucleus->transcription activates

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.
Hypothesized Apoptosis Induction Pathway

The anticancer activity of this compound may be mediated through the induction of apoptosis, or programmed cell death. This could involve the modulation of pro- and anti-apoptotic proteins of the Bcl-2 family.

apoptosis_pathway psoracorylifol_c This compound bcl2 Bcl-2 (anti-apoptotic) psoracorylifol_c->bcl2 down-regulates bax Bax (pro-apoptotic) psoracorylifol_c->bax up-regulates mitochondrion Mitochondrion bcl2->mitochondrion inhibits bax->mitochondrion promotes cytochrome_c Cytochrome c release mitochondrion->cytochrome_c caspase9 Caspase-9 activation cytochrome_c->caspase9 caspase3 Caspase-3 activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Hypothesized intrinsic apoptosis pathway induced by this compound.

Conclusion

This compound is a promising natural product with confirmed anti-Helicobacter pylori activity. This technical guide provides a framework for the comprehensive bioactivity screening of this compound, offering detailed protocols for assessing its anti-bacterial, antioxidant, anti-inflammatory, and anticancer potential. The provided workflows and hypothesized signaling pathways offer a roadmap for further investigation into the therapeutic applications of this compound. Further research is warranted to elucidate the precise mechanisms of action and to generate robust quantitative data for its diverse bioactivities.

References

Psoracorylifol C: Unraveling the Anti-Cancer Mechanism of Action - A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Psoracorylifol C, a meroterpenoid isolated from the seeds of Psoralea corylifolia, has emerged as a compound of interest in oncological research. While extensive studies have elucidated the anti-cancer properties of various constituents of Psoralea corylifolia, such as psoralen and isopsoralen, the specific mechanisms underlying the bioactivity of this compound in cancer cells remain a nascent field of investigation. This technical guide synthesizes the currently available, albeit limited, information on this compound and provides a framework for future research by drawing parallels with the known anti-cancer activities of related compounds from the same plant source. The focus is on potential signaling pathways, and this document aims to serve as a foundational resource for researchers dedicated to exploring the therapeutic potential of this compound.

Introduction

Psoralea corylifolia L. (Fabaceae), commonly known as "Bu-gu-zhi" in traditional Chinese medicine, has a long history of use in treating a variety of ailments, including skin diseases, inflammation, and bone fractures.[1] Phytochemical analyses have revealed a rich diversity of bioactive compounds within its seeds, primarily coumarins, flavonoids, and meroterpenes.[2] Among these, compounds like psoralen and isopsoralen have been extensively studied for their cytotoxic and apoptotic effects on various cancer cell lines.[3][4]

This compound, a structurally distinct meroterpenoid, has been successfully synthesized, confirming its chemical structure and paving the way for biological evaluation.[5][6] While initial studies have highlighted its potent antimicrobial activity, particularly against Helicobacter pylori, its role as an anti-cancer agent is yet to be thoroughly investigated.[1][7] This guide aims to collate the sparse existing data and propose putative mechanisms of action based on the broader understanding of Psoralea corylifolia extracts and their major constituents.

Putative Mechanisms of Action in Cancer Cells

Direct experimental evidence detailing the mechanism of action of this compound in cancer cells is currently lacking in the scientific literature. However, based on the activities of other compounds isolated from Psoralea corylifolia, several key cellular processes are likely to be modulated by this compound. These include the induction of apoptosis, cell cycle arrest, and the modulation of critical signaling pathways.

Induction of Apoptosis

A hallmark of many anti-cancer agents is their ability to induce programmed cell death, or apoptosis. Extracts from Psoralea corylifolia and its isolated compounds, such as psoralen and isopsoralen, have been shown to induce apoptosis in various cancer cell lines.[3][4][8] This is often mediated through the intrinsic mitochondrial pathway, characterized by the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2.[8]

It is plausible that this compound may exert its anti-cancer effects through a similar mechanism. Future investigations should focus on assessing the ability of this compound to induce apoptosis, potentially through the activation of caspases and modulation of the Bcl-2 family of proteins.

Cell Cycle Arrest

Inhibition of cancer cell proliferation is often achieved by inducing cell cycle arrest at specific checkpoints, preventing the cells from progressing through division. Psoralen, a major component of Psoralea corylifolia, has been demonstrated to induce cell cycle arrest in breast cancer cells.[9] The fruit extract of Psoralea corylifolia has also been shown to downregulate cyclin D1 and CDK4, key regulators of the G1 phase of the cell cycle, in colorectal cancer cells.[10]

Therefore, a potential mechanism of action for this compound could involve the disruption of the cancer cell cycle. Experiments such as flow cytometry analysis of propidium iodide-stained cells would be crucial to determine if this compound induces arrest at the G1/S or G2/M phase.

Modulation of Signaling Pathways

The aberrant signaling pathways that drive cancer cell proliferation, survival, and metastasis are prime targets for therapeutic intervention. Key pathways implicated in the anti-cancer effects of Psoralea corylifolia constituents include the PI3K/Akt/mTOR and MAPK pathways.

2.3.1. The PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers.[11][12][13] Several natural products exert their anti-cancer effects by inhibiting this pathway. Given the established role of this pathway in cancer progression and as a target for other natural compounds, it represents a key area of investigation for this compound.

2.3.2. The MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis.[14][15] The ERK, JNK, and p38 MAPK subfamilies are often dysregulated in cancer. Investigating the effect of this compound on the phosphorylation status of key MAPK proteins would provide valuable insights into its mechanism of action.

Proposed Experimental Workflows

To elucidate the mechanism of action of this compound in cancer cells, a systematic experimental approach is required. The following workflow outlines key experiments that would provide crucial data.

Experimental_Workflow cluster_0 In Vitro Studies cluster_1 In Vivo Studies A Cytotoxicity Screening (MTT Assay) B Apoptosis Assays (Annexin V/PI Staining, Western Blot for Caspases, Bcl-2 family) A->B C Cell Cycle Analysis (Flow Cytometry with Propidium Iodide) A->C D Signaling Pathway Analysis (Western Blot for p-Akt, p-mTOR, p-ERK, etc.) A->D E Xenograft Mouse Model A->E F Tumor Growth Inhibition Studies E->F G Immunohistochemistry of Tumors F->G

Figure 1. A proposed experimental workflow to investigate the anti-cancer mechanism of this compound.

Data Presentation (Hypothetical)

While no quantitative data for this compound is currently available, the following tables are presented as templates for organizing future experimental findings.

Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines (Hypothetical Data)

Cell LineCancer TypeIC50 (µM) after 48h
MCF-7BreastData to be determined
HCT116ColonData to be determined
A549LungData to be determined
PC-3ProstateData to be determined

Table 2: Effect of this compound on Cell Cycle Distribution in a Representative Cancer Cell Line (Hypothetical Data)

TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
ControlData to be determinedData to be determinedData to be determined
This compound (X µM)Data to be determinedData to be determinedData to be determined
This compound (Y µM)Data to be determinedData to be determinedData to be determined

Proposed Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the potential signaling pathways that may be modulated by this compound, based on the known mechanisms of related compounds.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Psoracorylifol_C This compound Psoracorylifol_C->PI3K inhibits? Psoracorylifol_C->Akt inhibits?

Figure 2. Putative inhibition of the PI3K/Akt/mTOR pathway by this compound.

MAPK_Pathway GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Psoracorylifol_C This compound Psoracorylifol_C->Raf inhibits? Psoracorylifol_C->MEK inhibits?

Figure 3. Potential modulation of the MAPK/ERK pathway by this compound.

Detailed Experimental Protocols

As there are no specific published studies on the anti-cancer mechanism of this compound, the following are generalized protocols for the key experiments proposed. These should be optimized for the specific cell lines and experimental conditions used.

MTT Cell Viability Assay
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM) for 24, 48, and 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
  • Cell Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentrations for the determined time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

Western Blot Analysis
  • Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against target proteins (e.g., Akt, p-Akt, ERK, p-ERK, Bcl-2, Bax, cleaved caspase-3, Cyclin D1, CDK4, and a loading control like β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software.

Conclusion and Future Directions

This compound represents an intriguing but underexplored component of Psoralea corylifolia with potential anti-cancer properties. While direct evidence of its mechanism of action is currently unavailable, the well-documented anti-cancer activities of other compounds from the same plant provide a strong rationale for its investigation. Future research should focus on systematically evaluating its cytotoxicity, its ability to induce apoptosis and cell cycle arrest, and its impact on key oncogenic signaling pathways such as PI3K/Akt/mTOR and MAPK. The experimental framework and hypothetical data presentation in this guide are intended to serve as a roadmap for researchers to unlock the therapeutic potential of this compound in the fight against cancer. The successful elucidation of its mechanism of action will be a critical step in its development as a potential novel anti-cancer agent.

References

Preliminary Antibacterial Studies of Psoracorylifol C: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise yet in-depth overview of the preliminary antibacterial investigations into Psoracorylifol C, a flavonoid isolated from the seeds of Psoralea corylifolia. The increasing prevalence of antibiotic-resistant bacteria necessitates the exploration of novel antimicrobial agents, and natural products like this compound represent a promising avenue of research. This document synthesizes the available quantitative data, details the experimental methodologies employed in these foundational studies, and visualizes the proposed mechanisms and workflows to support further research and development in this area.

Quantitative Antibacterial Activity

The primary method for quantifying the antibacterial efficacy of this compound has been the determination of its Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Below is a summary of the reported MIC values for this compound against Methicillin-Resistant Staphylococcus aureus (MRSA), a significant human pathogen known for its resistance to multiple antibiotics.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
This compoundMRSA OM48116[1][2]
This compoundMRSA OM58416[1][2]

Experimental Protocols

The following protocols are based on established methodologies for determining the antibacterial activity of natural compounds and are consistent with the procedures referenced in the preliminary studies of this compound and related compounds from Psoralea corylifolia.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is a standard procedure for determining the MIC of an antimicrobial agent in a liquid medium.

1. Preparation of Bacterial Inoculum:

  • A pure culture of the test bacterium (e.g., Staphylococcus aureus) is grown on an appropriate agar medium (e.g., Mueller-Hinton Agar) for 18-24 hours at 37°C.
  • Several colonies are then used to inoculate a sterile broth (e.g., Mueller-Hinton Broth).
  • The broth culture is incubated at 37°C until it reaches a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.
  • The bacterial suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[3]

2. Preparation of this compound Dilutions:

  • A stock solution of this compound is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO), to a known concentration.
  • A series of twofold dilutions of the stock solution are then prepared in Mueller-Hinton Broth in a 96-well microtiter plate.

3. Inoculation and Incubation:

  • Each well of the microtiter plate containing the diluted this compound is inoculated with the prepared bacterial suspension.
  • Control wells are included: a positive control (broth with bacteria, no compound) and a negative control (broth only).
  • The microtiter plate is incubated at 37°C for 18-24 hours.

4. Determination of MIC:

  • After incubation, the plate is visually inspected for bacterial growth (turbidity).
  • The MIC is recorded as the lowest concentration of this compound at which there is no visible growth of the bacteria.

Visualizations: Workflows and Proposed Mechanisms

The following diagrams, generated using the DOT language, illustrate the experimental workflow for isolating this compound and the proposed mechanism of its antibacterial action.

experimental_workflow start Dried Ripe Fruits of Psoralea corylifolia extraction Extraction with Organic Solvents (e.g., Ethanol) start->extraction crude_extract Crude Extract extraction->crude_extract fractionation Fractionation using Column Chromatography crude_extract->fractionation fractions Collected Fractions fractionation->fractions hplc High-Performance Liquid Chromatography (HPLC) Purification fractions->hplc pure_compound Pure this compound hplc->pure_compound

Figure 1: General workflow for the isolation of this compound.

mechanism_of_action cluster_bacterium Bacterial Cell bacterium Bacterium cell_membrane Cell Membrane leakage Leakage of Intracellular Components cell_membrane->leakage Increased Permeability intracellular Intracellular Components (e.g., Ions, ATP) psoracorylifol_c This compound disruption Membrane Disruption psoracorylifol_c->disruption disruption->cell_membrane cell_death Bacterial Cell Death leakage->cell_death

Figure 2: Proposed antibacterial mechanism of this compound.

Discussion and Future Directions

The preliminary data indicate that this compound possesses notable antibacterial activity against MRSA.[1][2] The proposed mechanism of action, shared with other prenylated flavonoids from Psoralea corylifolia, involves the disruption of the bacterial cell membrane.[4][5] This mechanism is advantageous as it can be less prone to the development of bacterial resistance compared to antibiotics that target specific enzymes.

Further research is warranted to expand upon these initial findings. Key areas for future investigation include:

  • Broad-spectrum activity: Testing this compound against a wider range of Gram-positive and Gram-negative bacteria to determine its full spectrum of activity.

  • Mechanism of action studies: Employing techniques such as scanning electron microscopy (SEM), membrane potential assays, and ATP leakage assays to further elucidate the precise mechanism of membrane disruption.

  • In vivo efficacy: Evaluating the antibacterial activity of this compound in animal models of infection to assess its therapeutic potential.

  • Structure-activity relationship (SAR) studies: Synthesizing and testing analogues of this compound to identify key structural features required for its antibacterial activity and to potentially develop more potent derivatives.

References

An In-depth Technical Guide on the Ethnobotanical Uses of Psoralea corylifolia Containing Psoracorylifol C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Psoralea corylifolia L., commonly known as Babchi or Bakuchi, is a plant with a rich history in traditional medicine, particularly in Ayurveda and Traditional Chinese Medicine.[1][2] Its seeds have been extensively used for centuries to treat a variety of ailments, most notably skin disorders. This technical guide provides a comprehensive overview of the ethnobotanical applications of Psoralea corylifolia, with a specific focus on the bioactive compound Psoracorylifol C. It aims to serve as a resource for researchers and professionals in drug development by summarizing traditional knowledge, presenting available quantitative data, detailing experimental protocols, and illustrating relevant biological pathways.

Introduction

Psoralea corylifolia, a member of the Fabaceae family, is an annual herb found in tropical and subtropical regions of the world, including India and China.[3][4] It is highly valued in traditional medicine for its therapeutic properties, which are attributed to a diverse range of phytochemicals.[5][6] The seeds are the primary part of the plant used for medicinal purposes.[1][7][8] This guide will delve into the historical and modern applications of this plant, with a particular emphasis on the scientific evidence supporting its traditional uses and the role of its constituent, this compound.

Ethnobotanical Uses of Psoralea corylifolia

The traditional uses of Psoralea corylifolia are extensive and well-documented in various systems of medicine.

Dermatological Applications

The most prominent ethnobotanical use of Psoralea corylifolia is in the treatment of skin diseases.[7][9] It is traditionally used to manage conditions such as:

  • Leucoderma (Vitiligo): The seeds are renowned for their ability to stimulate melanin production in depigmented skin.[8]

  • Psoriasis: It is used to alleviate the symptoms of psoriasis, an inflammatory skin condition.[4][9]

  • Leprosy: Traditional remedies utilize the plant in managing leprosy.[4][5][9]

  • Eczema and Dermatitis: The anti-inflammatory properties of the plant are harnessed to treat eczema and other forms of dermatitis.[5][10]

  • Alopecia: It is also employed in the treatment of hair loss.[5]

Other Traditional Uses

Beyond skin ailments, various parts of Psoralea corylifolia are used for a multitude of other conditions:

  • Anti-inflammatory: The plant is used to reduce inflammation.[5]

  • Antimicrobial: It has been traditionally used against bacterial and fungal infections.[5]

  • Cardiovascular Health: It is considered to have cardiotonic and vasodilator properties.[5]

  • Digestive Health: The leaves are used to treat diarrhea, while the fruits are considered to have a laxative effect.[5][7] The seed powder is used to improve appetite and manage constipation.[10]

  • Respiratory Ailments: It is used in the treatment of cough.[5]

  • Reproductive Health: The plant is used in combination with other herbs to treat reproductive diseases.[5] In women, the seed extract is used to soothe symptoms of abnormal uterine bleeding and menstrual disorders.[10]

  • Dental Health: The root has been found to be effective in treating dental caries.[5][7]

  • Antitumor Activity: Traditional medicine recognizes its potential in cancer treatment.[5]

This compound and Other Bioactive Compounds

Psoralea corylifolia contains a rich array of phytochemicals, including coumarins, flavonoids, and meroterpenes, which are responsible for its medicinal properties.[2][5] While psoralen and isopsoralen are among the most well-known constituents, this guide will focus on this compound, a lesser-known but potentially significant compound. Other important bioactive compounds include bakuchiol, psoralidin, bavachinin, and bakuchalcone.[7]

Quantitative Data on Ethnobotanical Uses

While traditional knowledge is vast, quantitative data from ethnobotanical surveys can provide valuable insights into the prevalence and consensus of specific uses. The following table summarizes the primary traditional applications of Psoralea corylifolia.

Ailment CategorySpecific UsePlant Part UsedTraditional System
Dermatological Leucoderma/VitiligoSeedsAyurveda, Unani[4][8]
PsoriasisSeedsAyurveda, Unani[4][9]
LeprosySeedsAyurveda, Unani[4][5][9]
Eczema/DermatitisSeedsAyurveda[5]
AlopeciaPlantAyurveda[5]
Inflammatory General InflammationPlantTraditional Medicine[5]
Infectious Diseases Bacterial InfectionsPlantTraditional Medicine[5]
Fungal InfectionsPlantTraditional Medicine[5]
Cardiovascular CardiotonicPlantTraditional Medicine[5]
VasodilatorPlantTraditional Medicine[5]
Gastrointestinal DiarrheaLeavesTraditional Medicine[5][7]
LaxativeFruitsTraditional Medicine[5][7]
ConstipationSeedsAyurveda[10]
Respiratory CoughPlantAyurveda[5]
Reproductive Gynecological BleedingPlantUnani[4]
Menstrual DisordersSeedsAyurveda[10]
Oral Health Dental CariesRootTraditional Medicine[5][7]
Oncology AntitumorPlantTraditional Medicine[5]

Experimental Protocols

To facilitate further research, this section outlines a general methodology for the extraction and analysis of bioactive compounds from Psoralea corylifolia, which can be adapted for the specific isolation of this compound.

General Extraction and Isolation Workflow

The following diagram illustrates a typical workflow for extracting and isolating bioactive compounds from Psoralea corylifolia seeds.

Extraction_Workflow A Psoralea corylifolia Seeds B Drying and Pulverization A->B C Solvent Extraction (e.g., Ethanol, Methanol) B->C D Filtration and Concentration C->D E Crude Extract D->E F Column Chromatography (Silica Gel) E->F G Fraction Collection F->G H Further Purification (e.g., HPLC) G->H I Isolated this compound H->I

Caption: General workflow for the extraction and isolation of this compound.

Detailed Methodologies

5.2.1. Plant Material Collection and Preparation:

  • Collect mature seeds of Psoralea corylifolia.

  • Air-dry the seeds in the shade to a constant weight.

  • Grind the dried seeds into a coarse powder using a mechanical grinder.

5.2.2. Solvent Extraction:

  • Macerate the powdered seeds with a suitable solvent (e.g., 95% ethanol) at room temperature for a specified period (e.g., 72 hours) with occasional shaking.

  • Repeat the extraction process multiple times (e.g., three times) to ensure maximum yield.

  • Filter the combined extracts through Whatman No. 1 filter paper.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40-50°C) to obtain the crude extract.

5.2.3. Fractionation and Isolation:

  • Subject the crude extract to column chromatography on a silica gel column.

  • Elute the column with a gradient of solvents with increasing polarity (e.g., n-hexane, ethyl acetate, and methanol mixtures).

  • Collect fractions of a specific volume and monitor them using Thin Layer Chromatography (TLC).

  • Pool fractions with similar TLC profiles.

  • Subject the targeted fractions to further purification using preparative High-Performance Liquid Chromatography (HPLC) to isolate this compound.

5.2.4. Structure Elucidation:

  • Determine the structure of the isolated compound using spectroscopic techniques such as Mass Spectrometry (MS), ¹H Nuclear Magnetic Resonance (NMR), and ¹³C NMR.

Signaling Pathways

The therapeutic effects of Psoralea corylifolia extracts and their constituents are mediated through various signaling pathways. The following diagram illustrates a hypothetical signaling pathway that could be modulated by this compound, based on the known activities of compounds from this plant.

Signaling_Pathway cluster_cell Cell Psoracorylifol_C This compound Receptor Cell Surface Receptor Psoracorylifol_C->Receptor Binds to Kinase_Cascade Kinase Cascade (e.g., MAPK) Receptor->Kinase_Cascade Activates/Inhibits Transcription_Factor Transcription Factor (e.g., NF-κB) Kinase_Cascade->Transcription_Factor Modulates Gene_Expression Target Gene Expression Transcription_Factor->Gene_Expression Regulates Cellular_Response Cellular Response (e.g., Anti-inflammatory) Gene_Expression->Cellular_Response Leads to

Caption: Hypothetical signaling pathway modulated by this compound.

Conclusion

Psoralea corylifolia holds significant potential for modern drug discovery, building upon its rich history in traditional medicine. The diverse range of ethnobotanical uses, particularly in dermatology, provides a strong foundation for further scientific investigation. This compound, along with other bioactive compounds from this plant, warrants in-depth research to elucidate its mechanisms of action and therapeutic potential. The protocols and pathways outlined in this guide are intended to serve as a starting point for researchers and scientists dedicated to exploring the pharmacological treasures of Psoralea corylifolia. Further research, including rigorous clinical trials, is essential to validate its traditional uses and develop new therapeutic agents.[2] It is also important to note that while traditionally used, there are reports of potential hepatotoxicity associated with Psoralea corylifolia supplements, highlighting the need for careful dose-controlled studies.[11]

References

In Silico Prediction of Molecular Targets for Psoracorylifol C: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in silico prediction of molecular targets for Psoracorylifol C, a prominent meroterpenoid isolated from the medicinal plant Psoralea corylifolia. While direct computational studies on this compound are limited, this document synthesizes findings from related compounds from the same plant and outlines the methodologies used to predict their molecular interactions and potential therapeutic effects. This guide serves as a valuable resource for researchers engaged in natural product-based drug discovery and computational pharmacology.

Introduction to this compound and In Silico Target Prediction

Psoralea corylifolia L. (Fabaceae), commonly known as "Bu Gu Zhi" in traditional Chinese medicine, is a rich source of bioactive compounds, including coumarins, flavonoids, and meroterpenoids. This compound is one such meroterpenoid that has garnered interest for its potential pharmacological activities. In silico methods, such as molecular docking and network pharmacology, are instrumental in the early stages of drug discovery for identifying and validating the molecular targets of natural products.[1] These computational approaches accelerate the research process by predicting the binding of small molecules to protein targets, thereby elucidating their mechanism of action and potential therapeutic applications.[2]

Predicted Molecular Targets and Pharmacological Actions

While specific in silico studies on this compound are not extensively available, research on other constituents of Psoralea corylifolia provides insights into the potential targets and pathways that this compound might modulate. These studies have primarily focused on anticancer, anti-inflammatory, and anti-osteoporotic activities.

Anticancer Targets

Constituents of Psoralea corylifolia have been investigated for their potential to target key proteins involved in cancer progression. Network pharmacology studies have identified several core genes and pathways. For instance, psoralen, another compound from the plant, has been shown to target PIK3CA, PIK3CB, PIK3CG, and JAK2 in glioma, leading to the inhibition of cell proliferation and migration.[1]

Signal Transducer and Activator of Transcription 3 (STAT3) has been identified as a key therapeutic target in various cancers.[3] Its constitutive activation is linked to tumor growth and chemoresistance.[4] Computational studies on other natural compounds suggest that the SH2 domain of STAT3 is a viable binding site for small molecule inhibitors.[5][6] Given the structural similarities among phytochemicals from the same plant, STAT3 presents a plausible, yet unconfirmed, target for this compound.

dot

Growth_Factors_Cytokines Growth Factors / Cytokines Receptor Receptor Growth_Factors_Cytokines->Receptor JAK JAK Receptor->JAK STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylation STAT3_active p-STAT3 (active) STAT3_inactive->STAT3_active Dimerization Dimerization STAT3_active->Dimerization Nuclear_Translocation Nuclear Translocation Dimerization->Nuclear_Translocation Gene_Expression Gene Expression (Proliferation, Survival) Nuclear_Translocation->Gene_Expression Psoracorylifol_C This compound (Predicted) Psoracorylifol_C->STAT3_active Inhibition

Caption: Predicted inhibition of the STAT3 signaling pathway by this compound.

Anti-inflammatory Targets

Chronic inflammation is a hallmark of various diseases, and targeting inflammatory pathways is a key therapeutic strategy. Compounds from Psoralea corylifolia have been computationally screened for their anti-inflammatory potential.

Peroxisome Proliferator-Activated Receptor-Gamma (PPARγ) is a nuclear receptor that plays a crucial role in regulating inflammation and metabolism.[7] Molecular docking studies have shown that various phytochemicals can bind to the ligand-binding domain of PPARγ, suggesting their potential as modulators of this receptor.[8][9] This makes PPARγ a high-priority candidate target for this compound.

Aryl Hydrocarbon Receptor (AhR) is another ligand-activated transcription factor involved in modulating immune responses and inflammation.[10] Computational drug discovery approaches have been employed to identify novel AhR modulators for conditions like psoriasis.[11]

dot

Psoracorylifol_C This compound (Predicted) PPARg PPARγ Psoracorylifol_C->PPARg Activation Heterodimerization Heterodimerization PPARg->Heterodimerization RXR RXR RXR->Heterodimerization PPRE PPRE Binding Heterodimerization->PPRE Gene_Expression Gene Expression (Anti-inflammatory) PPRE->Gene_Expression

Caption: Predicted activation of the PPARγ signaling pathway by this compound.

Quantitative Data from In Silico Studies

The following table summarizes representative quantitative data from molecular docking studies on compounds from Psoralea corylifolia against relevant protein targets. This data can be used as a reference for potential studies on this compound.

CompoundTarget ProteinPDB IDBinding Energy (kcal/mol)Reference
NeobavaisoflavonePDE4B--8.838[12]
BavachininPDE4B--[12]
BavachalconePDE4B--[12]
Apremilast (control)PDE4B--8.008[12]
Ursolic AcidSTAT3--8.1[3]
Ursolic AcidRELA--8.1[3]
Ursolic AcidNFKB1--7.3[3]
PsoralenPI3K--[1]
PsoralenJAK2--[1]

Methodologies for In Silico Prediction

A typical workflow for the in silico prediction of molecular targets for a natural product like this compound involves several key steps.

dot

Compound_DB Compound Database (e.g., PubChem) Virtual_Screening Virtual Screening (Molecular Docking) Compound_DB->Virtual_Screening Target_DB Target Database (e.g., PDB, GeneCards) Target_DB->Virtual_Screening Network_Pharmacology Network Pharmacology Analysis Virtual_Screening->Network_Pharmacology MD_Simulation Molecular Dynamics Simulation Virtual_Screening->MD_Simulation PPI_Network Protein-Protein Interaction (PPI) Network Network_Pharmacology->PPI_Network Pathway_Analysis Pathway Enrichment (GO, KEGG) PPI_Network->Pathway_Analysis Experimental_Validation Experimental Validation (In vitro/In vivo) Pathway_Analysis->Experimental_Validation MD_Simulation->Experimental_Validation

Caption: A generalized workflow for in silico target prediction of natural products.

Compound and Target Preparation
  • Ligand Preparation: The 3D structure of this compound is obtained from databases like PubChem. The structure is then optimized for docking by adding hydrogen atoms, assigning partial charges, and minimizing its energy.

  • Protein Target Preparation: The crystal structures of potential protein targets are downloaded from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are removed, polar hydrogens are added, and charges are assigned.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.

  • Protocol:

    • Define the binding site (active site) on the target protein.

    • Use a docking algorithm (e.g., AutoDock Vina, Glide) to generate multiple binding poses of the ligand within the active site.

    • Score the poses based on a scoring function that estimates the binding affinity (e.g., in kcal/mol).

    • Analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues.

Network Pharmacology

Network pharmacology is used to understand the complex interactions between drugs, targets, and diseases.

  • Protocol:

    • Identify potential targets of the compound using databases like SwissTargetPrediction or by literature review.

    • Retrieve disease-related genes from databases such as GeneCards and OMIM.

    • Construct a compound-target-disease network using software like Cytoscape.

    • Analyze the network topology to identify key hub genes and pathways.

    • Perform Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analysis to understand the biological functions and signaling pathways involved.[13]

Molecular Dynamics (MD) Simulation

MD simulations are used to study the physical movements of atoms and molecules over time, providing insights into the stability of the ligand-protein complex.

  • Protocol:

    • The docked complex is placed in a simulated physiological environment (e.g., a water box with ions).

    • The system's energy is minimized.

    • The simulation is run for a specific time (e.g., 100 ns), calculating the forces and movements of each atom.

    • Analyze the trajectory to assess the stability of the complex, root-mean-square deviation (RMSD), and key interactions.

Conclusion and Future Directions

While direct in silico studies on this compound are currently lacking, the computational analysis of other structurally related compounds from Psoralea corylifolia suggests that it may target key proteins involved in cancer and inflammation, such as STAT3 and PPARγ. The methodologies outlined in this guide provide a robust framework for future research to specifically elucidate the molecular targets of this compound. Further computational studies, followed by experimental validation, are necessary to confirm these predicted interactions and to fully uncover the therapeutic potential of this promising natural product.

References

Psoracorylifol C and its Analogues from Psoralea corylifolia: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Review of the Isolation, Biological Activity, and Mechanisms of Action of a Promising Class of Meroterpenes

This technical guide provides a comprehensive overview of Psoracorylifol C and its analogues, a group of meroterpenoid compounds isolated from the seeds of Psoralea corylifolia L. (Fabaceae). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of these natural products. It consolidates available data on their biological activities, outlines detailed experimental protocols, and visualizes key signaling pathways.

Introduction

Psoralea corylifolia, commonly known as "Bu Gu Zhi" in traditional Chinese medicine, has a long history of use for treating various ailments, including skin diseases, inflammatory conditions, and cancer.[1][2][3][4] Phytochemical investigations have revealed a rich diversity of secondary metabolites, with coumarins, flavonoids, and meroterpenes being the major constituents.[3][4] Among the meroterpenes, this compound and its analogues (A, B, D, E, F, and G) have emerged as compounds of significant interest due to their potent biological activities. This guide focuses on the current scientific understanding of these specific molecules.

Chemical Structures

This compound and its analogues are a series of structurally related meroterpenes. The core chemical structures are presented below.

(Note: Chemical structure diagrams would be inserted here in a full whitepaper)

Isolation and Purification

General Experimental Protocol for Isolation

Objective: To isolate this compound and its analogues from the dried seeds of Psoralea corylifolia.

Materials:

  • Dried seeds of Psoralea corylifolia

  • Organic solvents: n-hexane, ethyl acetate, methanol, ethanol

  • Silica gel (for column chromatography)

  • Sephadex LH-20 (for size-exclusion chromatography)

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

Procedure:

  • Extraction:

    • The dried seeds of Psoralea corylifolia are ground into a coarse powder.

    • The powdered material is extracted sequentially with solvents of increasing polarity, typically starting with n-hexane to remove nonpolar constituents, followed by ethyl acetate and then methanol or ethanol to extract compounds of medium and high polarity.[5][6] Maceration, Soxhlet extraction, or ultrasonic-assisted extraction can be employed.

  • Fractionation:

    • The crude extracts are concentrated under reduced pressure.

    • The ethyl acetate and methanol/ethanol extracts, which are likely to contain the meroterpenes, are subjected to column chromatography on silica gel.

    • A gradient elution system is used, starting with a nonpolar solvent like n-hexane and gradually increasing the polarity with ethyl acetate and/or methanol.

  • Purification:

    • Fractions containing compounds with similar TLC profiles are pooled and further purified using a combination of chromatographic techniques.

    • Size-exclusion chromatography on Sephadex LH-20 is often used to separate compounds based on their molecular size.

    • Final purification is typically achieved by semi-preparative or preparative HPLC on a C18 column to yield the pure this compound and its individual analogues.[7][8]

  • Structure Elucidation:

    • The structures of the isolated compounds are elucidated using spectroscopic methods, including Nuclear Magnetic Resonance (NMR - 1H, 13C, COSY, HMQC, HMBC) and Mass Spectrometry (MS).

Caption: General workflow for the isolation and purification of this compound and its analogues.

Biological Activities and Quantitative Data

This compound and its analogues have demonstrated a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The available quantitative data for these activities are summarized below.

Anti-Helicobacter pylori Activity

Psoracorylifols A, B, C, D, and E have shown significant inhibitory activity against Helicobacter pylori, a bacterium implicated in various gastric diseases, including peptic ulcers and gastric cancer.

CompoundStrainMIC (µg/mL)Reference
Psoracorylifol AH. pylori (SS1 and ATCC 43504)12.5 - 25[9]
Psoracorylifol BH. pylori (SS1 and ATCC 43504)12.5 - 25[9]
This compoundH. pylori (SS1 and ATCC 43504)12.5 - 25[9]
Psoracorylifol DH. pylori (SS1 and ATCC 43504)12.5 - 25[9]
Psoracorylifol EH. pylori (SS1 and ATCC 43504)12.5 - 25[9]

Table 1: Minimum Inhibitory Concentrations (MICs) of Psoracorylifols A-E against Helicobacter pylori

Anti-inflammatory Activity

While quantitative data for this compound is not available, its analogue, Psoracorylifol F, has demonstrated potent anti-inflammatory activity by inhibiting nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

CompoundCell LineAssayIC50 (µM)Reference
Psoracorylifol FRAW 264.7NO Production Inhibition7.71
Analogue 2RAW 264.7NO Production Inhibition27.63
Analogue 3RAW 264.7NO Production Inhibition15.84

Table 2: Anti-inflammatory Activity of Psoracorylifol F and Related Meroterpenes

Anticancer Activity

Specific anticancer activity data for this compound and its direct analogues is limited in publicly available literature. However, structurally related furanocoumarins isolated from Psoralea corylifolia, psoralen and isopsoralen, have been shown to possess cytotoxic effects against various cancer cell lines.

CompoundCell LineIC50 (µg/mL)Reference
PsoralenKB (human oral cancer)88.1[10][11][12]
KBv200 (multidrug-resistant)86.6[10][11][12]
K562 (human leukemia)24.4[10][11][12]
K562/ADM (multidrug-resistant)62.6[10][11][12]
IsopsoralenKB61.9[10][11][12]
KBv20049.4[10][11][12]
K56249.6[10][11][12]
K562/ADM72.0[10][11][12]

Table 3: Anticancer Activity of Psoralen and Isopsoralen from Psoralea corylifolia [10][11][12]

Mechanisms of Action and Signaling Pathways

The precise molecular mechanisms of this compound and its analogues are still under investigation. However, studies on related compounds from Psoralea corylifolia and the crude extract provide insights into the potential signaling pathways involved in their anti-inflammatory and anticancer effects.

Anti-inflammatory Mechanism: Inhibition of the NF-κB and MAPK Pathways

The anti-inflammatory effects of compounds from Psoralea corylifolia are often attributed to the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[13][14] These pathways are central to the inflammatory response, regulating the expression of pro-inflammatory cytokines and enzymes.

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex MAPK_pathway MAPK Pathway (p38, JNK) TAK1->MAPK_pathway IκBα IκBα IKK_complex->IκBα phosphorylates NFκB NF-κB (p50/p65) IκBα->NFκB degrades, releasing nucleus Nucleus NFκB->nucleus translocates to pro_inflammatory_genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) nucleus->pro_inflammatory_genes activates transcription Psoracorylifol_C_analogue This compound Analogue Psoracorylifol_C_analogue->IKK_complex inhibits Psoracorylifol_C_analogue->MAPK_pathway inhibits

Caption: Postulated anti-inflammatory mechanism of this compound analogues via inhibition of NF-κB and MAPK signaling.

Anticancer Mechanism: Induction of Apoptosis via the Mitochondrial Pathway

The anticancer activity of extracts from Psoralea corylifolia and its constituent psoralens has been linked to the induction of apoptosis, or programmed cell death.[10][11][12] The intrinsic or mitochondrial pathway of apoptosis is a key mechanism.

G Psoracorylifol_C_analogue This compound Analogue Bax Bax (pro-apoptotic) Psoracorylifol_C_analogue->Bax upregulates Bcl2 Bcl-2 (anti-apoptotic) Psoracorylifol_C_analogue->Bcl2 downregulates Mitochondrion Mitochondrion Bax->Mitochondrion promotes permeabilization Bcl2->Mitochondrion inhibits permeabilization Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 activates Apoptosome Apoptosome Caspase9->Apoptosome forms Caspase3 Caspase-3 Apoptosome->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes

Caption: Proposed mechanism of apoptosis induction by this compound analogues via the mitochondrial pathway.

Experimental Protocols for Biological Assays

Detailed protocols for the biological evaluation of this compound and its analogues are not extensively published. However, standard assays can be adapted to assess their activities.

Anti-Helicobacter pylori Activity Assay (Broth Microdilution)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound and its analogues against H. pylori.

Materials:

  • H. pylori strains (e.g., ATCC 43504)

  • Brucella broth supplemented with fetal bovine serum

  • 96-well microtiter plates

  • Test compounds (this compound and analogues) dissolved in DMSO

  • Positive control (e.g., amoxicillin, clarithromycin)

  • Negative control (broth with DMSO)

Procedure:

  • H. pylori is cultured in Brucella broth under microaerophilic conditions.

  • Serial twofold dilutions of the test compounds are prepared in the broth in a 96-well plate.

  • The bacterial suspension is adjusted to a specific turbidity (e.g., 0.5 McFarland standard) and added to each well.

  • The plate is incubated under microaerophilic conditions at 37°C for 72 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anti-inflammatory Activity Assay (Nitric Oxide Inhibition)

Objective: To assess the ability of this compound and its analogues to inhibit NO production in LPS-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM medium with 10% FBS

  • Lipopolysaccharide (LPS)

  • Test compounds

  • Griess reagent

Procedure:

  • RAW 264.7 cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Cells are pre-treated with various concentrations of the test compounds for 1-2 hours.

  • LPS (e.g., 1 µg/mL) is added to the wells (except for the negative control) to induce NO production.

  • After 24 hours of incubation, the cell supernatant is collected.

  • The amount of nitrite (a stable product of NO) in the supernatant is measured using the Griess reagent, and the absorbance is read on a microplate reader.

  • The percentage of NO inhibition is calculated relative to the LPS-treated control, and the IC50 value is determined.

Anticancer Activity Assay (MTT Assay)

Objective: To evaluate the cytotoxicity of this compound and its analogues against cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa, HepG2)

  • Appropriate cell culture medium with 10% FBS

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

Procedure:

  • Cancer cells are seeded in a 96-well plate and incubated overnight.

  • The cells are treated with various concentrations of the test compounds for 48-72 hours.

  • MTT solution is added to each well, and the plate is incubated for another 4 hours, allowing viable cells to convert MTT into formazan crystals.

  • The medium is removed, and DMSO is added to dissolve the formazan crystals.

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Cell viability is calculated as a percentage of the untreated control, and the IC50 value is determined.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To determine if the cytotoxic effect of this compound and its analogues is due to the induction of apoptosis.

Materials:

  • Cancer cell lines

  • Test compounds

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cells are treated with the test compounds at their approximate IC50 concentrations for a specified time (e.g., 24 or 48 hours).

  • Both adherent and floating cells are collected, washed with PBS, and resuspended in binding buffer.

  • Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, and the mixture is incubated in the dark.

  • The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Conclusion and Future Directions

This compound and its analogues from Psoralea corylifolia represent a class of meroterpenes with promising therapeutic potential, particularly as antimicrobial and anti-inflammatory agents. While preliminary data are encouraging, further research is needed to fully elucidate their pharmacological profile.

Future research should focus on:

  • Comprehensive Biological Screening: Evaluating the activity of all isolated Psoracorylifol analogues against a wider range of bacterial strains, cancer cell lines, and in various models of inflammation to identify the most potent compounds and their selectivity.

  • Mechanism of Action Studies: In-depth investigation of the specific molecular targets and signaling pathways modulated by this compound and its analogues to understand their mechanisms of action at a molecular level.

  • In Vivo Efficacy and Safety: Assessing the therapeutic efficacy and toxicological profile of the most promising analogues in animal models to determine their potential for clinical development.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing novel analogues of this compound to explore the structure-activity relationships and optimize their potency and pharmacokinetic properties.

The information compiled in this technical guide provides a solid foundation for researchers to build upon in their efforts to unlock the full therapeutic potential of this compound and its analogues.

References

Physicochemical Properties of Psoracorylifol C: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Psoracorylifol C is a natural compound isolated from the seeds of Psoralea corylifolia L., a plant with a long history of use in traditional medicine. This document provides a comprehensive overview of the known physicochemical properties of this compound, alongside detailed experimental protocols for their determination. Furthermore, it explores the potential biological signaling pathways modulated by this compound, offering insights for its application in drug discovery and development.

Physicochemical Data

PropertyValueSource
Molecular Formula C₁₈H₂₄O₃[1]
Molecular Weight 288.4 g/mol [2]
Melting Point Not available. See Experimental Protocol 1.
Boiling Point Not available. See Experimental Protocol 2.
Solubility Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.
pKa Not available. See Experimental Protocol 3.

Experimental Protocols

Determination of Melting Point

Principle: The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. This protocol describes the capillary method using a digital melting point apparatus.[3][4][5][6][7]

Apparatus and Materials:

  • Digital melting point apparatus (e.g., Mel-Temp)

  • Capillary tubes (sealed at one end)

  • This compound, purified solid

  • Mortar and pestle

  • Spatula

Procedure:

  • Sample Preparation: Ensure the this compound sample is thoroughly dried to remove any residual solvent. Grind the crystalline sample into a fine powder using a mortar and pestle.

  • Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount of material. Invert the tube and gently tap the sealed end on a hard surface to pack the sample into the bottom. The packed sample height should be approximately 2-3 mm.

  • Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

  • Approximate Melting Point Determination: If the melting point is unknown, perform a rapid heating (10-20 °C/min) to determine an approximate range.

  • Accurate Melting Point Determination: For an accurate measurement, use a fresh sample and set the apparatus to heat rapidly to a temperature about 10-15 °C below the approximate melting point. Then, reduce the heating rate to 1-2 °C/min.

  • Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last solid crystal melts (the completion of melting). This range is the melting point.

  • Replicate Measurements: Perform the measurement in triplicate to ensure accuracy and report the average melting point range.

Determination of Boiling Point

Principle: The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid and the liquid changes into a vapor. For a small sample of a non-volatile compound like this compound, the Thiele tube method is suitable.[8]

Apparatus and Materials:

  • Thiele tube

  • High-boiling point mineral oil

  • Thermometer

  • Small test tube (e.g., Durham tube)

  • Capillary tube (sealed at one end)

  • This compound, purified liquid or dissolved in a high-boiling solvent

  • Bunsen burner or heating mantle

Procedure:

  • Sample Preparation: Place a small amount (a few drops) of liquid this compound into a small test tube.

  • Capillary Inversion: Place a capillary tube, with the sealed end uppermost, into the test tube containing the sample.

  • Apparatus Assembly: Attach the test tube to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

  • Heating: Suspend the assembly in a Thile tube filled with mineral oil, ensuring the heat is applied to the side arm of the Thiele tube to allow for even heat distribution.

  • Observation: Heat the Thiele tube gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • Recording Boiling Point: Once a steady stream of bubbles is observed, remove the heat source. The bubbling will slow down and stop. The temperature at which the liquid just begins to enter the capillary tube is the boiling point of the sample.

  • Pressure Correction: Record the atmospheric pressure. If it deviates significantly from standard pressure (760 mmHg), a correction may be necessary.

Determination of pKa by UV-Vis Spectrophotometry

Principle: The acid dissociation constant (pKa) can be determined for compounds with a chromophore whose absorbance spectrum changes with pH. By measuring the absorbance at a specific wavelength across a range of pH values, the ratio of the acidic and basic forms of the compound can be calculated, allowing for the determination of the pKa.[9][10][11][12][13]

Apparatus and Materials:

  • UV-Vis spectrophotometer

  • pH meter

  • 96-well microplate reader (optional, for higher throughput)

  • Quartz cuvettes or UV-transparent microplates

  • This compound stock solution (in a suitable solvent like DMSO or ethanol)

  • A series of buffer solutions with known pH values (e.g., citrate, phosphate, borate buffers covering a range from acidic to basic)

  • Micropipettes

Procedure:

  • Preparation of Solutions: Prepare a series of buffer solutions with precisely known pH values. Prepare a stock solution of this compound in a minimal amount of a water-miscible organic solvent.

  • Spectral Scans: In separate cuvettes or wells, add a small, constant volume of the this compound stock solution to each buffer solution, ensuring the final concentration of the organic solvent is low (e.g., <1%). Record the full UV-Vis spectrum (e.g., 200-400 nm) for each pH.

  • Wavelength Selection: Identify the wavelength(s) at which the absorbance difference between the fully protonated (acidic) and fully deprotonated (basic) forms of this compound is maximal.

  • Absorbance Measurements: Measure the absorbance of this compound in each buffer solution at the selected wavelength(s).

  • Data Analysis: Plot absorbance versus pH. The pKa can be determined from the inflection point of the resulting sigmoidal curve. Alternatively, the Henderson-Hasselbalch equation can be used: pH = pKa + log ([A⁻]/[HA]) where [A⁻] is the concentration of the basic form and [HA] is the concentration of the acidic form. The ratio of [A⁻]/[HA] can be calculated from the absorbance values.

Biological Activity and Signaling Pathways

This compound, as a constituent of Psoralea corylifolia, is presumed to contribute to the plant's known anti-inflammatory and potential anticancer properties. While direct studies on this compound are limited, the activities of other compounds from the same plant suggest a likely involvement in key inflammatory signaling pathways.

Anti-inflammatory Signaling Pathway

Chronic inflammation is often mediated by the activation of the Nuclear Factor-kappa B (NF-κB) and Phosphoinositide 3-kinase (PI3K)/Akt signaling pathways. It is plausible that this compound exerts its anti-inflammatory effects by inhibiting these pathways.

anti_inflammatory_pathway cluster_stimulus Inflammatory Stimuli cluster_pathway Cellular Signaling cluster_response Cellular Response Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor IKK IKK Complex Receptor->IKK PI3K PI3K Receptor->PI3K IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates Akt Akt PI3K->Akt activates Akt->IKK activates Psoracorylifol_C This compound Psoracorylifol_C->IKK inhibits Psoracorylifol_C->PI3K inhibits Inflammatory_Genes Pro-inflammatory Gene Expression Nucleus->Inflammatory_Genes

Caption: Proposed anti-inflammatory mechanism of this compound.

Experimental Workflow for Characterization and Analysis

A typical workflow for the isolation, characterization, and analysis of this compound from its natural source involves several key steps, as outlined in the diagram below.

experimental_workflow Start Psoralea corylifolia Seeds Extraction Solvent Extraction (e.g., Ethanol) Start->Extraction Fractionation Column Chromatography (Silica Gel) Extraction->Fractionation Isolation Preparative HPLC Fractionation->Isolation Purified_Compound This compound Isolation->Purified_Compound Structure_Elucidation Structural Elucidation Purified_Compound->Structure_Elucidation Physicochemical_Tests Physicochemical Characterization Purified_Compound->Physicochemical_Tests Biological_Assays Biological Activity Assays Purified_Compound->Biological_Assays NMR 1H-NMR, 13C-NMR Structure_Elucidation->NMR MS Mass Spectrometry Structure_Elucidation->MS Melting_Point Melting Point Physicochemical_Tests->Melting_Point Boiling_Point Boiling Point Physicochemical_Tests->Boiling_Point pKa pKa Determination Physicochemical_Tests->pKa Solubility_Test Solubility Physicochemical_Tests->Solubility_Test Anti_inflammatory_Assay Anti-inflammatory Assays (e.g., NO, cytokine inhibition) Biological_Assays->Anti_inflammatory_Assay

Caption: General workflow for this compound analysis.

Conclusion

This compound presents an interesting scaffold for further investigation in drug development, particularly in the area of anti-inflammatory therapeutics. This guide provides the foundational physicochemical information and detailed experimental protocols necessary for researchers to pursue further studies. The elucidation of its precise biological mechanisms of action, particularly its interaction with the NF-κB and PI3K/Akt signaling pathways, will be crucial in unlocking its full therapeutic potential.

References

Methodological & Application

Application Note: Quantification of Psoracorylifol C using HPLC-UV

Author: BenchChem Technical Support Team. Date: November 2025

**Abstract

This application note details a proposed High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantification of Psoracorylifol C, a natural compound isolated from Psoralea corylifolia. Due to the current lack of a standardized, validated HPLC-UV method specifically for this compound in publicly available literature, this document provides a comprehensive, generalized protocol. This protocol is adapted from established methods for the analysis of other coumarin and flavonoid constituents from Psoralea corylifolia. The provided methodologies for sample preparation, chromatographic separation, and quantification serve as a robust starting point for method development and validation in a research or quality control setting. All quantitative data presented herein is exemplary and intended for illustrative purposes; actual validation parameters must be determined experimentally.

Introduction

This compound is a coumarin derivative found in the seeds of Psoralea corylifolia, a plant with a long history of use in traditional medicine.[1][2] The various chemical constituents of Psoralea corylifolia, including coumarins, flavonoids, and meroterpenes, are of significant interest to researchers for their potential pharmacological activities.[1] Accurate and precise quantification of these individual components is crucial for quality control of raw materials and finished products, as well as for pharmacokinetic and pharmacodynamic studies. High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a widely used technique for the analysis of natural products due to its sensitivity, specificity, and reproducibility.[3][4] This application note outlines a proposed HPLC-UV method for the quantification of this compound.

Experimental

2.1. Instrumentation and Materials

  • HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD) is required.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.

  • Solvents: HPLC grade acetonitrile and water are necessary. Formic acid or phosphoric acid may be used for pH adjustment of the mobile phase.

  • This compound Reference Standard: A well-characterized reference standard of this compound with a known purity is essential for quantification.

  • Sample Preparation: Standard laboratory equipment for sample extraction, such as a sonicator, vortex mixer, and centrifuge, along with syringe filters (e.g., 0.45 µm) are needed.

2.2. Chromatographic Conditions (Proposed)

A generalized set of HPLC conditions, based on methods for related compounds from Psoralea corylifolia, is presented in Table 1. These conditions should be optimized for the specific instrumentation and column used.

Table 1: Proposed HPLC-UV Chromatographic Conditions

ParameterProposed Condition
Column C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Elution 0-5 min: 20% B; 5-25 min: 20-80% B; 25-30 min: 80% B; 30.1-35 min: 20% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm (recommended starting point for coumarins). It is highly advisable to use a DAD to determine the wavelength of maximum absorbance (λmax) for this compound. Coumarins typically exhibit UV absorbance between 210 nm and 350 nm.[5][6][7]

Protocols

3.1. Preparation of Standard Solutions

  • Primary Stock Solution (e.g., 1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of methanol or acetonitrile in a volumetric flask. Sonicate for 10 minutes to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to achieve a concentration range suitable for constructing a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

3.2. Sample Preparation (from Psoralea corylifolia seeds)

  • Grinding: Grind the dried seeds of Psoralea corylifolia into a fine powder.

  • Extraction: Accurately weigh approximately 1 g of the powdered sample into a centrifuge tube. Add 20 mL of methanol or a 70% ethanol solution.

  • Sonication: Sonicate the mixture for 30-60 minutes at room temperature.

  • Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.

  • Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • Dilution: If necessary, dilute the filtered extract with the mobile phase to bring the concentration of this compound within the range of the calibration curve.

Method Validation (Exemplary Data)

A full method validation should be performed according to ICH guidelines. The following table (Table 2) presents exemplary data for the key validation parameters. This data is for illustrative purposes only and must be experimentally determined.

Table 2: Exemplary Method Validation Parameters

ParameterExemplary Result
Linearity (r²) > 0.999
Range 1 - 100 µg/mL
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%
Specificity No interfering peaks at the retention time of this compound

Data Analysis and Quantification

  • Calibration Curve: Inject the working standard solutions and record the peak areas. Plot a calibration curve of peak area versus concentration.

  • Linear Regression: Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).

  • Quantification: Inject the prepared sample solutions. Using the peak area of this compound in the sample chromatogram and the calibration curve equation, calculate the concentration of this compound in the sample.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_standard_prep Standard Preparation cluster_hplc_analysis HPLC-UV Analysis cluster_data_analysis Data Analysis Grinding Grind P. corylifolia Seeds Extraction Ultrasonic Extraction (Methanol/Ethanol) Grinding->Extraction Centrifugation Centrifuge Extract Extraction->Centrifugation Filtration Filter Supernatant (0.45 µm) Centrifugation->Filtration Injection Inject Sample/Standard Filtration->Injection Stock Prepare Primary Stock (1 mg/mL) Working Prepare Working Standards (1-100 µg/mL) Stock->Working Working->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection (e.g., 254 nm) Separation->Detection Calibration Construct Calibration Curve Detection->Calibration Quantification Quantify this compound Calibration->Quantification

Caption: Experimental workflow for the quantification of this compound.

logical_relationship cluster_optimization cluster_validation A Method Development Objective: Quantify this compound B Literature Review: Methods for P. corylifolia constituents A->B C Selection of Initial Conditions B->C D Optimization of Chromatographic Parameters C->D E Method Validation (ICH Guidelines) D->E D1 Mobile Phase Composition D->D1 D2 Gradient Profile D->D2 D3 Detection Wavelength D->D3 F Validated HPLC-UV Method E->F E1 Linearity & Range E->E1 E2 Precision & Accuracy E->E2 E3 LOD & LOQ E->E3 E4 Specificity E->E4

Caption: Logical relationship diagram for HPLC-UV method development.

Conclusion

The proposed HPLC-UV method provides a solid foundation for the quantification of this compound in various samples, including extracts of Psoralea corylifolia. Optimization of the chromatographic conditions and full method validation are critical next steps to ensure the accuracy, precision, and reliability of the results. This application note serves as a valuable resource for researchers, scientists, and drug development professionals working with this compound and other constituents of Psoralea corylifolia.

References

Unraveling the Structure of Psoracorylifol C: An NMR Spectroscopy Guide

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – In the intricate world of natural product chemistry, determining the precise molecular architecture of novel compounds is a critical step in drug discovery and development. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for this purpose, offering deep insights into the structural framework of complex molecules. This application note provides a detailed protocol for the structural elucidation of Psoracorylifol C, a meroterpenoid isolated from the seeds of Psoralea corylifolia, utilizing a suite of NMR techniques.

This compound (C₁₈H₂₄O₃) has garnered interest within the scientific community for its potential biological activities. A definitive structural analysis is paramount for understanding its mechanism of action and for guiding synthetic efforts. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals engaged in the characterization of this compound and related natural products.

Structural Elucidation Workflow

The structural elucidation of this compound is achieved through a systematic workflow that integrates one-dimensional (1D) and two-dimensional (2D) NMR experiments. This process allows for the unambiguous assignment of all proton (¹H) and carbon (¹³C) signals and establishes the connectivity and spatial relationships of atoms within the molecule.

Structural Elucidation Workflow cluster_1d_nmr 1D NMR Experiments cluster_2d_nmr 2D NMR Experiments H1_NMR ¹H NMR COSY COSY H1_NMR->COSY HSQC HSQC H1_NMR->HSQC HMBC HMBC H1_NMR->HMBC C13_NMR ¹³C NMR & DEPT C13_NMR->HSQC C13_NMR->HMBC Structure Final Structure of This compound COSY->Structure HSQC->Structure HMBC->Structure

Caption: Workflow for the structural elucidation of this compound using NMR spectroscopy.

¹H and ¹³C NMR Spectroscopic Data

The foundational step in the structural analysis is the acquisition and interpretation of ¹H and ¹³C NMR spectra. The chemical shifts (δ) are reported in parts per million (ppm) and referenced to the solvent signal. The coupling constants (J) are given in Hertz (Hz).

Table 1: ¹H NMR Data for (+)-ent-Psoracorylifol C (500 MHz, CDCl₃)

Positionδ (ppm)MultiplicityJ (Hz)
2-H7.15d8.5
3-H6.79d8.5
5-H4.49s
7-H3.55s
9α-H2.13m
9β-H1.95m
10α-H1.83m
10β-H1.65m
11-H4.01dd10.5, 4.5
12-H1.75m
14-CH₃1.25s
15-CH₃1.22s
16-H5.95dd17.5, 10.5
17-Hₐ5.18d17.5
17-Hₑ5.15d10.5
4-OH5.34s

Table 2: ¹³C NMR Data for (+)-ent-Psoracorylifol C (125 MHz, CDCl₃)

Positionδ (ppm)
1129.8
2128.0
3115.3
4154.5
4a121.9
582.1
6108.5
789.9
849.8
8a53.1
936.5
1030.1
1177.2
1241.8
1342.1
1426.8
1521.7
16145.2
17112.1

Experimental Protocols

Sample Preparation
  • Weigh approximately 5-10 mg of purified this compound.

  • Dissolve the sample in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

1D NMR Data Acquisition
  • ¹H NMR: Acquire the spectrum on a 500 MHz spectrometer. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16 scans.

  • ¹³C NMR: Acquire the spectrum on a 125 MHz spectrometer with proton decoupling. Typical parameters include a 45° pulse angle, a 2-second relaxation delay, and 1024 scans.

  • DEPT-135: A Distortionless Enhancement by Polarization Transfer experiment is run to differentiate between CH, CH₂, and CH₃ signals.

2D NMR Data Acquisition
  • COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. Key correlations establish the connectivity of adjacent protons.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It is crucial for assigning carbons that have attached protons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range correlations between protons and carbons (typically over 2-3 bonds). It is instrumental in connecting different spin systems and identifying quaternary carbons.

Interpretation of 2D NMR Data

The structural backbone of this compound is assembled by interpreting the correlations observed in the 2D NMR spectra.

2D_NMR_Interpretation cluster_cosy COSY Correlations (¹H-¹H Connectivity) cluster_hsqc HSQC Correlations (¹H-¹³C Direct Connectivity) cluster_hmbc HMBC Correlations (Long-Range ¹H-¹³C Connectivity) H2_H3 H-2 ↔ H-3 Structure_Fragments Structural Fragments H2_H3->Structure_Fragments H9_H10 H-9 ↔ H-10 H9_H10->Structure_Fragments H11_H12 H-11 ↔ H-12 H11_H12->Structure_Fragments H16_H17 H-16 ↔ H-17 H16_H17->Structure_Fragments CH_correlations All CH, CH₂, CH₃ groups identified CH_correlations->Structure_Fragments Me14_connections H-14 → C-8, C-13, C-15 Final_Structure Complete Structure Me14_connections->Final_Structure Me15_connections H-15 → C-8, C-13, C-14 Me15_connections->Final_Structure H5_connections H-5 → C-4, C-4a, C-6, C-8a H5_connections->Final_Structure H7_connections H-7 → C-6, C-8, C-8a H7_connections->Final_Structure Structure_Fragments->Final_Structure

Caption: Logical relationships in the interpretation of 2D NMR data for this compound.

By systematically analyzing the ¹H-¹H COSY correlations, the protonated carbon skeleton can be pieced together. The HSQC spectrum then allows for the direct assignment of the corresponding ¹³C signals. Finally, the HMBC correlations provide the crucial links between isolated spin systems and confirm the positions of quaternary carbons and heteroatoms, ultimately leading to the complete and unambiguous structural elucidation of this compound. This comprehensive NMR-based approach is a powerful strategy for the characterization of novel natural products in the pharmaceutical pipeline.

Asymmetric Total Synthesis of (+)-ent-Psoracorylifol C: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed overview and experimental protocols for the asymmetric total synthesis of (+)-ent-Psoracorylifol C, a meroterpenoid natural product isolated from Psoralea corylifolia. Psoracorylifol C and its analogues have garnered significant interest due to their potential antimicrobial activities. The synthetic route detailed herein is based on the first asymmetric total synthesis reported by Ren et al., which was achieved in 16 steps with an overall yield of 4.3%.[1][2][3][4] The key features of this synthesis include a strategic Achmatowicz rearrangement/bicycloketalization to construct the core 6,8-dioxabicyclo[3.2.1]octane structure and a Johnson-Claisen rearrangement to stereoselectively install the all-carbon quaternary center.[1][2][4] This scalable synthesis provides a practical pathway for accessing this compound and its analogues for further biological evaluation.[1][4]

Introduction

Psoralea corylifolia L. is a medicinal plant with a long history of use in traditional medicine, and its chemical constituents, including flavonoids, coumarins, and meroterpenes, have been the subject of extensive research.[5][6][7] Among these, the psoracorylifols, including this compound, represent a structurally unique class of meroterpenoids. These compounds have shown promising biological activities, including antimicrobial effects, making them attractive targets for total synthesis and further investigation in drug discovery programs.[6] The complex architecture of this compound, featuring a 6,8-dioxabicyclo[3.2.1]octane core and multiple stereocenters, presents a significant synthetic challenge. The asymmetric total synthesis of (+)-ent-Psoracorylifol C not only provides access to this natural product but also allows for the unambiguous determination of its absolute stereochemistry.

Overall Synthetic Strategy

The retrosynthetic analysis for (+)-ent-Psoracorylifol C reveals a convergent approach. The core 6,8-dioxabicyclo[3.2.1]octane structure is envisioned to be formed from a furan precursor via an Achmatowicz rearrangement and subsequent bicycloketalization. The stereochemistry of the molecule is carefully controlled through substrate-directed reactions and the use of chiral auxiliaries or catalysts in key steps. The final attachment of the phenolic side chain is accomplished through a coupling reaction in the later stages of the synthesis.

G Psoracorylifol_C This compound Core_Formation Core 6,8-dioxabicyclo[3.2.1]octane Formation Psoracorylifol_C->Core_Formation Side_Chain Phenolic Side Chain Psoracorylifol_C->Side_Chain Furan_Precursor Furan Precursor Core_Formation->Furan_Precursor Achmatowicz Achmatowicz Rearrangement Core_Formation->Achmatowicz Starting_Materials Simple Starting Materials Furan_Precursor->Starting_Materials Bicycloketalization Bicycloketalization Achmatowicz->Bicycloketalization Johnson_Claisen Johnson-Claisen Rearrangement Bicycloketalization->Johnson_Claisen

Caption: Retrosynthetic analysis of this compound.

Quantitative Data Summary

The following table summarizes the yields for the key steps in the asymmetric total synthesis of (+)-ent-Psoracorylifol C.

StepReactionProductYield (%)
1Furan SynthesisFuran Intermediate85
2Achmatowicz RearrangementDihydropyranone78
3SilylationSilyl Ether95
4Grignard AdditionTertiary Alcohol89
5BicycloketalizationBicyclic Ketal75
6AcylationAcetate Ester98
7EliminationAlkene82
8HydrolysisAllylic Alcohol93
9Johnson-Claisen RearrangementEster Intermediate68 (3.5:1 dr)
10ReductionPrimary Alcohol91
11OxidationAldehyde94
12Wittig ReactionVinyl Ether76
13HydrolysisKetone88
14Grignard AdditionTertiary Alcohol85
15DemethylationPhenol90
16Deprotection(+)-ent-Psoracorylifol C92
Overall 4.3

Experimental Protocols

The following are detailed protocols for key reactions in the synthesis of (+)-ent-Psoracorylifol C.

Protocol 1: Achmatowicz Rearrangement

This protocol describes the oxidation of a furan intermediate to a dihydropyranone, which serves as a key building block for the bicyclic core.

Materials:

  • Furan Intermediate (1.0 equiv)

  • m-Chloroperoxybenzoic acid (m-CPBA) (1.1 equiv)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve the furan intermediate in DCM in a round-bottom flask under an inert atmosphere of nitrogen.

  • Cool the solution to 0 °C using an ice bath.

  • Add m-CPBA portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Stir the reaction mixture at 0 °C for 2 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution.

  • Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the dihydropyranone.

Protocol 2: Bicycloketalization

This procedure details the acid-catalyzed intramolecular cyclization to form the 6,8-dioxabicyclo[3.2.1]octane core.

Materials:

  • Dihydropyranone derivative (1.0 equiv)

  • p-Toluenesulfonic acid (PTSA) (0.1 equiv)

  • Methanol

  • Triethylamine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve the dihydropyranone derivative in methanol in a round-bottom flask.

  • Add PTSA to the solution at room temperature.

  • Stir the reaction mixture for 4 hours, monitoring by TLC.

  • Quench the reaction by adding a few drops of triethylamine.

  • Remove the solvent under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Johnson-Claisen Rearrangement

This protocol describes the stereoselective formation of the all-carbon quaternary center.

Materials:

  • Allylic alcohol intermediate (1.0 equiv)

  • Triethyl orthoacetate (excess)

  • Propionic acid (catalytic amount)

  • Toluene

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of the allylic alcohol in toluene, add triethyl orthoacetate and a catalytic amount of propionic acid.

  • Heat the mixture to reflux and stir for 12 hours under a nitrogen atmosphere.

  • Cool the reaction mixture to room temperature and quench with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the resulting diastereomeric mixture by flash column chromatography on silica gel to yield the ester intermediate.[4]

Visualizations

The following diagrams illustrate the key transformations and the overall workflow of the synthesis.

G cluster_0 Core Synthesis cluster_1 Stereocenter Installation cluster_2 Final Stages Furan Furan Dihydropyranone Dihydropyranone Furan->Dihydropyranone Achmatowicz Rearrangement Bicyclic_Ketal Bicyclic_Ketal Dihydropyranone->Bicyclic_Ketal Bicycloketalization Allylic_Alcohol Allylic_Alcohol Bicyclic_Ketal->Allylic_Alcohol Elaboration Ester Ester Allylic_Alcohol->Ester Johnson-Claisen Rearrangement Psoracorylifol_C Psoracorylifol_C Ester->Psoracorylifol_C Functional Group Interconversions

Caption: Key transformations in the synthesis.

G Start Starting Materials Step1 Synthesis of Furan Intermediate Start->Step1 Step2 Achmatowicz Rearrangement Step1->Step2 Step3 Core Elaboration Step2->Step3 Step4 Johnson-Claisen Rearrangement Step3->Step4 Step5 Side Chain Introduction Step4->Step5 Step6 Final Deprotection Step5->Step6 End (+)-ent-Psoracorylifol C Step6->End

Caption: Overall experimental workflow.

References

Psoracorylifol C in vitro cytotoxicity assay in breast cancer cell lines

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Psoracorylifol C, a prenylated flavonoid isolated from the seeds of Psoralea corylifolia, has emerged as a compound of interest in oncology research. Compounds derived from Psoralea corylifolia have demonstrated cytotoxic effects against various cancer cell lines. These application notes provide an overview of the in vitro cytotoxic activity of this compound against breast cancer cell lines, summarizing available data and outlining detailed protocols for assessing its efficacy. While direct and extensive data for this compound is still under investigation, the information presented here is based on studies of related compounds from the same plant, such as psoralen and isopsoralen, and provides a framework for evaluating this compound.

Data Presentation: In Vitro Cytotoxicity of Psoralea corylifolia Compounds

The cytotoxic effects of compounds from Psoralea corylifolia are often evaluated by determining the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that inhibits 50% of cell growth. The following table summarizes the IC50 values for various compounds from Psoralea corylifolia against different cancer cell lines. It is important to note that specific IC50 values for this compound in breast cancer cell lines are not yet widely published; the data for related compounds provide a preliminary indication of potential efficacy. For instance, an ethanol extract of Psoralea corylifolia exhibited an IC50 value of 10.1 µg/ml against the MCF-7 breast cancer cell line.[1] Another compound from the plant, corylin, showed IC50 values of 10.58 μM and 13.59 μM in MCF-7 and MDA-MB-231 cells, respectively.[2]

Compound/ExtractCell LineIC50 ValueReference
Psoralea corylifolia Ethanol ExtractMCF-710.1 µg/ml[1]
CorylinMCF-710.58 µM[2]
CorylinMDA-MB-23113.59 µM[2]
PsoralenK56224.4 µg/mL[3]
IsopsoralenK56249.6 µg/mL[3]
PsoralenKB88.1 µg/mL[3]
IsopsoralenKB61.9 µg/mL[3]

Experimental Protocols

Cell Viability Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Breast cancer cell lines (e.g., MCF-7, MDA-MB-231)

  • This compound

  • Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed breast cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a blank control (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours in a CO2 incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value can be determined by plotting a dose-response curve of cell viability against the log of this compound concentration.

Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells.

Materials:

  • Breast cancer cell lines

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for the specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.

  • Cell Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

    • Viable cells: Annexin V-FITC (-) and PI (-)

    • Early apoptotic cells: Annexin V-FITC (+) and PI (-)

    • Late apoptotic/necrotic cells: Annexin V-FITC (+) and PI (+)

    • Necrotic cells: Annexin V-FITC (-) and PI (+)

Mandatory Visualizations

experimental_workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Treatment cluster_assays Cytotoxicity & Apoptosis Assays cluster_analysis Data Analysis start Breast Cancer Cell Lines (MCF-7, MDA-MB-231) seed Seed cells in plates start->seed treat Treat with this compound (various concentrations) seed->treat incubate Incubate for 24-72h treat->incubate mtt MTT Assay incubate->mtt flow Annexin V/PI Staining incubate->flow mtt_analysis Calculate IC50 mtt->mtt_analysis flow_analysis Quantify Apoptosis flow->flow_analysis end Conclusion on this compound Efficacy mtt_analysis->end Determine Cytotoxicity flow_analysis->end Confirm Apoptotic Mechanism

Caption: Experimental workflow for assessing this compound cytotoxicity.

signaling_pathway cluster_intrinsic Intrinsic Apoptosis Pathway cluster_cell_cycle Cell Cycle Arrest Psoracorylifol_C This compound Bcl2 Bcl-2 (Anti-apoptotic) (Down-regulated) Psoracorylifol_C->Bcl2 inhibits Bax Bax (Pro-apoptotic) (Up-regulated) Psoracorylifol_C->Bax activates Wnt Wnt/β-catenin Pathway (Inhibited) Psoracorylifol_C->Wnt Mito Mitochondrial Membrane Potential (Decreased) Bcl2->Mito inhibits Bax->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis G2M G2/M Phase Arrest Wnt->G2M leads to G2M->Apoptosis

Caption: Proposed signaling pathway for this compound-induced apoptosis.

logical_relationship cluster_effects Cellular Effects cluster_mechanism Underlying Mechanisms Psoracorylifol_C This compound Treatment Cytotoxicity Increased Cytotoxicity Psoracorylifol_C->Cytotoxicity Apoptosis Induction of Apoptosis Psoracorylifol_C->Apoptosis CellCycleArrest Cell Cycle Arrest (G2/M Phase) Psoracorylifol_C->CellCycleArrest Mitochondrial_Dysfunction Mitochondrial Pathway Activation Apoptosis->Mitochondrial_Dysfunction Wnt_Inhibition Wnt/β-catenin Inhibition CellCycleArrest->Wnt_Inhibition Caspase_Activation Caspase Cascade Activation Mitochondrial_Dysfunction->Caspase_Activation Outcome Inhibition of Breast Cancer Cell Proliferation Caspase_Activation->Outcome Leads to Wnt_Inhibition->Outcome Contributes to

Caption: Logical relationship of this compound's effects.

References

Application Notes and Protocols: Evaluating a Novel Compound in an Imiquimod-Induced Psoriasis Mouse Model

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a detailed framework for researchers, scientists, and drug development professionals to assess the in vivo efficacy of a test compound, exemplified here as a hypothetical therapeutic, in a well-established imiquimod (IMQ)-induced psoriasis mouse model.

Introduction

Psoriasis is a chronic autoimmune inflammatory skin disease characterized by keratinocyte hyperproliferation, immune cell infiltration, and the overexpression of pro-inflammatory cytokines. The imiquimod (IMQ)-induced psoriasis mouse model is a widely used preclinical tool that recapitulates key features of human plaque psoriasis, including erythema, scaling, and epidermal thickening. This model is critically dependent on the IL-23/IL-17 inflammatory axis, a key pathway in human psoriasis pathogenesis. These protocols outline the procedures for inducing psoriasis in mice, administering a test compound, and evaluating its therapeutic efficacy through various quantitative and qualitative endpoints.

Quantitative Data Summary

The following tables provide a structured format for presenting quantitative data from an in vivo study evaluating a test compound against a vehicle control and a positive control (e.g., a corticosteroid like Clobetasol).

Table 1: Psoriasis Area and Severity Index (PASI) Scores

Treatment GroupNDay 0Day 2Day 4Day 6Day 8
Vehicle Control801.5 ± 0.34.2 ± 0.56.8 ± 0.78.5 ± 0.9
Test Compound (Low Dose)801.4 ± 0.23.1 ± 0.44.5 ± 0.65.2 ± 0.7
Test Compound (High Dose)801.3 ± 0.32.5 ± 0.33.1 ± 0.5 3.5 ± 0.6***
Positive Control801.2 ± 0.22.1 ± 0.42.5 ± 0.4**2.8 ± 0.5***

Data are presented as mean ± SEM. Statistical significance relative to the vehicle control is denoted by *p<0.05, **p<0.01, and ***p<0.001.

Table 2: Epidermal and Ear Thickness Measurements

Treatment GroupEpidermal Thickness (µm)Ear Thickness (mm)
Vehicle Control120.5 ± 10.20.45 ± 0.05
Test Compound (Low Dose)85.3 ± 8.50.32 ± 0.04
Test Compound (High Dose)60.1 ± 7.9 0.25 ± 0.03
Positive Control55.8 ± 6.7 0.23 ± 0.03

Data are presented as mean ± SEM. Statistical significance relative to the vehicle control is denoted by *p<0.05 and **p<0.01.

Table 3: Pro-inflammatory Cytokine Levels in Skin Homogenates (pg/mg protein)

Treatment GroupIL-17AIL-23TNF-α
Vehicle Control350.4 ± 40.1450.2 ± 50.3280.6 ± 30.5
Test Compound (Low Dose)210.8 ± 25.5280.6 ± 35.1190.4 ± 22.8*
Test Compound (High Dose)150.2 ± 18.9 190.4 ± 24.7120.7 ± 15.3
Positive Control130.6 ± 15.2170.8 ± 21.9 110.2 ± 13.1

Data are presented as mean ± SEM. Statistical significance relative to the vehicle control is denoted by *p<0.05 and **p<0.01.

Experimental Protocols

Imiquimod-Induced Psoriasis Mouse Model

This protocol describes the induction of psoriasis-like skin inflammation in mice using imiquimod cream.

Materials:

  • 8-10 week old BALB/c or C57BL/6 mice.[1]

  • Imiquimod cream (5%).[1][2]

  • Electric shaver or depilatory cream.

  • Calipers for thickness measurements.

  • Anesthesia (e.g., isoflurane).

Procedure:

  • Acclimatize mice to the housing facility for at least one week.

  • Anesthetize the mice and shave a consistent area on the dorsal skin (approximately 2x3 cm).[3]

  • Allow the mice to recover for 24 hours.

  • On Day 0, apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved back skin and the right ear for 5-7 consecutive days.[1][3]

  • Monitor the mice daily for signs of inflammation, including erythema (redness), scaling, and skin thickness.

  • Record the Psoriasis Area and Severity Index (PASI) score daily or every other day. The PASI score is a composite score of erythema, scaling, and induration (thickness), each graded on a scale of 0 to 4 (0=none, 1=slight, 2=moderate, 3=marked, 4=very marked).

  • Measure ear thickness and back skin thickness daily using calipers.[4]

  • At the end of the experiment (e.g., Day 8), euthanize the mice and collect skin and spleen tissue for further analysis.

Test Compound Administration

This protocol outlines the administration of a test compound to the psoriasis mouse model.

Materials:

  • Test compound formulated in a suitable vehicle (e.g., petroleum jelly, cream base).

  • Positive control (e.g., Clobetasol propionate 0.05% cream).

  • Vehicle control.

Procedure:

  • Prepare different concentrations of the test compound in the vehicle.

  • Divide the mice into experimental groups (e.g., Vehicle Control, Test Compound Low Dose, Test Compound High Dose, Positive Control), with n=8 mice per group.[5]

  • Beginning on Day 0 (prophylactic) or Day 2 (therapeutic), topically apply the assigned treatment to the imiquimod-treated area of the back skin and ear daily.[4]

  • The application of the test compound should be done a few hours after the imiquimod application to allow for absorption.

  • Continue daily treatment until the end of the experiment.

Histological Analysis

This protocol describes the preparation and analysis of skin tissue for histological evaluation.

Materials:

  • 4% paraformaldehyde (PFA) or 10% neutral buffered formalin.

  • Paraffin wax.

  • Microtome.

  • Hematoxylin and Eosin (H&E) stain.

  • Microscope with a camera.

  • Image analysis software.

Procedure:

  • Excise the treated dorsal skin and fix it in 4% PFA or 10% formalin overnight.

  • Dehydrate the tissue through a graded series of ethanol, clear with xylene, and embed in paraffin.

  • Cut 5 µm thick sections using a microtome and mount them on glass slides.

  • Deparaffinize and rehydrate the sections.

  • Stain the sections with H&E to visualize the epidermis and dermis.

  • Capture images of the stained sections under a microscope.

  • Measure the epidermal thickness using image analysis software. Look for characteristic psoriatic features like acanthosis (epidermal hyperplasia), parakeratosis, and immune cell infiltration.[1]

Cytokine Analysis by ELISA

This protocol details the measurement of pro-inflammatory cytokine levels in skin tissue.

Materials:

  • Collected skin tissue.

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors).

  • Homogenizer.

  • Centrifuge.

  • ELISA kits for IL-17A, IL-23, and TNF-α.

  • Microplate reader.

Procedure:

  • Homogenize the skin tissue in lysis buffer on ice.

  • Centrifuge the homogenate at 12,000 rpm for 15 minutes at 4°C.

  • Collect the supernatant containing the protein lysate.

  • Determine the total protein concentration of the lysate using a BCA or Bradford assay.

  • Perform ELISA for IL-17A, IL-23, and TNF-α according to the manufacturer's instructions.

  • Normalize the cytokine concentrations to the total protein concentration of each sample.

Visualizations

experimental_workflow cluster_setup Phase 1: Model Induction and Treatment cluster_monitoring Phase 2: In-life Monitoring cluster_analysis Phase 3: Terminal Analysis start Acclimatize Mice (8-10 weeks old) shave Shave Dorsal Skin start->shave imq Daily Imiquimod Application (Days 0-7) shave->imq grouping Group Allocation (n=8) imq->grouping treatment Daily Topical Treatment Application grouping->treatment pasi PASI Scoring treatment->pasi Daily Monitoring thickness Thickness Measurement (Ear & Back) treatment->thickness Daily Monitoring bodyweight Body Weight Monitoring treatment->bodyweight Daily Monitoring euthanasia Euthanasia & Tissue Collection (Day 8) pasi->euthanasia Endpoint thickness->euthanasia Endpoint bodyweight->euthanasia Endpoint histology Histology (H&E Staining) euthanasia->histology elisa Cytokine Analysis (ELISA) euthanasia->elisa spleen Spleen Weight euthanasia->spleen

Caption: Experimental workflow for the imiquimod-induced psoriasis mouse model.

il17_pathway cluster_trigger Initial Trigger cluster_immune_activation Immune Cell Activation cluster_cytokine_release Cytokine Production cluster_keratinocyte_response Keratinocyte Response imq Imiquimod (TLR7/8 Agonist) dc Dendritic Cells imq->dc Activates il23 IL-23 dc->il23 Produces th17 Th17 Cells il17 IL-17A, IL-17F th17->il17 Produces tnfa TNF-α th17->tnfa Produces il23->th17 Promotes Differentiation & Survival keratinocyte Keratinocytes il17->keratinocyte Acts on tnfa->keratinocyte Acts on proliferation Hyperproliferation (Acanthosis) keratinocyte->proliferation amp Antimicrobial Peptides & Chemokines keratinocyte->amp amp->dc Recruits more immune cells

Caption: Simplified IL-23/IL-17 signaling pathway in psoriasis.

References

Psoracorylifol C: Application Notes and Protocols for Investigating its Therapeutic Potential in Neurodegenerative Diseases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, present a significant and growing challenge to global health. The pathology of these diseases is complex, often involving oxidative stress, neuroinflammation, and the aggregation of misfolded proteins. Psoracorylifol C, a natural compound isolated from the seeds of Psoralea corylifolia, has emerged as a potential therapeutic agent due to the known neuroprotective, anti-inflammatory, and antioxidant properties of other compounds from the same plant.[1][2] This document provides detailed application notes and experimental protocols to guide researchers in the investigation of this compound's efficacy and mechanisms of action in the context of neurodegenerative diseases. While direct experimental data for this compound is limited, the following protocols are adapted from established methodologies for similar compounds and in the field of neurobiology.

Data Presentation: Efficacy of Compounds from Psoralea corylifolia

The following tables summarize quantitative data for various compounds isolated from Psoralea corylifolia, suggesting potential areas of investigation and benchmarks for this compound.

Table 1: Anti-inflammatory Activity of Psoralea corylifolia Constituents

CompoundAssayModelIC50 / EffectReference
BakuchiolNitric Oxide (NO) ProductionLPS-stimulated BV-2 microgliaSignificant inhibition at 10, 25, 50 µM[3]
PsoralidinNitric Oxide (NO) ProductionLPS-stimulated BV-2 microgliaSignificant inhibition at 50 µM[3]
AngelicinNitric Oxide (NO) ProductionLPS-stimulated BV-2 microgliaSignificant inhibition at 25, 50 µM[3]
IsobavachalconeNitric Oxide (NO) ProductionLPS-stimulated BV-2 microgliaSignificant inhibition at 10, 25, 50 µM[3]
7-O-methylcorylifol ASuperoxide Anion GenerationfMLP/CB-induced human neutrophilsIC50 ≤ 10.89 μM[4]
PsoralenSuperoxide Anion GenerationfMLP/CB-induced human neutrophilsIC50 ≤ 10.89 μM[4]
BakuchiolNitric Oxide (NO) ProductionLPS-induced RAW 264.7 macrophagesIC50 ≤ 36.65 μM[4]
PsoralidinNitric Oxide (NO) ProductionLPS-induced RAW 264.7 macrophagesIC50 ≤ 36.65 μM[4]

Table 2: Neuroprotective and Antioxidant Activity of Psoralea corylifolia Constituents

CompoundAssayModelEffectReference
BakuchiolH₂O₂-induced cell deathHT22 hippocampal cellsSignificant protection at 10, 25 µM[5]
NeobavaisoflavoneH₂O₂-induced cell deathHT22 hippocampal cellsSignificant protection at 25, 50 µM[5]
P. corylifolia Ethanol Extract3-NP induced cytotoxicityPC12 cellsIncreased cell viability to ~77% at 100 µg/mL[6]
P. corylifolia Water Extract3-NP induced cytotoxicityPC12 cellsIncreased cell viability to ~72% at 100 µg/mL[6]
PsoralenAcetylcholinesterase InhibitionRat brain homogenateIC50 = 370 µg/mL[7]

Experimental Protocols

Protocol 1: Assessment of Anti-Neuroinflammatory Activity in Microglia

Objective: To determine the effect of this compound on the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated microglial cells.

Materials:

  • BV-2 murine microglial cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • This compound

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent System for Nitric Oxide (NO) assay

  • ELISA kits for TNF-α and IL-6

  • MTT or PrestoBlue™ reagent for cell viability

Procedure:

  • Cell Culture: Culture BV-2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Cell Seeding: Seed BV-2 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow to adhere overnight.

  • Treatment:

    • Pre-treat cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 2 hours.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (DMSO) and an LPS-only control.

  • Nitric Oxide Assay:

    • Collect the cell culture supernatant.

    • Determine the nitrite concentration, an indicator of NO production, using the Griess Reagent System according to the manufacturer's instructions.

  • Cytokine Measurement (ELISA):

    • Use the collected supernatant to measure the levels of TNF-α and IL-6 using specific ELISA kits, following the manufacturer's protocols.

  • Cell Viability Assay:

    • After collecting the supernatant, assess the viability of the remaining cells using MTT or PrestoBlue™ reagent to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.

Protocol 2: Evaluation of Neuroprotective Effects Against Oxidative Stress

Objective: To assess the ability of this compound to protect neuronal cells from oxidative stress-induced cell death.

Materials:

  • HT22 murine hippocampal neuronal cells

  • DMEM

  • FBS

  • Penicillin-Streptomycin

  • This compound

  • Hydrogen peroxide (H₂O₂)

  • MTT or PrestoBlue™ reagent

  • JC-1 dye for mitochondrial membrane potential assay

  • DCFDA or similar probe for reactive oxygen species (ROS) measurement

Procedure:

  • Cell Culture: Maintain HT22 cells in DMEM with 10% FBS and 1% penicillin-streptomycin.

  • Cell Seeding: Plate HT22 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate overnight.

  • Treatment:

    • Treat cells with different concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 24 hours.

    • Induce oxidative stress by adding H₂O₂ (e.g., 250 µM) for 6-8 hours. Include a vehicle control and an H₂O₂-only control.

  • Cell Viability Assay:

    • Measure cell viability using MTT or PrestoBlue™ to quantify the protective effect of this compound.

  • Measurement of Intracellular ROS:

    • In a separate experiment, pre-treat cells with this compound, then load with a ROS-sensitive probe like DCFDA.

    • Induce oxidative stress with H₂O₂ and measure the fluorescence intensity to determine intracellular ROS levels.

  • Mitochondrial Membrane Potential (ΔΨm) Assay:

    • Treat cells as described in step 3.

    • Incubate cells with JC-1 dye. In healthy cells, JC-1 forms aggregates with red fluorescence in the mitochondria. In apoptotic cells with low ΔΨm, JC-1 remains as monomers with green fluorescence.

    • Measure the ratio of red to green fluorescence to assess mitochondrial health.

Protocol 3: Inhibition of Amyloid-β (Aβ) Aggregation Assay

Objective: To determine if this compound can inhibit the aggregation of Aβ peptides, a key pathological hallmark of Alzheimer's disease.

Materials:

  • Synthetic Amyloid-β (1-42) peptide

  • Hexafluoroisopropanol (HFIP)

  • Phosphate-buffered saline (PBS)

  • Thioflavin T (ThT)

  • This compound

  • 96-well black, clear-bottom plates

  • Fluorometric plate reader

Procedure:

  • Aβ Peptide Preparation:

    • Dissolve Aβ(1-42) peptide in HFIP to a concentration of 1 mg/mL and incubate for 1 hour to ensure monomerization.

    • Aliquot and evaporate the HFIP to create a peptide film. Store at -80°C.

    • Immediately before use, resuspend the peptide film in a small volume of DMSO and then dilute to the final working concentration in PBS (e.g., 10 µM).

  • Aggregation Assay:

    • In a 96-well plate, combine the Aβ(1-42) solution with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) and ThT (final concentration of 5 µM).

    • Include a control with Aβ(1-42) and ThT without this compound.

    • Incubate the plate at 37°C with intermittent shaking.

  • Fluorescence Measurement:

    • Monitor the ThT fluorescence (excitation ~440 nm, emission ~485 nm) over time (e.g., every 30 minutes for 48 hours). An increase in fluorescence indicates Aβ fibril formation.

    • Plot the fluorescence intensity against time to generate aggregation curves. The inhibitory effect of this compound will be reflected by a decrease in the fluorescence plateau and/or a longer lag phase.

Visualizations

Signaling Pathways and Experimental Workflows

G Proposed Anti-Neuroinflammatory and Neuroprotective Mechanisms of this compound cluster_0 Neuroinflammation Cascade cluster_1 Oxidative Stress Cascade cluster_2 This compound Intervention LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NFkB NFkB MyD88->NFkB Proinflammatory_Cytokines Proinflammatory_Cytokines NFkB->Proinflammatory_Cytokines TNF-α, IL-6 Neuronal_Damage Neuronal_Damage Proinflammatory_Cytokines->Neuronal_Damage Mitochondrial_Dysfunction Mitochondrial_Dysfunction ROS_Production ROS_Production Mitochondrial_Dysfunction->ROS_Production Oxidative_Damage Oxidative_Damage ROS_Production->Oxidative_Damage Neuronal_Apoptosis Neuronal_Apoptosis Oxidative_Damage->Neuronal_Apoptosis Psoracorylifol_C This compound Psoracorylifol_C->NFkB Inhibition Psoracorylifol_C->ROS_Production Scavenging Psoracorylifol_C->Neuronal_Apoptosis Protection

Caption: Proposed mechanism of this compound in neuroprotection.

G Experimental Workflow for Evaluating this compound cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 In Vivo Validation A This compound B Anti-inflammatory Assay (BV-2 Microglia) A->B C Neuroprotection Assay (HT22 Neurons) A->C D Aβ Aggregation Assay A->D E Western Blot for Signaling Pathways (e.g., NF-κB, MAPKs) B->E F ROS & Mitochondrial Function Assays C->F G Animal Models of Neurodegeneration (e.g., AD, PD mice) E->G F->G H Behavioral Tests G->H I Histopathology & Immunohistochemistry G->I

Caption: Workflow for this compound neurotherapeutic evaluation.

Conclusion

This compound represents a promising, yet understudied, candidate for the development of novel therapeutics for neurodegenerative diseases. The protocols and data presented here provide a framework for the systematic investigation of its potential. By exploring its anti-inflammatory, neuroprotective, and anti-aggregation properties, researchers can elucidate its mechanisms of action and pave the way for its potential clinical application. Further studies are warranted to isolate this compound in sufficient quantities for comprehensive in vivo studies and to fully understand its therapeutic window and safety profile.

References

Formulation of Psoracorylifol C for Improved Bioavailability: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Psoracorylifol C, a natural compound isolated from the seeds of Psoralea corylifolia, has garnered scientific interest for its potential therapeutic activities. However, its clinical translation is hindered by poor aqueous solubility, leading to low and variable oral bioavailability. This document provides detailed application notes and experimental protocols for the formulation of this compound to enhance its bioavailability. The strategies discussed focus on established nanoformulation techniques, including liposomal delivery, solid dispersion, and self-emulsifying drug delivery systems (SEDDS). The provided protocols are intended to serve as a comprehensive guide for researchers initiating formulation development and evaluation of this compound.

Introduction to this compound and Bioavailability Challenges

This compound is a meroterpenoid compound with the chemical formula C₁₈H₂₄O₃.[1][2] Like many other phytochemicals derived from Psoralea corylifolia, its therapeutic potential is limited by its poor solubility in water, which is a major determinant of its oral bioavailability.[1][3] Low aqueous solubility can lead to incomplete dissolution in the gastrointestinal tract, resulting in low absorption and suboptimal therapeutic efficacy.[4] To overcome these limitations, advanced formulation strategies are necessary to improve the solubility and dissolution rate of this compound, thereby enhancing its systemic exposure.[5][6]

Key Bioavailability Hurdles for this compound:

  • Low Aqueous Solubility: Inherently poor solubility in gastrointestinal fluids.

  • Poor Dissolution Rate: Slow dissolution from solid dosage forms.

  • Potential for First-Pass Metabolism: Although not specifically studied for this compound, many compounds from Psoralea corylifolia undergo first-pass metabolism.[3]

Formulation Strategies for Enhanced Bioavailability

Several formulation approaches can be employed to improve the oral bioavailability of poorly soluble drugs like this compound. These strategies primarily focus on increasing the drug's solubility and dissolution rate in the gastrointestinal fluids.

  • Liposomal Formulations: Liposomes are vesicular structures composed of lipid bilayers that can encapsulate both hydrophilic and lipophilic drugs.[7] For a lipophilic compound like this compound, it can be incorporated within the lipid bilayer, enhancing its solubilization and facilitating its transport across the intestinal membrane.[7]

  • Solid Dispersions: This technique involves dispersing the drug in an inert carrier matrix at the solid state.[8] By reducing the particle size to a molecular level and improving wettability, solid dispersions can significantly enhance the dissolution rate and oral bioavailability of poorly soluble drugs.[8]

  • Self-Emulsifying Drug Delivery Systems (SEDDS): SEDDS are isotropic mixtures of oils, surfactants, and cosurfactants that spontaneously form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids.[9][10][11] This in-situ emulsification leads to the formation of small droplets that provide a large surface area for drug absorption.[9][11]

Experimental Protocols

The following sections provide detailed protocols for the preparation and characterization of this compound formulations.

Solubility and Permeability Assessment of this compound

A fundamental step before formulation development is to quantify the solubility and permeability of the active pharmaceutical ingredient (API).

Protocol 3.1.1: Equilibrium Solubility Study

  • Objective: To determine the solubility of this compound in various physiologically relevant media.

  • Materials: this compound, phosphate buffered saline (PBS) at pH 6.8 and 7.4, simulated gastric fluid (SGF, pH 1.2), and simulated intestinal fluid (SIF, pH 6.8).

  • Procedure:

    • Add an excess amount of this compound to vials containing each of the test media.

    • Shake the vials at 37°C for 48 hours to ensure equilibrium is reached.

    • Centrifuge the samples to pellet the undissolved drug.

    • Filter the supernatant through a 0.45 µm syringe filter.

    • Analyze the concentration of this compound in the filtrate using a validated analytical method (e.g., HPLC-UV).

    • Express solubility in µg/mL.

Protocol 3.1.2: In Vitro Permeability Assessment using Caco-2 Cell Monolayers

  • Objective: To evaluate the intestinal permeability of this compound.[12][13][14][15][16]

  • Materials: Caco-2 cells, cell culture reagents, Transwell® inserts, Hank's Balanced Salt Solution (HBSS).

  • Procedure:

    • Culture Caco-2 cells on Transwell® inserts for 21 days to allow for differentiation and formation of a confluent monolayer.

    • Measure the transepithelial electrical resistance (TEER) to confirm monolayer integrity.

    • Wash the cell monolayers with pre-warmed HBSS.

    • Add a solution of this compound in HBSS to the apical (donor) side.

    • At predetermined time intervals (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (receiver) side and replace with fresh HBSS.

    • Analyze the concentration of this compound in the collected samples by a validated analytical method.

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C₀ is the initial drug concentration in the donor compartment.

Liposomal Formulation of this compound

Protocol 3.2.1: Preparation of this compound-Loaded Liposomes by Thin-Film Hydration Method

  • Objective: To encapsulate this compound into liposomes.

  • Materials: this compound, Phosphatidylcholine (PC), Cholesterol, Chloroform, Methanol, Phosphate buffered saline (PBS, pH 7.4).

  • Procedure:

    • Dissolve this compound, phosphatidylcholine, and cholesterol in a mixture of chloroform and methanol in a round-bottom flask.

    • Remove the organic solvents using a rotary evaporator under vacuum to form a thin lipid film on the flask wall.

    • Hydrate the lipid film with PBS (pH 7.4) by gentle rotation at a temperature above the lipid phase transition temperature.

    • To reduce the size of the liposomes, sonicate the suspension using a probe sonicator or extrude it through polycarbonate membranes of defined pore size.

    • Store the liposomal suspension at 4°C.

Protocol 3.2.2: Characterization of Liposomes

  • Particle Size and Zeta Potential: Determined by Dynamic Light Scattering (DLS).

  • Encapsulation Efficiency (%EE):

    • Separate the unencapsulated this compound from the liposomal formulation by ultracentrifugation or size exclusion chromatography.

    • Lyse the liposomes using a suitable solvent (e.g., methanol) to release the encapsulated drug.

    • Quantify the amount of encapsulated drug and the total drug amount using a validated analytical method.

    • Calculate %EE using the formula: %EE = (Amount of encapsulated drug / Total amount of drug) * 100

  • Morphology: Visualized by Transmission Electron Microscopy (TEM).

Solid Dispersion of this compound

Protocol 3.3.1: Preparation of this compound Solid Dispersion by Solvent Evaporation Method

  • Objective: To prepare a solid dispersion of this compound to improve its dissolution.

  • Materials: this compound, a hydrophilic carrier (e.g., Polyvinylpyrrolidone (PVP) K30, Poloxamer 188, or a Soluplus®), and a suitable solvent (e.g., methanol or ethanol).

  • Procedure:

    • Dissolve both this compound and the carrier in the solvent.

    • Evaporate the solvent using a rotary evaporator under reduced pressure.

    • Dry the resulting solid mass in a vacuum oven to remove any residual solvent.

    • Pulverize the dried mass and sieve it to obtain a uniform powder.

    • Store the solid dispersion in a desiccator.

Protocol 3.3.2: Characterization of Solid Dispersion

  • Drug Content: Determined by dissolving a known amount of the solid dispersion in a suitable solvent and analyzing the drug concentration.

  • In Vitro Dissolution Study:

    • Perform dissolution testing using a USP Type II (paddle) apparatus.

    • Use 900 mL of a relevant dissolution medium (e.g., SIF).

    • Maintain the temperature at 37 ± 0.5°C and the paddle speed at 50 or 75 rpm.

    • At specified time intervals, withdraw samples, filter, and analyze for this compound concentration.

    • Compare the dissolution profile of the solid dispersion with that of the pure drug.

  • Solid-State Characterization:

    • Differential Scanning Calorimetry (DSC): To assess the physical state of the drug (crystalline or amorphous).

    • X-ray Powder Diffraction (XRPD): To confirm the amorphous nature of the drug in the dispersion.

    • Fourier-Transform Infrared Spectroscopy (FTIR): To investigate any potential interactions between the drug and the carrier.

Self-Emulsifying Drug Delivery System (SEDDS) of this compound

Protocol 3.4.1: Formulation of this compound SEDDS

  • Objective: To develop a SEDDS formulation for this compound.

  • Materials: this compound, an oil (e.g., Capryol™ 90), a surfactant (e.g., Kolliphor® RH 40), and a cosurfactant (e.g., Transcutol® HP).

  • Procedure:

    • Determine the solubility of this compound in various oils, surfactants, and cosurfactants to select appropriate excipients.

    • Construct a pseudo-ternary phase diagram to identify the self-emulsifying region.

    • Prepare different formulations by mixing the selected oil, surfactant, and cosurfactant in varying ratios.

    • Add this compound to the selected formulation and vortex until a clear solution is obtained.

Protocol 3.4.2: Characterization of SEDDS

  • Self-Emulsification Time and Droplet Size Analysis:

    • Add a small amount of the SEDDS formulation to a specified volume of aqueous medium (e.g., water or SGF) under gentle agitation.

    • Visually observe the time taken for the formation of a clear or bluish-white emulsion.

    • Measure the droplet size and polydispersity index (PDI) of the resulting emulsion using DLS.

  • Thermodynamic Stability Studies: Subject the formulation to centrifugation and freeze-thaw cycles to assess its physical stability.

  • In Vitro Drug Release: Perform drug release studies using a dialysis bag method in a relevant dissolution medium.

In Vivo Pharmacokinetic Evaluation

Protocol 4.1: Oral Bioavailability Study in Rats

  • Objective: To compare the oral bioavailability of this compound from the developed formulations with that of a simple suspension.

  • Animals: Male Sprague-Dawley or Wistar rats.

  • Procedure:

    • Fast the rats overnight before the experiment with free access to water.

    • Divide the rats into groups, each receiving a different formulation (e.g., this compound suspension, liposomal formulation, solid dispersion, SEDDS).

    • Administer the formulations orally via gavage.

    • Collect blood samples from the tail vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.

    • Separate the plasma by centrifugation and store at -80°C until analysis.

    • Analyze the plasma concentration of this compound using a validated bioanalytical method (e.g., LC-MS/MS).

    • Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC (Area Under the Curve).

    • Determine the relative bioavailability of the formulations compared to the suspension.

Data Presentation

All quantitative data from the characterization and in vivo studies should be summarized in tables for clear comparison.

Table 1: Physicochemical Characterization of this compound Formulations

Formulation TypeParticle/Droplet Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation/Loading Efficiency (%)
Liposomes
Solid DispersionN/AN/AN/A
SEDDS

Table 2: In Vitro Dissolution of this compound Formulations

Formulation% Drug Released at 15 min% Drug Released at 30 min% Drug Released at 60 min
Pure this compound
Liposomes
Solid Dispersion
SEDDS

Table 3: Pharmacokinetic Parameters of this compound Formulations in Rats

FormulationCmax (ng/mL)Tmax (h)AUC₀₋₂₄ (ng·h/mL)Relative Bioavailability (%)
This compound Suspension100
Liposomal Formulation
Solid Dispersion
SEDDS Formulation

Visualizations

Signaling Pathways

While the specific signaling pathways modulated by this compound to exert its therapeutic effects are not yet fully elucidated, related compounds from Psoralea corylifolia have been shown to interact with various pathways. For instance, other constituents are known to influence pathways like NF-κB and MAPK, which are relevant in inflammatory conditions. Further research is required to delineate the precise molecular targets of this compound.

Signaling_Pathway This compound This compound Cell Membrane Cell Membrane Receptor Receptor Cell Membrane->Receptor Binds to Intracellular Signaling Cascades Intracellular Signaling Cascades Receptor->Intracellular Signaling Cascades Activates/Inhibits Transcription Factors (e.g., NF-kB, AP-1) Transcription Factors (e.g., NF-kB, AP-1) Intracellular Signaling Cascades->Transcription Factors (e.g., NF-kB, AP-1) Modulates Gene Expression Gene Expression Transcription Factors (e.g., NF-kB, AP-1)->Gene Expression Regulates Biological Response Biological Response Gene Expression->Biological Response Leads to

Caption: Hypothetical signaling pathway for this compound.

Experimental Workflow

The following diagram illustrates the logical workflow for the formulation development and evaluation of this compound.

Experimental_Workflow cluster_preformulation Pre-formulation Studies cluster_formulation Formulation Development cluster_characterization In Vitro Characterization cluster_invivo In Vivo Evaluation Solubility Solubility Liposomes Liposomes Solubility->Liposomes Solid_Dispersion Solid_Dispersion Solubility->Solid_Dispersion SEDDS SEDDS Solubility->SEDDS Permeability Permeability Permeability->Liposomes Permeability->Solid_Dispersion Permeability->SEDDS Physicochemical Physicochemical Liposomes->Physicochemical Solid_Dispersion->Physicochemical SEDDS->Physicochemical Dissolution Dissolution Physicochemical->Dissolution Pharmacokinetics Pharmacokinetics Dissolution->Pharmacokinetics

Caption: Workflow for this compound formulation development.

Formulation Approaches

This diagram illustrates the relationship between the bioavailability challenge and the proposed formulation solutions.

Formulation_Approaches cluster_challenges Challenges cluster_solutions Formulation Solutions Poor_Bioavailability Poor Bioavailability of This compound Low_Solubility Low Aqueous Solubility Poor_Bioavailability->Low_Solubility Poor_Dissolution Poor Dissolution Rate Poor_Bioavailability->Poor_Dissolution Liposomes Liposomes Low_Solubility->Liposomes Solid_Dispersion Solid_Dispersion Low_Solubility->Solid_Dispersion SEDDS SEDDS Low_Solubility->SEDDS Poor_Dissolution->Solid_Dispersion Poor_Dissolution->SEDDS

Caption: Formulation strategies to address bioavailability challenges.

Conclusion

The protocols and information provided in this document offer a comprehensive starting point for the formulation of this compound to improve its oral bioavailability. By systematically applying these methods, researchers can develop and characterize novel delivery systems for this promising natural compound, paving the way for further preclinical and clinical investigations. It is crucial to note that these are generalized protocols and may require optimization based on experimental findings for this compound.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Yield of Psoracorylifol C Total Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the total synthesis of Psoracorylifol C. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthetic route to this complex natural product. Here you will find answers to frequently asked questions and detailed troubleshooting guides for the key steps in the synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the reported overall yield for the total synthesis of (+)-ent-Psoracorylifol C?

The first asymmetric total synthesis of (+)-ent-Psoracorylifol C was reported with an overall yield of 4.3% over 16 steps.[1]

Q2: What are the key strategic reactions in the total synthesis of this compound?

The key transformations in the synthesis of (+)-ent-Psoracorylifol C are:

  • An Achmatowicz rearrangement followed by a bicycloketalization to construct the core 6,8-dioxabicyclo[3.2.1]octane structure.[1]

  • A Johnson-Claisen rearrangement to stereoselectively install the all-carbon quaternary stereocenter.[1]

Q3: Are there alternative strategies for constructing the all-carbon quaternary stereocenter?

Yes, several other methods can be employed for the asymmetric synthesis of all-carbon quaternary stereocenters. These include:

  • Palladium-catalyzed asymmetric allylic alkylation.

  • Metal-catalyzed cyclization of enynes or dienes.

  • Desymmetrization of prochiral molecules containing a quaternary carbon.

  • Michael addition of β,β-disubstituted alkenes.

Troubleshooting Guides

This section provides detailed troubleshooting for the critical steps in the total synthesis of this compound.

Achmatowicz Rearrangement

The Achmatowicz rearrangement is a crucial step for converting a furfuryl alcohol into a dihydropyranone, the precursor to the bicyclic core.

Problem 1.1: Low yield or incomplete conversion during the Achmatowicz rearrangement.

  • Possible Cause: The oxidizing agent is not effective or is decomposing the starting material or product. The original synthesis of a related compound utilized m-CPBA.[2] However, substrates with sensitive functional groups, such as indoles, can be unstable under conventional oxidation conditions (e.g., m-CPBA, NBS, oxone-KBr).[3]

  • Troubleshooting:

    • Alternative Oxidants: Consider using alternative, milder, or more selective oxidizing agents. Greener protocols using oxone-halide or Fenton-halide systems have been developed and may offer better results.[3] For substrates sensitive to oxidation, a two-step arylation method involving Zn/HOAc deoxygenation followed by a Heck-Matsuda reaction has been developed for arylated Achmatowicz rearrangement products.[2]

    • Reaction Conditions: Optimize the reaction temperature and time. The original Achmatowicz reaction involved reacting furfuryl alcohol with bromine in methanol, followed by rearrangement with dilute sulfuric acid.[4] Modern variations may use different solvents and catalysts.

    • Flow Chemistry: For photo-induced Achmatowicz rearrangements, flow chemistry can offer better control over reaction conditions, leading to higher yields and more consistent product quality.[5]

Oxidizing AgentTypical ConditionsAdvantagesDisadvantages
m-CPBACH2Cl2, 0 °C to rtCommercially available, generally effective.Can lead to over-oxidation or decomposition of sensitive substrates.
NBSTHF/H2O, 0 °CReadily available.Can introduce bromine to the product; may not be suitable for all substrates.
Oxone-Halide (e.g., KBr)MeCN/H2O, rtGreener, less toxic.May require optimization of halide source and stoichiometry.[2]
Fenton-HalideFe(II) or Ce(III) catalyst, H2O2, halide sourceGreen chemistry approach.Requires careful control of radical reactions.[3]

Problem 1.2: Formation of side products.

  • Possible Cause: Over-oxidation of the furan ring or side reactions of other functional groups in the molecule. Side reactions can include substitution of the carboxylic group in furan derivatives.

  • Troubleshooting:

    • Protecting Groups: Ensure that other sensitive functional groups in the molecule are adequately protected.

    • Reaction Monitoring: Carefully monitor the reaction progress by TLC or LC-MS to stop the reaction once the starting material is consumed and before significant side product formation occurs.

    • Purification: Optimize the purification method (e.g., column chromatography with a specific solvent system) to separate the desired product from impurities.

Bicycloketalization to form the 6,8-dioxabicyclo[3.2.1]octane core

This step involves the acid-catalyzed intramolecular cyclization of the dihydropyranone intermediate.

Problem 2.1: Low yield of the desired bicyclic ketal.

  • Possible Cause: Incomplete cyclization, formation of isomeric products, or decomposition of the starting material under acidic conditions.

  • Troubleshooting:

    • Acid Catalyst: The choice and concentration of the acid catalyst are critical. Common catalysts include PTSA, CSA, or Lewis acids. The optimal catalyst and loading should be determined experimentally.

    • Solvent: The solvent can influence the reaction rate and equilibrium. Anhydrous solvents are typically used to favor ketal formation.

    • Removal of Water: The reaction produces water, which can inhibit the forward reaction. Using a Dean-Stark apparatus or adding molecular sieves can drive the equilibrium towards the product.

Problem 2.2: Poor diastereoselectivity in the bicycloketalization.

  • Possible Cause: The stereochemical outcome is influenced by the substrate's conformation and the reaction conditions.

  • Troubleshooting:

    • Temperature: Lowering the reaction temperature may improve diastereoselectivity by favoring the thermodynamically more stable product.

    • Catalyst: Different acid catalysts can influence the transition state geometry and thus the stereochemical outcome. Experiment with a range of Brønsted and Lewis acids.

Johnson-Claisen Rearrangement

This rearrangement is used to create the all-carbon quaternary stereocenter with high stereocontrol.

Problem 3.1: Low yield of the rearranged product.

  • Possible Cause: The reaction requires high temperatures (100-200 °C) and can be slow.[6] Competing side reactions can occur under these conditions.

  • Troubleshooting:

    • Catalyst: The reaction is typically catalyzed by a weak acid, such as propionic acid.[7] The catalyst concentration should be optimized.

    • Microwave Irradiation: The use of microwave-assisted heating can dramatically increase the reaction rate and yield.[6]

    • Solvent: High-boiling solvents like toluene or xylene are commonly used.

Problem 3.2: Poor diastereoselectivity.

  • Possible Cause: The stereoselectivity of the Johnson-Claisen rearrangement is dependent on the geometry of the intermediate ketene acetal, which is influenced by the substrate and reaction conditions.

  • Troubleshooting:

    • Substrate Control: The stereochemistry of the starting allylic alcohol plays a crucial role in determining the stereochemical outcome.

    • Ireland-Claisen Rearrangement: As an alternative, the Ireland-Claisen rearrangement, which proceeds through a silyl ketene acetal, can offer better stereocontrol at lower temperatures.[8] A dianionic Ireland-Claisen rearrangement has been developed for chiral allylic esters with α-substitution, providing products with high diastereoselectivity.[1]

RearrangementKey FeaturesAdvantagesDisadvantages
Johnson-ClaisenIn situ generation of allyl vinyl ether from an allylic alcohol and an orthoester.[9]Operationally simple.Requires high temperatures, which can lead to side reactions.
Ireland-ClaisenRearrangement of an allylic ester via a silyl ketene acetal intermediate.Milder reaction conditions (can be run at room temperature), often with higher stereoselectivity.[8]Requires a separate step to form the silyl ketene acetal.

Experimental Protocols

Note: These are generalized protocols based on the literature and should be adapted and optimized for specific substrates and scales.

General Protocol for Achmatowicz Rearrangement (using NBS)
  • Dissolve the furfuryl alcohol in a mixture of THF and water (e.g., 4:1 v/v).

  • Cool the solution to 0 °C in an ice bath.

  • Add N-bromosuccinimide (NBS) portion-wise over a period of 15-30 minutes, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C and monitor the progress by TLC.

  • Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Protocol for Johnson-Claisen Rearrangement
  • To a solution of the allylic alcohol in an excess of triethyl orthoacetate (e.g., 10-20 equivalents), add a catalytic amount of propionic acid (e.g., 0.1 equivalents).

  • Heat the reaction mixture to reflux (typically 120-140 °C) under a nitrogen atmosphere.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the excess triethyl orthoacetate and propionic acid under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Psoracorylifol_C_Synthesis_Workflow cluster_start Starting Materials cluster_core Core Synthesis cluster_elaboration Side Chain and Stereocenter Installation cluster_end Final Steps Start Furfuryl Alcohol Derivative Achmatowicz Achmatowicz Rearrangement Start->Achmatowicz Dihydropyranone Dihydropyranone Intermediate Achmatowicz->Dihydropyranone Bicycloketalization Bicycloketalization Dihydropyranone->Bicycloketalization BicyclicCore 6,8-dioxabicyclo[3.2.1]octane Core Bicycloketalization->BicyclicCore Allylic_Alcohol Allylic Alcohol Formation BicyclicCore->Allylic_Alcohol Johnson_Claisen Johnson-Claisen Rearrangement Allylic_Alcohol->Johnson_Claisen Quaternary_Center All-Carbon Quaternary Stereocenter Johnson_Claisen->Quaternary_Center Final_Steps Further Functionalization & Deprotection Quaternary_Center->Final_Steps Psoracorylifol_C This compound Final_Steps->Psoracorylifol_C

Caption: Overall synthetic workflow for the total synthesis of this compound.

Troubleshooting_Achmatowicz cluster_solutions1 Solutions for Cause 1 cluster_solutions2 Solutions for Cause 2 Problem Low Yield in Achmatowicz Rearrangement Cause1 Ineffective Oxidant / Substrate Decomposition Problem->Cause1 Cause2 Side Product Formation Problem->Cause2 Troubleshoot1 Optimize Oxidant Cause1->Troubleshoot1 Troubleshoot2 Optimize Reaction Conditions Cause1->Troubleshoot2 Troubleshoot3 Protect Sensitive Groups Cause2->Troubleshoot3 Troubleshoot4 Monitor Reaction Closely Cause2->Troubleshoot4 Solution1a Try milder oxidants (e.g., Oxone-halide) Troubleshoot1->Solution1a Solution1b Consider flow chemistry Troubleshoot2->Solution1b Solution2a Add/change protecting groups Troubleshoot3->Solution2a Solution2b Stop reaction at optimal time Troubleshoot4->Solution2b

Caption: Troubleshooting decision tree for the Achmatowicz rearrangement.

References

Psoracorylifol C Stability Testing: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for stability testing of Psoracorylifol C in various formulations.

Frequently Asked Questions (FAQs)

Q1: What are the typical degradation pathways for this compound?

While specific public data on the degradation pathways of this compound is limited, related compounds from Psoralea corylifolia and other phenolic compounds are susceptible to oxidation and hydrolysis.[1][2][3] Forced degradation studies are essential to identify the likely degradation products and establish the intrinsic stability of the molecule.[1][2][3]

Q2: How should a forced degradation study for this compound be designed?

A forced degradation study should expose this compound to various stress conditions to understand its stability profile.[1][3] Key conditions to test include:

  • Acid and Base Hydrolysis: Treatment with acids (e.g., 0.1 M HCl) and bases (e.g., 0.1 M NaOH) at elevated temperatures.

  • Oxidation: Exposure to an oxidizing agent like hydrogen peroxide (e.g., 3% H₂O₂).

  • Thermal Stress: Heating the sample at a high temperature (e.g., 70°C).

  • Photostability: Exposing the sample to light according to ICH Q1B guidelines.

The goal is to achieve 5-20% degradation to ensure that the analytical method is stability-indicating.

Q3: What analytical methods are suitable for quantifying this compound and its degradation products?

High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for the quantitative analysis of compounds from Psoralea corylifolia.[4][5][6] A C18 column with a gradient elution of acetonitrile and water is often used.[4][5] The method should be validated for linearity, accuracy, precision, and specificity to ensure it is stability-indicating.

Troubleshooting Guides

Issue 1: Unexpectedly Rapid Degradation of this compound in a Formulation
  • Possible Cause: Incompatibility with excipients in the formulation. Certain excipients can alter the pH or contain impurities that catalyze degradation.

  • Troubleshooting Steps:

    • Review Excipient Compatibility: Check the chemical properties of all excipients for potential interactions with phenolic compounds.

    • pH Measurement: Measure the pH of the formulation. This compound may be unstable at certain pH values.

    • Control Experiment: Prepare a simple solution of this compound in the formulation vehicle without other excipients to see if the degradation persists.

    • Forced Degradation of Placebo: Conduct a forced degradation study on the formulation without this compound to identify any interfering peaks from excipient degradation.

Issue 2: High Variability in Stability Data
  • Possible Cause: Inhomogeneous sample, inconsistent storage conditions, or analytical method variability.

  • Troubleshooting Steps:

    • Ensure Homogeneity: For semi-solid formulations like creams, ensure uniform distribution of this compound before sampling.

    • Verify Storage Conditions: Check the temperature and humidity logs of the stability chambers to ensure they have remained within the specified ranges.

    • Analytical Method Validation: Review the precision (repeatability and intermediate precision) data of your analytical method. If the relative standard deviation (RSD) is high, the method may need optimization.

    • Standard Stability: Analyze a well-characterized, stable compound as a control to ensure the analytical system is performing consistently.

Data Presentation

Table 1: Stability of this compound (1% w/w) in a Cream Formulation under Accelerated Conditions (40°C / 75% RH)

Time (Months)Assay (%)AppearancepH
0100.2White, smooth cream6.5
198.5White, smooth cream6.4
395.1Slightly off-white6.2
690.8Yellowish6.0

Table 2: Results of Forced Degradation Studies on this compound

Stress Condition% DegradationNumber of Degradants
0.1 M HCl (60°C, 8h)15.22
0.1 M NaOH (60°C, 4h)22.53
3% H₂O₂ (RT, 24h)18.94
Heat (80°C, 48h)8.71
Photostability (ICH Q1B)12.42

Experimental Protocols

Protocol 1: Preparation of a 1% this compound Cream Formulation
  • Oil Phase Preparation: Melt cetyl alcohol (5g), stearic acid (8g), and glyceryl monostearate (2g) in a water bath at 75°C.

  • Active Ingredient Incorporation: Dissolve 1g of this compound in the molten oil phase with continuous stirring.

  • Aqueous Phase Preparation: Heat purified water (83g) with propylene glycol (5g) and a suitable preservative to 75°C.

  • Emulsification: Slowly add the aqueous phase to the oil phase while homogenizing at high speed for 10 minutes.

  • Cooling: Allow the cream to cool to room temperature with gentle stirring.

  • Final pH Adjustment: Adjust the pH to 6.5 using a suitable buffering agent if necessary.

Protocol 2: Stability-Indicating HPLC-UV Method for this compound
  • Instrumentation: HPLC system with a UV/Vis detector.

  • Column: C18, 4.6 mm x 250 mm, 5 µm.

  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 60% A, 40% B

    • 5-20 min: Gradient to 20% A, 80% B

    • 20-25 min: Hold at 20% A, 80% B

    • 25-30 min: Return to 60% A, 40% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

Visualizations

Stability_Testing_Workflow cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: Execution cluster_analysis Phase 3: Analysis & Reporting A Define Stability Protocol B Prepare Formulations A->B C Validate Analytical Method B->C D Place Samples in Stability Chambers C->D E Pull Samples at Time Points D->E F Analyze Samples (HPLC) E->F G Evaluate Data (Assay, Degradants) F->G H Generate Stability Report G->H

Caption: General workflow for conducting a stability study of this compound.

Troubleshooting_Degradation Start Unexpected Degradation Observed Check_pH Is pH of formulation stable? Start->Check_pH Check_Excipients Are excipients compatible? Check_pH->Check_Excipients Yes Adjust_pH Adjust pH with buffer Check_pH->Adjust_pH No Check_Storage Were storage conditions correct? Check_Excipients->Check_Storage Yes Reformulate Reformulate with different excipients Check_Excipients->Reformulate No Investigate_Chamber Investigate stability chamber performance Check_Storage->Investigate_Chamber No End Problem Resolved Check_Storage->End Yes Adjust_pH->End Reformulate->End Investigate_Chamber->End

Caption: Decision tree for troubleshooting unexpected degradation of this compound.

Degradation_Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation Psoracorylifol_C This compound Hydrolysis_Product_A Degradant A Psoracorylifol_C->Hydrolysis_Product_A Acidic/Basic Conditions Hydrolysis_Product_B Degradant B Psoracorylifol_C->Hydrolysis_Product_B Acidic/Basic Conditions Oxidation_Product_C Degradant C Psoracorylifol_C->Oxidation_Product_C Oxidizing Agent Oxidation_Product_D Degradant D Psoracorylifol_C->Oxidation_Product_D Oxidizing Agent

Caption: Hypothetical degradation pathways for this compound.

References

Technical Support Center: Optimization of Supercritical Fluid Extraction for Psoracorylifol C

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of Supercritical Fluid Extraction (SFE) for Psoracorylifol C from Psoralea corylifolia.

Frequently Asked Questions (FAQs)

Q1: What is Supercritical Fluid Extraction (SFE) and why is it suitable for extracting this compound?

A1: Supercritical Fluid Extraction (SFE) is a green extraction technology that uses a supercritical fluid, most commonly carbon dioxide (CO₂), as a solvent. A fluid becomes supercritical when it is heated and pressurized above its critical point, where it exhibits properties of both a liquid and a gas. This allows it to penetrate solid materials like a gas and dissolve compounds like a liquid. SFE is particularly well-suited for the extraction of thermally sensitive and non-polar to moderately polar compounds like this compound from plant matrices. The main advantages of SFE are the use of a non-toxic, inexpensive, and easily removable solvent (CO₂), and the ability to selectively extract compounds by tuning the temperature and pressure.

Q2: What are the key parameters to consider when optimizing the SFE of this compound?

A2: The efficiency of SFE is influenced by several parameters that can be adjusted to optimize the yield and purity of this compound. The most critical parameters include:

  • Pressure: Increasing the pressure generally increases the density and solvating power of the supercritical fluid, leading to a higher extraction yield.

  • Temperature: Temperature has a dual effect. It can increase the vapor pressure of the analyte, which enhances extraction, but it can also decrease the density of the supercritical fluid, which reduces its solvating power. The optimal temperature is a balance between these two effects.

  • Co-solvent (Modifier): Since this compound is a moderately polar flavonoid, using a polar co-solvent like ethanol or methanol can significantly increase the extraction efficiency. The type and percentage of the co-solvent are important variables to optimize.

  • Flow Rate: The flow rate of the supercritical fluid affects the residence time of the solvent in the extraction vessel and can influence the mass transfer of the analyte.

  • Extraction Time: A sufficient extraction time is necessary to ensure the complete extraction of the target compound.

Q3: How can I analyze the content of this compound in my SFE extracts?

A3: High-Performance Liquid Chromatography (HPLC) is a widely used and precise method for the separation, identification, and quantification of this compound and other flavonoids in the extract. A C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile and water. Detection is commonly performed using a UV-Vis detector. For structural confirmation, Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy can be employed.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound 1. Sub-optimal SFE parameters: Incorrect pressure, temperature, or co-solvent concentration. 2. Inadequate sample preparation: Particle size of the plant material is too large, reducing surface area for extraction. 3. Insufficient extraction time: The extraction process is not long enough to extract the majority of the target compound. 4. Matrix effects: Other compounds in the plant material may be hindering the extraction of this compound.1. Optimize SFE parameters: Systematically vary pressure, temperature, and co-solvent percentage to find the optimal conditions. Refer to the data tables below for starting points. 2. Reduce particle size: Grind the plant material to a fine powder to increase the surface area available for extraction. A particle size of 40-60 mesh has been shown to be effective for related compounds.[1] 3. Increase extraction time: Perform kinetic studies to determine the optimal extraction time. 4. Pre-treatment of the sample: Consider a pre-extraction step with a non-polar solvent to remove oils and other interfering compounds.
Low Purity of this compound 1. Poor selectivity of SFE conditions: The chosen parameters are co-extracting a large amount of other compounds. 2. Inappropriate co-solvent: The co-solvent may be too strong, leading to the extraction of a wide range of compounds.1. Adjust SFE parameters: Fine-tune the pressure and temperature to enhance the selectivity for this compound. Lowering the temperature can sometimes increase selectivity. 2. Optimize co-solvent: Experiment with different co-solvents (e.g., ethanol vs. methanol) and lower the percentage of the co-solvent to improve selectivity.
Inconsistent Results 1. Variability in plant material: Differences in the chemical composition of the plant material from different batches or harvest times. 2. Instrumental fluctuations: Inconsistent temperature or pressure control in the SFE system. 3. Channeling in the extraction vessel: The supercritical fluid is not passing uniformly through the sample bed.1. Standardize plant material: Use plant material from a single, well-characterized source. 2. Calibrate and maintain the SFE system: Ensure that the temperature and pressure controllers are functioning correctly. 3. Properly pack the extraction vessel: Ensure the powdered plant material is packed uniformly in the extraction vessel to avoid channeling.

Data Presentation

Table 1: Optimized SFE Parameters for Compounds from Psoralea corylifolia

Compound(s) Pressure (MPa) Temperature (°C) Co-solvent Yield/Recovery Reference
Psoralen & Isopsoralen38.57060 µL CHCl₃96.93% & 98.43% recovery[2]
Psoralen & Isopsoralen2770-Not specified[3]
Psoralen & Isopsoralen2660-9.1% total yield, 2.5 mg/g combined yield[1]
Bioactive Components22-3040-9.7% to 11.8% total yield[4]

Note: While these studies did not specifically quantify this compound, the optimized conditions for structurally similar flavonoids and coumarins from the same plant provide a valuable starting point for method development.

Experimental Protocols

Detailed Methodology for Supercritical Fluid Extraction of this compound

This protocol is a synthesized methodology based on published research for the extraction of flavonoids and coumarins from Psoralea corylifolia.

1. Sample Preparation:

  • Obtain dried seeds of Psoralea corylifolia.
  • Grind the seeds into a fine powder using a laboratory mill.
  • Sieve the powder to obtain a uniform particle size (e.g., 40-60 mesh).[1]
  • Dry the powdered sample in an oven at a low temperature (e.g., 40-50°C) to remove any residual moisture.

2. Supercritical Fluid Extraction:

  • Accurately weigh a known amount of the dried powder and pack it uniformly into the extraction vessel of the SFE system.
  • Set the desired extraction parameters. Based on the literature for related compounds, a good starting point would be:
  • Pressure: 25-35 MPa
  • Temperature: 50-70°C
  • Co-solvent: Ethanol (e.g., 5-15% v/v)
  • Pressurize the system with CO₂ to the set pressure.
  • Introduce the co-solvent at the desired concentration.
  • Begin the extraction in a dynamic mode, allowing the supercritical fluid to flow through the extraction vessel at a constant flow rate.
  • Collect the extract in a collection vial at a lower pressure and temperature, where the CO₂ returns to a gaseous state and the extracted compounds precipitate.
  • Continue the extraction for a predetermined time (e.g., 60-120 minutes).

3. Analysis of this compound:

  • Dissolve the collected extract in a suitable solvent (e.g., methanol or ethanol).
  • Filter the solution through a 0.45 µm syringe filter.
  • Analyze the sample by HPLC using a C18 column and a mobile phase of acetonitrile and water.
  • Quantify the amount of this compound by comparing the peak area to a standard calibration curve.

Mandatory Visualization

Diagram 1: General Workflow for Optimization of SFE for this compound

SFE_Workflow cluster_prep Sample Preparation cluster_sfe Supercritical Fluid Extraction cluster_analysis Analysis & Purification start Psoralea corylifolia Seeds grinding Grinding & Sieving start->grinding drying Drying grinding->drying sfe_system SFE System drying->sfe_system parameter_optimization Parameter Optimization (Pressure, Temp, Co-solvent) sfe_system->parameter_optimization extraction Extraction parameter_optimization->extraction collection Extract Collection extraction->collection analysis HPLC/UPLC Analysis collection->analysis quantification Quantification analysis->quantification purification Purification (Optional) quantification->purification

Caption: A generalized workflow for the extraction and analysis of this compound using SFE.

Diagram 2: Putative Anti-Inflammatory Signaling Pathway of this compound

Psoralea corylifolia extracts and their constituent flavonoids have been shown to possess anti-inflammatory properties, often through the inhibition of the NF-κB signaling pathway. While direct evidence for this compound is emerging, its structural similarity to other anti-inflammatory flavonoids suggests it may act on this pathway.

NFkB_Pathway cluster_stimulus Inflammatory Stimulus cluster_receptor Receptor Complex cluster_cytoplasm Cytoplasmic Signaling cluster_nucleus Nuclear Events LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases NFkB_n NF-κB (p50/p65) NFkB->NFkB_n translocates PsoracorylifolC This compound PsoracorylifolC->IKK inhibits DNA DNA NFkB_n->DNA binds Genes Pro-inflammatory Genes (COX-2, iNOS, TNF-α, IL-6) DNA->Genes transcribes

Caption: Proposed mechanism of this compound inhibiting the NF-κB inflammatory pathway.

References

Technical Support Center: Stereoselective Synthesis of Psoracorylifol C

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers engaged in the stereoselective synthesis of Psoracorylifol C and related meroterpenoids.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the stereoselective synthesis of this compound?

A1: The main synthetic challenges include:

  • Stereoselective construction of the all-carbon quaternary stereocenter. [1][2][3]

  • Efficient and diastereoselective formation of the unique 6,8-dioxabicyclo[3.2.1]octane core.[1][3][4]

  • Control of stereochemistry across four contiguous chiral centers on a densely functionalized cyclohexane ring.[5]

  • Stereodivergent synthesis to access different diastereomers of this compound and related natural products.[5][6]

Q2: What are the key strategic steps reported for the synthesis of the this compound scaffold?

A2: Key strategies involve:

  • An Achmatowicz rearrangement followed by a bicycloketalization to construct the 6,8-dioxabicyclo[3.2.1]octane framework.[1][4][7]

  • A Johnson-Claisen rearrangement to stereoselectively install the all-carbon quaternary stereocenter.[1][3]

  • An organocatalytic Michael addition to create a quaternary carbon center early in the synthesis.[5][6]

  • A one-pot Michael addition/α-arylation to assemble two adjacent stereocenters.[5]

  • Stereoselective reduction of a C-8 ketone to furnish the desired alcohol diastereomer.[5]

Troubleshooting Guide

Issue 1: Poor Diastereoselectivity in Johnson-Claisen Rearrangement

Question: My Johnson-Claisen rearrangement to install the all-carbon quaternary stereocenter is resulting in a low diastereomeric ratio (dr), close to 1:1. How can I improve the selectivity for the desired diastereomer?

Answer: Low diastereoselectivity in the Johnson-Claisen rearrangement for the this compound core has been observed. The synthesis of (+)-ent-Psoracorylifol C reported a 3.5:1 dr.[3] Here are some troubleshooting steps:

  • Reagent and Solvent Choice: The reaction is sensitive to conditions. A combination of triethyl orthoacetate and a catalytic amount of a weak acid like propionic acid is a standard choice. Experimenting with different orthoesters or acids could influence the transition state and improve selectivity.

  • Temperature Control: This rearrangement is typically performed at elevated temperatures (reflux).[3] Carefully controlling the temperature is crucial. A lower or higher temperature might favor one transition state over another. Screen a range of temperatures to find the optimum for your specific substrate.

  • Substrate Geometry: The geometry of the starting allylic alcohol (E/Z ratio) can significantly impact the diastereoselectivity of the rearrangement. Ensure the purity of your allylic alcohol and consider that different isomers may lead to different outcomes. The reported synthesis started with a 3:1 E/Z mixture of the allylic alcohol.[3]

Starting MaterialConditionsDiastereomeric Ratio (dr)Combined YieldReference
Allylic alcohol 16 (E/Z = 3/1)MeC(OEt)3, cat. Propionic acid, reflux; then DIBAL-H3.5:168%[3]
Issue 2: Undesired Major Diastereomer in C-8 Ketone Reduction

Question: The stereoselective reduction of the C-8 ketone is yielding the wrong diastereomer as the major product. How can I invert the stereoselectivity to obtain the desired hydroxyl configuration?

Answer: The facial selectivity of ketone reduction can be highly dependent on the reducing agent and reaction conditions due to steric hindrance and chelation effects. Different reducing agents are known to favor attack from different faces of the carbonyl. For a similar intermediate in the synthesis of related meroterpenoids, opposite selectivities were achieved by switching the reducing agent.[5]

  • For 8β-OH (axial attack): Use a bulky reducing agent that prefers to approach from the less hindered equatorial face. Lithium aluminum hydride (LiAlH₄) at low temperatures (-100 °C) has been shown to provide high selectivity for the axial alcohol.

  • For 8α-OH (equatorial attack): Use a smaller or chelating reducing agent. Borane complexes like BH₃·Me₂NH have been shown to reverse the selectivity, favoring the formation of the equatorial alcohol.[5]

SubstrateReducing Agent / ConditionsMajor ProductDiastereomeric Ratio (dr)YieldReference
Ketone 2'LiAlH₄, THF, -100 °C8β-OH (14)18:1N/A[5]
Ketone 2'BH₃·Me₂NH, DME, -60 °C8α-OH (14')6.5:1N/A[5]
Ketone 12N/A (Specific reagent not named)Single Isomer>20:185%[5]
Issue 3: Low Yield/Selectivity in Achmatowicz Rearrangement/Bicycloketalization

Question: I am experiencing low yields in the one-pot Achmatowicz rearrangement and bicycloketalization step to form the 6,8-dioxabicyclo[3.2.1]octane core. What are the critical parameters for this transformation?

Answer: This cascade reaction is a powerful method for constructing the bicyclic core but can be sensitive. Success depends on the clean execution of two distinct steps in sequence.[7]

  • Oxidation Step (Achmatowicz): The initial oxidation of the furan alcohol to the dihydropyranone is crucial.

    • Oxidant: m-Chloroperoxybenzoic acid (m-CPBA) is a common and effective choice. Ensure the m-CPBA is fresh and its activity is known.

    • Solvent and Temperature: Dichloromethane (CH₂Cl₂) at 0 °C is a typical condition. Running the reaction at too high a temperature can lead to side products.

  • Cyclization Step (Bicycloketalization): The acid-catalyzed cyclization of the intermediate hemiacetal forms the bicyclic ketal.

    • Acid Catalyst: A strong acid catalyst like camphorsulfonic acid (CSA) is often used. The amount of acid can be critical; too much can lead to decomposition.

    • Water Scavenging: This is an equilibrium process. Ensure anhydrous conditions to drive the reaction towards the bicyclic ketal product. The presence of water can hydrolyze the intermediate and prevent efficient cyclization.

Experimental Protocols

Protocol 1: Johnson-Claisen Rearrangement for Quaternary Center Formation [3]

  • To a solution of the allylic alcohol (1.0 equiv) in triethyl orthoacetate (excess, used as solvent), add a catalytic amount of propionic acid (e.g., 0.1 equiv).

  • Heat the reaction mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and remove the excess triethyl orthoacetate under reduced pressure.

  • Dissolve the crude residue in an anhydrous solvent such as THF or CH₂Cl₂ and cool to -78 °C.

  • Add DIBAL-H (diisobutylaluminium hydride) solution (e.g., 1.5 equiv) dropwise.

  • Stir the mixture at -78 °C for 1-2 hours or until the ester reduction is complete.

  • Quench the reaction carefully by the slow addition of Rochelle's salt solution or methanol, followed by water.

  • Allow the mixture to warm to room temperature and stir until two clear layers form.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the resulting diastereomers by flash column chromatography.

Protocol 2: Stereodivergent Reduction of C-8 Ketone [5]

Method A: Synthesis of 8β-OH Isomer

  • Dissolve the ketone intermediate (1.0 equiv) in anhydrous THF and cool the solution to -100 °C using a liquid N₂/ethanol bath.

  • Add a solution of LiAlH₄ in THF (e.g., 1.5 equiv) dropwise to the cooled solution.

  • Stir the reaction at -100 °C and monitor by TLC.

  • Upon completion, quench the reaction by the sequential and careful addition of water, 15% NaOH solution, and then more water, while maintaining a low temperature.

  • Allow the mixture to warm to room temperature and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by flash column chromatography.

Method B: Synthesis of 8α-OH Isomer

  • Dissolve the ketone intermediate (1.0 equiv) in anhydrous dimethoxyethane (DME) and cool the solution to -60 °C.

  • Add a solution of borane dimethylamine complex (BH₃·Me₂NH) (e.g., 2.0 equiv) to the solution.

  • Stir the reaction at -60 °C, allowing it to slowly warm, and monitor by TLC.

  • Upon completion, quench the reaction with an acidic solution (e.g., 1M HCl).

  • Extract the mixture with an organic solvent, combine the organic layers, dry, and concentrate.

  • Purify the residue by flash column chromatography.

Visualizations

Psoracorylifol_C_Synthesis cluster_start Starting Materials cluster_core Core Construction cluster_stereo Stereocenter Installation cluster_final Final Steps A Furan Alcohol C Dihydropyranone Intermediate A->C Achmatowicz Rearrangement (m-CPBA) B Allylic Alcohol Precursor E Allylic Alcohol B->E Elaboration D 6,8-DOBCO Core (Ketone) C->D Bicycloketalization (CSA) D->E Ketone Reduction F Quaternary Center Intermediate E->F Johnson-Claisen Rearrangement G ent-Psoracorylifol C F->G Final Modifications Troubleshooting_Workflow start Poor dr in C-8 Ketone Reduction check_reagent Identify Desired Stereoisomer start->check_reagent axial_path Desired: 8β-OH (axial attack) check_reagent->axial_path Axial equatorial_path Desired: 8α-OH (equatorial attack) check_reagent->equatorial_path Equatorial use_lialh4 Use Bulky Reducing Agent (e.g., LiAlH₄) at low temperature axial_path->use_lialh4 use_borane Use Small/Chelating Agent (e.g., BH₃·Me₂NH) equatorial_path->use_borane analyze Analyze dr by ¹H NMR or HPLC use_lialh4->analyze use_borane->analyze

References

Troubleshooting Psoracorylifol C peak tailing in reverse-phase HPLC

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Psoracorylifol C Analysis

Topic: Troubleshooting this compound Peak Tailing in Reverse-Phase HPLC

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for diagnosing and resolving peak tailing issues encountered during the reverse-phase HPLC analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how is it officially measured?

A1: In an ideal HPLC separation, chromatographic peaks exhibit a symmetrical, Gaussian shape. Peak tailing is a common form of peak asymmetry where the latter half of the peak is broader than the front half, creating a "tail." This distortion can compromise the accuracy of peak integration, reduce resolution between closely eluting compounds, and impact method reproducibility.

Peak asymmetry is quantitatively measured by the USP Tailing Factor (Tf) , also known as the asymmetry factor. It is calculated by the formula:

Tf = W₀.₀₅ / 2f

where:

  • W₀.₀₅ is the peak width at 5% of the peak height.

  • f is the distance from the peak's leading edge to the peak maximum at 5% of the peak height.[1]

A perfectly symmetrical peak has a Tf of 1.0. A value greater than 1.2 is generally considered to be a tailing peak.[2]

Q2: I'm observing peak tailing specifically for this compound. What are the likely chemical causes?

A2: Peak tailing for a specific compound is typically due to unwanted secondary chemical interactions between the analyte and the stationary phase. For this compound, which contains a phenolic hydroxyl group, the primary causes are:

  • Secondary Silanol Interactions: Although most common for basic compounds, acidic phenols can also interact with active sites on the silica-based C18 column. These sites include residual, un-endcapped silanol groups (-Si-OH) and trace metal impurities within the silica matrix (e.g., iron, aluminum).[3][4] These interactions create a secondary, non-hydrophobic retention mechanism, which leads to peak tailing.

  • Incorrect Mobile Phase pH: The phenolic group on this compound is weakly acidic. If the mobile phase pH is too high (approaching the compound's pKa), the phenol will become partially or fully ionized (deprotonated). This ionized form interacts differently with the stationary phase than the neutral form, which can lead to peak broadening and tailing.[2] To ensure a single, non-ionized state, the mobile phase pH should be kept at least 2 pH units below the analyte's pKa.[4]

Q3: How can I adjust my mobile phase to reduce tailing for this compound?

A3: Mobile phase optimization is a critical first step. Consider the following adjustments:

  • Lower the pH: To suppress the ionization of this compound's phenolic group and minimize interactions with silanols, lower the mobile phase pH. A pH in the range of 2.5–3.5 is often effective for acidic compounds.[2][4] Use an acidic modifier like 0.1% formic acid or 0.1% acetic acid.[5]

  • Increase Buffer Strength: If you are using a buffer (e.g., phosphate or acetate), ensure its concentration is sufficient to control the pH effectively, especially after sample injection. A concentration of 10-25 mM is typically adequate for most reversed-phase applications.[3]

  • Use Mobile Phase Additives: In some cases, small amounts of additives can mask active silanol sites. While triethylamine (TEA) is commonly used for basic compounds, it is generally not suitable for acidic analytes.[3] Sticking to pH control is the preferred method for phenols.

Q4: Could my HPLC column be the problem? How do I troubleshoot column-related peak tailing?

A4: Yes, the column is a frequent source of peak shape issues.

  • Use a High-Purity, End-Capped Column: Modern columns are made with high-purity silica and are "end-capped" to block most of the residual silanol groups. If you are using an older "Type A" silica column, switching to a modern, high-purity "Type B" silica or hybrid-particle column can significantly improve peak shape for polar and ionizable compounds.[3][6]

  • Column Contamination: Strongly retained compounds from previous injections can accumulate at the head of the column, creating active sites that cause tailing. If performance has degraded over time, a thorough column cleaning is recommended (see Protocol 2).

  • Column Void or Frit Blockage: A physical depression (void) at the column inlet or a partially blocked inlet frit can distort the sample flow path, causing tailing or split peaks for all compounds in the chromatogram. A void is irreversible and requires column replacement. A blocked frit can sometimes be cleared by backflushing the column.[7][8]

Q5: What if all peaks in my chromatogram are tailing, not just this compound?

A5: When all peaks are tailing, the issue is likely a physical or system-wide problem rather than a chemical one. The most common causes are:

  • Extra-Column Volume: Excessive volume between the injector, column, and detector can cause band broadening and tailing. This can be caused by using tubing with a large internal diameter (use 0.005" or narrower), long tubing runs, or poorly made connections (e.g., a gap between the ferrule and the column).[2][6]

  • Blocked Column Frit: As mentioned above, particulates from the sample or system can clog the inlet frit, distorting peak shapes for all analytes.[7][8]

Q6: Can my sample preparation or injection technique cause peak tailing?

A6: Absolutely. Two common sample-related issues are:

  • Column Overload: Injecting too high a concentration or volume of your sample can saturate the stationary phase, leading to broad, tailing peaks. To check for this, dilute your sample 10-fold and re-inject. If the peak shape improves, you were likely overloading the column.[2]

  • Sample Solvent Mismatch: The sample should ideally be dissolved in the mobile phase. If you dissolve your sample in a solvent that is much stronger than your mobile phase (e.g., 100% acetonitrile for a mobile phase of 40% acetonitrile), it can cause peak distortion. If you must use a stronger solvent, keep the injection volume as small as possible.[2]

Troubleshooting Workflow

This flowchart provides a logical path to diagnose the root cause of peak tailing for this compound.

Caption: A logical workflow for troubleshooting this compound peak tailing.

Data Presentation

Table 1: Chemical Properties of this compound and Related Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Functional GroupsPredicted pKaNotes
This compound C₁₈H₂₄O₃288.38Phenolic Hydroxyl, Furan~9-10 (Phenolic OH)The phenolic group is weakly acidic. Tailing is likely due to ionization at neutral/high pH or secondary interactions.
Psoracorylifol DC₁₈H₂₄O₂272.38Phenolic Hydroxyl~9-10 (Phenolic OH)Similar structure; likely exhibits similar chromatographic behavior.[9]

Table 2: Quick Troubleshooting Guide

SymptomPotential CauseRecommended Solution(s)
Only this compound peak tails.Chemical Interactions: Mobile phase pH too high; secondary interactions with silanols or metal contaminants.Lower mobile phase pH to 2.5-3.5 with 0.1% formic/acetic acid. Increase buffer strength if used. Use a high-purity, end-capped column.[2][3][4]
Tailing worsens with higher sample concentration.Column Overload: Exceeding the mass capacity of the stationary phase.Reduce injection volume or dilute the sample and re-inject.[2]
All peaks in the chromatogram are tailing.Physical/System Issue: Extra-column dead volume; column frit blockage; column void.Check and minimize tubing length/diameter. Ensure fittings are secure. Backflush the column; if unresolved, replace the column.[2][7]
Peak shape has degraded over many injections.Column Contamination/Aging: Buildup of matrix components; loss of bonded phase.Perform a thorough column wash/regeneration procedure (see Protocol 2). If performance is not restored, replace the column.[10]
Tailing occurs with a strong sample solvent.Solvent Mismatch: Sample solvent has a higher elution strength than the mobile phase.Dissolve the sample in the initial mobile phase. If not possible, inject the smallest possible volume.[2]

Experimental Protocols

Protocol 1: Mobile Phase Optimization for this compound

This protocol aims to suppress the ionization of this compound and minimize secondary interactions.

  • Prepare Aqueous Mobile Phase (Solvent A):

    • Start with high-purity (18 MΩ·cm) water.

    • Add 0.1% (v/v) formic acid or acetic acid to the water. For example, add 1 mL of formic acid to 999 mL of water.

    • Filter the aqueous phase through a 0.22 µm or 0.45 µm solvent filter.

  • Prepare Organic Mobile Phase (Solvent B):

    • Use HPLC-grade acetonitrile or methanol. Filtering is recommended.

  • Establish a Starting Condition:

    • Begin with your original gradient or isocratic conditions, but using the new acidified aqueous phase.

  • Equilibrate the System:

    • Flush the column with the new mobile phase for at least 10-15 column volumes before the first injection to ensure the pH is stable throughout the system.

  • Test and Evaluate:

    • Inject your this compound standard and observe the peak shape.

    • If tailing persists, consider slightly increasing the organic modifier concentration (by 5-10%) to see if it improves elution, as weak solvent strength can sometimes contribute to tailing.[2]

Protocol 2: General Purpose C18 Column Cleaning and Regeneration

This procedure is designed to remove strongly retained hydrophobic and polar contaminants. Always disconnect the column from the detector before flushing with strong solvents.[10]

  • Flush Buffer and Salts:

    • Wash the column with 10-20 column volumes of HPLC-grade water (or your mobile phase without any buffer salts, e.g., 90:10 water/acetonitrile).[7][10] This prevents buffer precipitation in strong organic solvent.

  • Remove Non-Polar Contaminants:

    • Flush the column with 20 column volumes of 100% HPLC-grade acetonitrile.[10]

  • Remove Strongly Adsorbed Contaminants (Optional, for severe contamination):

    • If peak shape does not improve, a stronger series of solvents can be used. Flush sequentially with 10-20 column volumes of:

      • Isopropanol (IPA)

      • Tetrahydrofuran (THF) (Use with caution, ensure system compatibility)

      • Isopropanol (IPA) (to transition back)

  • Re-equilibration:

    • Flush the column with your initial mobile phase composition for at least 20 column volumes, or until the baseline is stable.

  • Storage:

    • For short-term storage (overnight), leave the column in the mobile phase (if it contains no buffer) or in a mixture like 50:50 acetonitrile/water.

    • For long-term storage, flush with 100% acetonitrile or methanol and securely cap both ends.[10]

References

Technical Support Center: Enhancing the Bioavailability of Psoracorylifol C

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working to enhance the bioavailability of the poorly soluble compound, Psoracorylifol C.

Disclaimer: Specific experimental data on bioavailability enhancement for this compound is limited in publicly available literature. The protocols and quantitative data presented below are based on established methodologies for poorly soluble drugs and should be considered as illustrative examples to guide experimental design.

Section 1: General FAQs

Q1: What is this compound and why is its bioavailability a challenge?

This compound is a natural compound isolated from the seeds of Psoralea corylifolia L. Like many natural products, it is a lipophilic molecule with poor aqueous solubility. This low solubility is a major barrier to its absorption in the gastrointestinal tract, leading to low and variable oral bioavailability, which can limit its therapeutic potential.

Q2: What are the primary strategies for enhancing the bioavailability of a poorly soluble compound like this compound?

The main goal is to improve the dissolution rate and/or the apparent solubility of the drug in the gastrointestinal fluids. Common and effective strategies include:

  • Nanoformulations: Reducing particle size to the nanometer range to increase surface area, including nanoemulsions and Self-Microemulsifying Drug Delivery Systems (SMEDDS).

  • Solid Dispersions: Dispersing the drug in a hydrophilic carrier at the molecular level to create an amorphous solid, which has higher energy and faster dissolution than the crystalline form.

  • Phospholipid Complexes: Forming a complex between the drug and phospholipids to improve its lipophilicity and ability to permeate biological membranes.

Section 2: Nanoemulsions and Self-Microemulsifying Drug Delivery Systems (SMEDDS)

This section focuses on liquid-based formulations designed to increase the solubility and absorption of this compound.

Experimental Workflow: Bioavailability Enhancement

G cluster_0 Phase 1: Formulation Development cluster_1 Phase 2: In Vitro Characterization cluster_2 Phase 3: In Vivo Evaluation cluster_3 Outcome A Solubility Screening (Oils, Surfactants, Co-surfactants) B Construct Pseudo-Ternary Phase Diagram A->B C Prepare Formulations (Nanoemulsion/SMEDDS) B->C D Droplet Size & Zeta Potential C->D E Drug Loading & Entrapment C->E F In Vitro Dissolution/ Drug Release Study C->F G Thermodynamic Stability C->G H Animal Pharmacokinetic Study (Rat Model) F->H I Quantify Plasma Concentration (UPLC-MS/MS) H->I J Calculate PK Parameters (AUC, Cmax, Tmax) I->J K Enhanced Bioavailability J->K G cluster_0 Inflammatory Stimulus (e.g., LPS) cluster_1 Cell Membrane cluster_2 Intracellular Signaling Cascade cluster_3 Nuclear Response Stimulus Stimulus Receptor Toll-like Receptor 4 (TLR4) Stimulus->Receptor IKK IKK Activation Receptor->IKK MAPK MAPK Pathway (p38, JNK, ERK) Receptor->MAPK NFkB_Activation NF-κB Activation (p65/p50 translocation) IKK->NFkB_Activation Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) NFkB_Activation->Gene_Expression MAPK->Gene_Expression Psoracorylifol_C This compound Psoracorylifol_C->IKK Inhibition Psoracorylifol_C->MAPK Inhibition

Technical Support Center: Psoracorylifol C Degradation Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) related to the degradation pathways and byproducts of Psoracorylifol C.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key structural features?

This compound is a meroterpenoid natural product isolated from the seeds of Psoralea corylifolia. Its chemical formula is C₁₈H₂₄O₃. The structure of this compound is characterized by a complex tetracyclic core featuring a phenolic ring, a vinyl group, and a cyclic ether system (an oxabicyclo[3.2.1]octane moiety). Its IUPAC name is 4-[(1S,2S,5R,7S)-2-ethenyl-2,8,8-trimethyl-6-oxabicyclo[3.2.1]octan-7-yl]phenol.[1][2][3]

Q2: What are the likely degradation pathways for this compound based on its functional groups?

While specific degradation pathways for this compound are not extensively documented in the literature, its degradation can be predicted based on its functional groups:

  • Phenolic Group: The phenol moiety is susceptible to oxidative degradation . This can proceed through the formation of phenoxy radicals, leading to the formation of quinone-type structures and subsequent aromatic ring-opening to yield various carboxylic acids.

  • Vinyl Group: The vinyl group is prone to oxidation and photodegradation . Oxidation can lead to the formation of aldehydes, ketones, or carboxylic acids at the site of the double bond. Photodegradation can also initiate radical reactions, leading to polymerization or the formation of various photo-oxidation products.

  • Cyclic Ether: The oxabicyclo[3.2.1]octane system can undergo acid-catalyzed hydrolysis leading to ring-opening and the formation of diols. It is also susceptible to oxidative degradation , which can result in the formation of hydroperoxides and subsequent cleavage of the ether bond.

Q3: What are the recommended analytical techniques to study the degradation of this compound?

A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive analysis of this compound degradation:

  • High-Performance Liquid Chromatography (HPLC) with UV or Diode-Array Detection (DAD): This is the primary technique for separating this compound from its degradation products and for quantifying the extent of degradation. A reverse-phase C18 column with a gradient elution using a mobile phase of acetonitrile and water (often with a small amount of acid like formic or acetic acid to improve peak shape) is a good starting point.[4][5][6]

  • Ultra-High-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS): This powerful technique is essential for the identification and structural elucidation of unknown degradation byproducts. It provides accurate mass measurements of both the parent compound and its degradants, enabling the determination of their elemental compositions and fragmentation patterns.[7][8][9]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is particularly useful for identifying volatile degradation byproducts that may arise from thermal degradation or the cleavage of smaller molecular fragments.[10][11][12][13]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental study of this compound degradation.

Problem Possible Causes Troubleshooting Steps
No degradation observed under stress conditions. - Stress conditions are too mild (e.g., low temperature, short exposure time, low concentration of stressor).- this compound is highly stable under the applied conditions.- Analytical method is not sensitive enough to detect low levels of degradation.- Increase the intensity of the stress condition (e.g., higher temperature, longer duration, higher concentration of acid/base/oxidizing agent).- Confirm the activity of the stressor (e.g., check the concentration of the H₂O₂ solution).- Validate the analytical method to ensure it can detect and quantify small changes in the parent compound concentration. A degradation of 10-20% is generally considered adequate for method validation.[14]
Complete degradation of this compound is observed immediately. - Stress conditions are too harsh.- Reduce the intensity of the stress condition (e.g., lower temperature, shorter exposure time, lower concentration of stressor).- Perform a time-course study with more frequent sampling at the beginning of the experiment to capture the degradation profile.
Appearance of multiple, overlapping peaks in the chromatogram. - Complex mixture of degradation products.- Co-elution of byproducts.- Poor chromatographic resolution.- Optimize the HPLC method: adjust the gradient profile, change the mobile phase composition, or try a different column chemistry (e.g., phenyl-hexyl).- Use a longer column or a column with a smaller particle size (UPLC) to improve resolution.- Employ UPLC-QTOF-MS for better separation and to deconvolute co-eluting peaks based on their mass-to-charge ratio.
Baseline drift or noise in the HPLC chromatogram. - Contaminated mobile phase.- Detector instability.- Column degradation.- Prepare fresh mobile phase using high-purity solvents and degas thoroughly.- Allow the detector to warm up and stabilize.- Flush the column with a strong solvent to remove contaminants. If the problem persists, the column may need to be replaced.[15]
Inconsistent retention times. - Fluctuation in mobile phase composition or flow rate.- Temperature variations.- Column equilibration issues.- Ensure the mobile phase is well-mixed and the pump is functioning correctly.- Use a column oven to maintain a constant temperature.- Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection.[15]
Ghost peaks appearing in the chromatogram. - Contamination in the mobile phase, injection system, or sample preparation vials.- Run a blank injection (mobile phase only) to identify the source of contamination.- Use fresh, high-purity solvents and clean glassware.- Ensure the autosampler needle and injection port are clean.[16]

Experimental Protocols

The following are detailed methodologies for conducting forced degradation studies on this compound.

1. Preparation of Stock and Working Solutions:

  • Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Working Solution: Dilute the stock solution with the same solvent to a working concentration of approximately 100 µg/mL for the degradation studies.

2. Forced Degradation Studies:

For each condition, a parallel control sample (this compound solution without the stressor) should be stored under ambient conditions and protected from light.

  • Acid Hydrolysis:

    • To 1 mL of the this compound working solution, add 1 mL of 1 M HCl.

    • Incubate the mixture at 60°C for 24 hours.

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 1 M NaOH, and dilute with the mobile phase to an appropriate concentration for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the this compound working solution, add 1 mL of 1 M NaOH.

    • Incubate the mixture at 60°C for 24 hours.

    • At specified time points, withdraw an aliquot, neutralize it with an equivalent amount of 1 M HCl, and dilute with the mobile phase for analysis.

  • Oxidative Degradation:

    • To 1 mL of the this compound working solution, add 1 mL of 3% (v/v) hydrogen peroxide (H₂O₂).

    • Keep the solution at room temperature and protected from light for 24 hours.

    • At specified time points, withdraw an aliquot and dilute with the mobile phase for analysis.

  • Photolytic Degradation:

    • Expose the this compound working solution in a chemically inert, transparent container to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[17][18] A photostability chamber is recommended.

    • A control sample should be wrapped in aluminum foil to protect it from light and placed alongside the exposed sample.

    • Analyze the samples at appropriate time intervals.

  • Thermal Degradation:

    • Place the this compound working solution in a tightly sealed vial in a temperature-controlled oven at 80°C for 48 hours.

    • Analyze the sample at specified time points.

3. Analytical Methodology:

  • HPLC-DAD Analysis:

    • Column: C18 (e.g., 4.6 x 250 mm, 5 µm)

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: Acetonitrile

    • Gradient: Start with a suitable composition (e.g., 70% A, 30% B), and linearly increase the proportion of B over 30-40 minutes.

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: Monitor at the λmax of this compound and also scan a range (e.g., 200-400 nm) to detect degradation products with different chromophores.

    • Injection Volume: 10-20 µL

Data Presentation

Table 1: Summary of this compound Degradation under Forced Conditions (Example Data)

Stress ConditionDuration (hours)This compound Remaining (%)Number of Degradation Products Detected
1 M HCl, 60°C2485.22
1 M NaOH, 60°C2478.53
3% H₂O₂, RT2465.14
Photolytic4892.71
Thermal, 80°C4898.30

Visualizations

Psoracorylifol_C_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Results stock This compound Stock Solution (1 mg/mL) working Working Solution (100 µg/mL) stock->working Dilution acid Acid Hydrolysis (1 M HCl, 60°C) working->acid base Base Hydrolysis (1 M NaOH, 60°C) working->base oxidative Oxidative (3% H2O2, RT) working->oxidative photo Photolytic (ICH Q1B) working->photo thermal Thermal (80°C) working->thermal hplc HPLC-DAD (Quantification) acid->hplc base->hplc oxidative->hplc photo->hplc thermal->hplc uplc_ms UPLC-QTOF-MS (Identification) hplc->uplc_ms For Unknown Peaks stability Stability Profile hplc->stability pathways Degradation Pathways uplc_ms->pathways byproducts Byproduct Structures uplc_ms->byproducts

Caption: Experimental workflow for this compound forced degradation studies.

Putative_Degradation_Pathways cluster_oxidative Oxidative Degradation cluster_hydrolytic Hydrolytic Degradation (Acidic) cluster_photolytic Photolytic Degradation PC This compound Phenol_Ox Phenol Oxidation PC->Phenol_Ox Vinyl_Ox Vinyl Group Oxidation PC->Vinyl_Ox Ether_Hydrolysis Cyclic Ether Hydrolysis PC->Ether_Hydrolysis Photo_Ox Photo-oxidation PC->Photo_Ox Isomerization Isomerization PC->Isomerization Quinone Quinone-type Adducts Phenol_Ox->Quinone Aldehyde_Ketone Aldehydes/Ketones Vinyl_Ox->Aldehyde_Ketone Ring_Opening Aromatic Ring Opening (Carboxylic Acids) Quinone->Ring_Opening Diol Ring-Opened Diol Ether_Hydrolysis->Diol Photo_Ox->Aldehyde_Ketone

Caption: Putative degradation pathways of this compound.

References

Minimizing epimerization during Psoracorylifol C synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize epimerization during the synthesis of Psoracorylifol C.

Frequently Asked Questions (FAQs)

Q1: What is epimerization and why is it a concern in the synthesis of this compound?

A1: Epimerization is a chemical process where the configuration of a single stereocenter in a molecule with multiple stereocenters is inverted. In the context of this compound synthesis, which involves creating a molecule with specific three-dimensional stereochemistry, epimerization can lead to the formation of undesired diastereomers. This reduces the yield of the target compound and introduces impurities that can be difficult to separate, impacting the overall efficiency and purity of the synthesis.

Q2: Which stereocenter in the this compound core is most susceptible to epimerization?

A2: The stereocenter at the C-2 position of the flavanone core is particularly susceptible to epimerization. This is due to the acidity of the adjacent proton, which can be abstracted by a base, leading to a planar enolate intermediate. Reprotonation of this intermediate can occur from either face, resulting in a mixture of epimers.

Q3: What general reaction conditions can promote epimerization during flavanone synthesis?

A3: Basic conditions, particularly with strong bases, and elevated temperatures can promote the epimerization of flavanones.[1] The presence of a carbonyl group at C-4 increases the acidity of the C-2 proton, making it more susceptible to abstraction under basic conditions.

Troubleshooting Guide: Minimizing Epimerization

This guide addresses specific issues that may be encountered during the synthesis of this compound and provides potential solutions to minimize epimerization.

Issue Potential Cause Recommended Solution
Low diastereoselectivity in the final product Epimerization at the C-2 position during cyclization or subsequent steps.- Optimize the base: Use a milder base for reactions where epimerization is a risk. For intramolecular cyclizations to form the flavanone ring, consider organocatalytic methods.[2] - Control the temperature: Perform reactions at lower temperatures to reduce the rate of epimerization. - Protecting groups: Consider the use of protecting groups to prevent enolization.
Formation of multiple spots on TLC, indicating a mixture of diastereomers Uncontrolled stereochemistry during key bond-forming reactions.- Use stereoselective reagents: Employ chiral catalysts or auxiliaries to control the stereochemistry of key reactions.[3] - Optimize reaction conditions: Screen different solvents, temperatures, and reaction times to favor the formation of the desired diastereomer.
Difficulty in separating the desired diastereomer from its epimer Similar polarity of the epimers.- Chromatography optimization: Experiment with different solvent systems and stationary phases for column chromatography. Chiral chromatography may be necessary in some cases. - Crystallization: Attempt to selectively crystallize the desired diastereomer.

Key Experimental Protocols

Protocol 1: Stereoselective Intramolecular Cyclization

This protocol is based on organocatalytic methods that have been shown to be effective in controlling the stereochemistry of flavanone synthesis.[2]

  • Reactant Preparation: Dissolve the precursor chalcone in a suitable solvent (e.g., toluene, dichloromethane).

  • Catalyst Addition: Add a chiral organocatalyst, such as a quinine-derived thiourea catalyst, to the reaction mixture.

  • Reaction Conditions: Stir the reaction at a controlled temperature (e.g., room temperature or below) and monitor the progress by TLC.

  • Work-up and Purification: Upon completion, quench the reaction and purify the product using column chromatography.

Visualizing the Workflow and Epimerization Pathway

Diagram 1: General Experimental Workflow for this compound Synthesis

G A Starting Materials B Key Intermediate Synthesis (e.g., Chalcone formation) A->B C Stereoselective Cyclization (Flavanone ring formation) B->C D Further Functionalization C->D E Final Product (this compound) D->E F Purification and Analysis E->F

Caption: A simplified workflow for the total synthesis of this compound.

Diagram 2: Epimerization Pathway at the C-2 Position of the Flavanone Core

G cluster_0 Epimerization Mechanism A (S)-Flavanone B Enolate Intermediate (Planar) A->B + Base - H+ B->A + H+ C (R)-Flavanone B->C + H+

Caption: Base-catalyzed epimerization of the flavanone C-2 position via a planar enolate intermediate.

References

Validation & Comparative

Psoracorylifol C vs. Bakuchiol: A Comparative Analysis of Anti-Inflammatory Activity

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the existing scientific literature reveals a significant disparity in the available research on the anti-inflammatory properties of Psoracorylifol C and Bakuchiol, both natural compounds found in the seeds of Psoralea corylifolia. While Bakuchiol has been extensively studied, demonstrating potent anti-inflammatory effects through various mechanisms, there is a notable absence of published data on the anti-inflammatory activity of this compound.

This guide, therefore, focuses on presenting the robust body of evidence for Bakuchiol's anti-inflammatory capabilities, while highlighting the current knowledge gap regarding this compound. For researchers, scientists, and drug development professionals, this document serves as a detailed resource on Bakuchiol's established mechanisms and a call for further investigation into the potential therapeutic properties of this compound.

Bakuchiol: A Well-Documented Anti-Inflammatory Agent

Bakuchiol has emerged as a significant compound with well-documented anti-inflammatory effects, positioning it as a promising candidate for therapeutic development.[1][2][3][4][5] Its activity has been demonstrated across a range of in vitro and in vivo models, where it effectively modulates key inflammatory pathways and mediators.

Mechanism of Action

Bakuchiol exerts its anti-inflammatory effects primarily through the inhibition of pro-inflammatory signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[6]

  • NF-κB Pathway: Bakuchiol has been shown to inhibit the activation of NF-κB, a critical transcription factor that governs the expression of numerous pro-inflammatory genes.[6][7] By preventing the degradation of the inhibitory protein IκBα, Bakuchiol sequesters NF-κB in the cytoplasm, thereby blocking its translocation to the nucleus and subsequent transcription of inflammatory mediators.[7]

  • MAPK Pathway: Studies have indicated that Bakuchiol can suppress the phosphorylation of key kinases in the MAPK pathway, such as p38 MAPK and Extracellular signal-Regulated Kinase (ERK). The p38 MAPK signaling pathway is a crucial regulator of cellular and humoral autoimmune responses.[8]

The diagram below illustrates the inhibitory effect of Bakuchiol on these critical inflammatory signaling cascades.

cluster_LPS LPS Stimulation cluster_Bakuchiol Bakuchiol cluster_pathways Signaling Pathways cluster_response Inflammatory Response LPS LPS MAPK_Pathway MAPK Pathway (p38, ERK) LPS->MAPK_Pathway NFkB_Pathway NF-κB Pathway LPS->NFkB_Pathway Bakuchiol Bakuchiol Bakuchiol->MAPK_Pathway Bakuchiol->NFkB_Pathway Inflammatory_Mediators Pro-inflammatory Mediators (NO, PGE2, TNF-α, IL-6) MAPK_Pathway->Inflammatory_Mediators NFkB_Pathway->Inflammatory_Mediators

Caption: Bakuchiol's inhibition of inflammatory pathways.
Quantitative Data on Anti-Inflammatory Activity

The anti-inflammatory efficacy of Bakuchiol has been quantified in several studies. The following table summarizes key findings on its ability to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines.

Inflammatory MediatorCell LineStimulantBakuchiol Concentration% Inhibition / EffectReference
Nitric Oxide (NO) RAW 264.7 MacrophagesLPS50 µM>50%[1]
Prostaglandin E2 (PGE2) RAW 264.7 MacrophagesLPS50 µM>50%[1]

This compound: An Unexplored Frontier

In stark contrast to Bakuchiol, the scientific literature is largely silent on the anti-inflammatory properties of this compound. While some studies have identified this compound as a constituent of Psoralea corylifolia and investigated its activity against Helicobacter pylori, its role in inflammation remains uncharacterized.[8][9]

Comparative Summary and Future Directions

Due to the lack of available data for this compound, a direct quantitative comparison of its anti-inflammatory activity with Bakuchiol is not possible at this time. The extensive research on Bakuchiol establishes it as a potent anti-inflammatory compound with well-defined mechanisms of action.

The absence of data for this compound represents a significant gap in our understanding of the full therapeutic potential of Psoralea corylifolia. Future research should prioritize the investigation of this compound's anti-inflammatory effects to determine if it shares the beneficial properties of Bakuchiol or possesses unique activities of its own.

Experimental Protocols

For researchers interested in investigating the anti-inflammatory properties of these compounds, detailed methodologies for key experiments are provided below.

Cell Viability Assay (MTT Assay)

This assay is crucial to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.

Methodology:

  • Seed cells (e.g., RAW 264.7 macrophages) in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound (e.g., Bakuchiol) for 24 hours.

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the control (untreated cells).

Nitric Oxide (NO) Production Assay (Griess Test)

This assay measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.

Methodology:

  • Seed RAW 264.7 macrophages in a 24-well plate and treat with the test compound for 1 hour before stimulating with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

  • Collect the cell culture supernatant.

  • Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

  • Incubate the mixture at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm.

  • The concentration of nitrite is determined from a sodium nitrite standard curve.

The experimental workflow for assessing the anti-inflammatory activity of a compound is depicted in the following diagram.

cluster_setup Experimental Setup cluster_assays Assays cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., RAW 264.7) Compound_Treatment Treatment with Test Compound Cell_Culture->Compound_Treatment LPS_Stimulation LPS Stimulation Compound_Treatment->LPS_Stimulation Viability_Assay Cell Viability Assay (MTT) LPS_Stimulation->Viability_Assay NO_Assay NO Production Assay (Griess Test) LPS_Stimulation->NO_Assay Cytokine_Assay Cytokine Measurement (ELISA) LPS_Stimulation->Cytokine_Assay Data_Analysis Data Analysis and Interpretation Viability_Assay->Data_Analysis NO_Assay->Data_Analysis Cytokine_Assay->Data_Analysis

Caption: General workflow for in vitro anti-inflammatory assays.
Measurement of Pro-inflammatory Cytokines (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used method for quantifying the levels of specific cytokines like TNF-α, IL-6, and IL-1β in cell culture supernatants.

Methodology:

  • Coat a 96-well plate with a capture antibody specific for the cytokine of interest and incubate overnight.

  • Wash the plate and block non-specific binding sites with a blocking buffer.

  • Add cell culture supernatants and standards to the wells and incubate.

  • Wash the plate and add a biotinylated detection antibody specific for the cytokine.

  • Incubate and wash, then add streptavidin-horseradish peroxidase (HRP) conjugate.

  • Incubate and wash, then add a substrate solution (e.g., TMB) to develop the color.

  • Stop the reaction with a stop solution and measure the absorbance at 450 nm.

  • The cytokine concentration is determined from a standard curve.

References

A Comparative Analysis of Psoracorylifol C and Psoralen on Skin Cell Proliferation: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of Psoracorylifol C and Psoralen, two compounds derived from the plant Psoralea corylifolia, and their effects on skin cell proliferation. While Psoralen's impact is well-documented, particularly in the context of psoriasis treatment, specific data on this compound remains limited. This guide synthesizes the available information and outlines standard experimental protocols for further investigation.

Introduction

Psoralea corylifolia, commonly known as Babchi, has a long history in traditional medicine for treating various skin ailments. Psoralen, a key furocoumarin constituent, is a well-established photosensitizing agent used in PUVA (Psoralen plus Ultraviolet A) therapy to manage psoriasis by inhibiting the rapid proliferation of skin cells. This compound, a meroterpene from the same plant, has also been identified, but its specific effects on skin cell proliferation are less understood, necessitating further research for a direct comparison.

Comparative Overview of Effects on Skin Cell Proliferation

Due to a lack of direct comparative studies, this analysis contrasts the known effects of Psoralen with the general understanding of compounds from Psoralea corylifolia, which would include this compound.

FeaturePsoralenThis compound (Inferred from related compounds and extracts)
Primary Effect on Keratinocytes Inhibits proliferation, especially upon UVA activation.[1]Likely possesses anti-proliferative and anti-inflammatory properties.
Mechanism of Action Intercalates into DNA, forming cross-links upon UVA exposure, which blocks DNA replication and induces cell cycle arrest and apoptosis.[1]The precise mechanism is not well-defined in the available literature. However, extracts from Psoralea corylifolia have been shown to inhibit the mTOR signaling pathway, which is crucial for cell proliferation.[2][3]
Clinical Application A primary component of PUVA therapy for psoriasis.[1]Not currently used in mainstream clinical applications for skin proliferation disorders.
Quantitative Data (HaCaT cells) Specific IC50 values are variable depending on the study and experimental conditions.No specific quantitative data on the inhibition of keratinocyte proliferation by this compound was found in the provided search results.

Experimental Protocols

To facilitate further research and a direct comparison, the following are detailed methodologies for key experiments.

Cell Proliferation Assay (MTT Assay)

This protocol is a standard method to assess the effect of compounds on the proliferation of skin cells, such as the human keratinocyte cell line HaCaT.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and Psoralen on HaCaT cell proliferation.

Materials:

  • HaCaT (human keratinocyte) cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound and Psoralen (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HaCaT cells into 96-well plates at a density of 5x10³ to 1x10⁴ cells per well in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Incubation: Incubate the plates for 24 hours to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound and Psoralen in culture medium. After 24 hours, replace the medium with the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds).

  • Incubation: Incubate the treated plates for 48 to 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.

Signaling Pathways and Visualizations

Psoralen's Mechanism of Action

Psoralen, when activated by UVA light, primarily targets DNA, leading to an inhibition of proliferation. This process can be visualized as a direct interference with the cell cycle.

Psoralen_Mechanism Psoralen Psoralen DNA_Intercalation DNA Intercalation Psoralen->DNA_Intercalation UVA UVA Light DNA_Crosslinking DNA Cross-linking UVA->DNA_Crosslinking DNA Cellular DNA DNA->DNA_Intercalation DNA_Intercalation->DNA_Crosslinking Cell_Cycle_Arrest Cell Cycle Arrest DNA_Crosslinking->Cell_Cycle_Arrest Apoptosis Apoptosis DNA_Crosslinking->Apoptosis Inhibition_Proliferation Inhibition of Keratinocyte Proliferation Cell_Cycle_Arrest->Inhibition_Proliferation Apoptosis->Inhibition_Proliferation

Caption: Psoralen's mechanism of inhibiting cell proliferation.

Potential Signaling Pathway for this compound

While the exact pathway for this compound is not detailed, compounds from Psoralea corylifolia have been shown to affect the mTOR pathway, a central regulator of cell growth and proliferation.

PsoracorylifolC_Pathway Psoracorylifol_C This compound (Hypothesized) mTOR_Pathway mTOR Signaling Pathway Psoracorylifol_C->mTOR_Pathway Inhibits Protein_Synthesis Protein Synthesis mTOR_Pathway->Protein_Synthesis Cell_Growth Cell Growth mTOR_Pathway->Cell_Growth Cell_Proliferation Keratinocyte Proliferation Protein_Synthesis->Cell_Proliferation Cell_Growth->Cell_Proliferation

Caption: Hypothesized inhibitory pathway of this compound.

Experimental Workflow for Comparative Analysis

A logical workflow for a comparative study would involve a series of in vitro assays.

Experimental_Workflow cluster_0 Compound Preparation cluster_1 In Vitro Assays cluster_2 Data Analysis Psoracorylifol_C This compound Cell_Culture HaCaT Cell Culture Psoracorylifol_C->Cell_Culture Psoralen Psoralen Psoralen->Cell_Culture Proliferation_Assay MTT/BrdU Assay Cell_Culture->Proliferation_Assay Cell_Cycle_Analysis Flow Cytometry Cell_Culture->Cell_Cycle_Analysis Signaling_Pathway_Analysis Western Blot (e.g., mTOR, Akt) Cell_Culture->Signaling_Pathway_Analysis IC50_Determination IC50 Calculation Proliferation_Assay->IC50_Determination Mechanism_Elucidation Pathway Interpretation Cell_Cycle_Analysis->Mechanism_Elucidation Signaling_Pathway_Analysis->Mechanism_Elucidation Statistical_Analysis Statistical Comparison IC50_Determination->Statistical_Analysis Mechanism_Elucidation->Statistical_Analysis

Caption: Workflow for comparing this compound and Psoralen.

Conclusion

Psoralen is a well-characterized inhibitor of skin cell proliferation with a clear mechanism of action, making it a valuable therapeutic agent for psoriasis. The role of this compound in modulating skin cell proliferation is an area that warrants further investigation. The provided experimental protocols and hypothesized signaling pathways offer a framework for future studies to directly compare these two compounds and potentially uncover new therapeutic avenues for hyperproliferative skin disorders. Researchers are encouraged to conduct direct comparative studies to elucidate the specific effects and mechanisms of this compound.

References

Validating the Anticancer Mechanism of Psoracorylifol C: A Comparative Guide Featuring CRISPR-Cas9 Technology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the proposed anticancer mechanism of Psoracorylifol C, a natural compound isolated from Psoralea corylifolia. Drawing upon the well-documented activities of related compounds from the same plant, such as psoralen and isopsoralen, this document outlines a framework for validating the pro-apoptotic and cell cycle inhibitory effects of this compound. We present detailed experimental protocols and comparative data to guide research efforts, incorporating the precision of CRISPR-Cas9 gene-editing for definitive mechanistic validation.

Unveiling the Anticancer Potential of this compound

Compounds derived from Psoralea corylifolia have demonstrated significant anticancer properties. Research indicates that these molecules can induce apoptosis (programmed cell death) and cause cell cycle arrest in various cancer cell lines. The primary mechanism of action is believed to be the induction of the intrinsic apoptotic pathway.

A key regulator of this pathway is the B-cell lymphoma 2 (Bcl-2) family of proteins. This family includes both anti-apoptotic proteins (like Bcl-2 itself), which prevent cell death, and pro-apoptotic proteins (like Bax), which promote it. The ratio of these proteins is critical in determining a cell's fate. It is hypothesized that this compound, similar to its chemical relatives, disrupts this balance by downregulating the expression of anti-apoptotic proteins like Bcl-2. This shift allows pro-apoptotic proteins to initiate a cascade of events leading to the activation of caspases, the executioner enzymes of apoptosis, ultimately resulting in cancer cell death.

Comparative Anticancer Activity

To contextualize the potential of this compound, it is essential to compare its cytotoxic effects with established anticancer agents. The following table summarizes the half-maximal inhibitory concentration (IC50) values for related compounds from Psoralea corylifolia and a standard chemotherapeutic drug, Doxorubicin, across various cancer cell lines. While specific IC50 values for this compound are not yet widely reported, the data for psoralen and isopsoralen provide a valuable benchmark.

CompoundCell LineIC50 (µg/mL)Citation
Psoralen KB (Oral Carcinoma)88.1[1]
KBv200 (Multidrug-Resistant Oral Carcinoma)86.6[1]
K562 (Chronic Myelogenous Leukemia)24.4[1]
K562/ADM (Multidrug-Resistant Leukemia)62.6[1]
Isopsoralen KB (Oral Carcinoma)61.9[1]
KBv200 (Multidrug-Resistant Oral Carcinoma)49.4[1]
K562 (Chronic Myelogenous Leukemia)49.6[1]
K562/ADM (Multidrug-Resistant Leukemia)72.0[1]
Doxorubicin MCF-7 (Breast Cancer)~0.044 (equivalent to 0.076 µM)[2]
P. corylifolia Ethanolic Extract MCF-7 (Breast Cancer)10.1[3]

Validating the Mechanism of Action: A CRISPR-Cas9 Approach

To definitively validate the role of the Bcl-2 pathway in the anticancer activity of this compound, we propose the use of CRISPR-Cas9 gene-editing technology to create a Bcl-2 knockout cancer cell line. By comparing the effects of this compound on wild-type and Bcl-2 knockout cells, researchers can ascertain whether the presence of Bcl-2 is essential for the compound's cytotoxic effects.

CRISPR-Cas9 Validation Workflow cluster_0 Cell Line Preparation cluster_1 Selection and Verification cluster_2 Comparative Treatment cluster_3 Data Analysis Wild-Type Cancer Cells Wild-Type Cancer Cells Transfection with CRISPR-Cas9 targeting Bcl-2 Transfection with CRISPR-Cas9 targeting Bcl-2 Wild-Type Cancer Cells->Transfection with CRISPR-Cas9 targeting Bcl-2 Treatment with this compound Treatment with this compound Wild-Type Cancer Cells->Treatment with this compound Selection of Knockout Clones Selection of Knockout Clones Transfection with CRISPR-Cas9 targeting Bcl-2->Selection of Knockout Clones Verification of Bcl-2 Knockout Verification of Bcl-2 Knockout Selection of Knockout Clones->Verification of Bcl-2 Knockout Western Blot/ Sequencing Bcl-2 Knockout Cells Bcl-2 Knockout Cells Verification of Bcl-2 Knockout->Bcl-2 Knockout Cells Bcl-2 Knockout Cells->Treatment with this compound Cell Viability Assay (MTT) Cell Viability Assay (MTT) Treatment with this compound->Cell Viability Assay (MTT) Apoptosis Assay (Annexin V) Apoptosis Assay (Annexin V) Treatment with this compound->Apoptosis Assay (Annexin V) Compare IC50 Values Compare IC50 Values Cell Viability Assay (MTT)->Compare IC50 Values Compare Apoptotic Rates Compare Apoptotic Rates Apoptosis Assay (Annexin V)->Compare Apoptotic Rates

CRISPR-Cas9 workflow for validating this compound's mechanism.

Key Experimental Protocols

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • 96-well plates

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound and control compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with varying concentrations of this compound and control compounds for the desired time (e.g., 24, 48, 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Apoptosis Assay (Annexin V Staining)

This assay identifies apoptotic cells by detecting the externalization of phosphatidylserine on the cell membrane.

Materials:

  • 6-well plates

  • Cancer cell line of interest

  • This compound and control compounds

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound for the desired time.

  • Harvest the cells, including both adherent and floating populations.

  • Wash the cells with cold PBS and resuspend in 1X Binding Buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

Western Blot Analysis for Bcl-2 and Cleaved Caspase-3

This technique is used to detect the levels of specific proteins involved in the apoptotic pathway.

Materials:

  • Cell culture dishes

  • This compound and control compounds

  • RIPA lysis buffer with protease inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-Bcl-2, anti-cleaved Caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Treat cells with this compound, then lyse the cells to extract total protein.

  • Quantify the protein concentration of the lysates.

  • Separate the proteins by size using SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system. β-actin is used as a loading control to ensure equal protein loading.

CRISPR-Cas9 Mediated Knockout of Bcl-2

This protocol outlines the generation of a stable Bcl-2 knockout cell line.

Materials:

  • Cancer cell line of interest

  • CRISPR-Cas9 plasmid targeting Bcl-2 (containing a selection marker, e.g., puromycin resistance)

  • Transfection reagent (e.g., Lipofectamine)

  • Puromycin

  • Single-cell cloning supplies

  • Genomic DNA extraction kit

  • PCR primers flanking the target site

  • Sanger sequencing service

  • Western blot reagents (as described above)

Procedure:

  • Transfect the cancer cells with the CRISPR-Cas9 plasmid targeting Bcl-2.

  • After 48 hours, begin selection with puromycin to eliminate non-transfected cells.

  • Perform single-cell cloning to isolate individual cell colonies.

  • Expand the clones and screen for Bcl-2 knockout by extracting genomic DNA, performing PCR, and sequencing the target region to identify mutations.

  • Confirm the absence of Bcl-2 protein expression in knockout clones by Western blot analysis.

Visualizing the Proposed Signaling Pathway

The following diagram illustrates the hypothesized mechanism of action for this compound, leading to apoptosis.

Psoracorylifol_C_Apoptosis_Pathway This compound This compound Bcl-2 Bcl-2 This compound->Bcl-2 Inhibition Bax Bax Bcl-2->Bax Inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Promotes permeabilization Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis Executes

Proposed apoptotic pathway initiated by this compound.

By following this guide, researchers can systematically investigate and validate the anticancer mechanism of this compound, contributing to the development of novel, plant-derived cancer therapies.

References

A Head-to-Head Comparison of Psoracorylifol C and Other Meroterpenoids in Inflammation and Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of Psoracorylifol C with other prominent meroterpenoids, Bakuchiol and Corylin. This analysis is supported by available experimental data on their anti-inflammatory and anticancer properties.

Meroterpenoids, a class of natural products with a mixed biosynthetic origin from terpenoid and polyketide pathways, have garnered significant interest in drug discovery due to their diverse and potent biological activities. Among these, compounds isolated from Psoralea corylifolia, a plant with a long history in traditional medicine, have shown particular promise. This guide focuses on this compound and provides a comparative analysis with two other well-studied meroterpenoids from the same source: Bakuchiol and Corylin.

While extensive quantitative data on the anti-inflammatory and anticancer effects of Bakuchiol and Corylin are available, similar data for this compound is currently limited in publicly accessible literature. This guide presents the available quantitative data for Bakuchiol and Corylin and the current qualitative understanding of this compound's activities.

Quantitative Comparison of Biological Activities

The following tables summarize the reported 50% inhibitory concentration (IC50) values for Bakuchiol and Corylin in various anti-inflammatory and anticancer assays. This data provides a quantitative basis for comparing their potency.

Table 1: Anti-inflammatory Activity of Meroterpenoids

CompoundAssayCell LineIC50 Value
Bakuchiol Nitric Oxide (NO) Production InhibitionRAW 264.7 MacrophagesNot explicitly defined as an IC50, but 50µM reduced NO production by over 50%[1]
Corylin Nitric Oxide (NO) Production InhibitionRAW 264.7 Macrophages~10 µM

Table 2: Anticancer Activity of Meroterpenoids

CompoundCancer Cell LineAssayIC50 Value
Bakuchiol A549 (Lung Carcinoma)MTT Assay (72h)9.58 ± 1.12 µM
MCF-7 (Breast Cancer)MTT Assay (72h)9.3 µg/mL (~25.8 µM)
MDA-MB-231 (Breast Cancer)MTT Assay (72h)8.9 µg/mL (~24.7 µM)
SMMC7721 (Hepatocellular Carcinoma)MTT Assay (48h)15.3 µM
HepG2 (Hepatocellular Carcinoma)MTT Assay (48h)21.6 µM
Corylin OECM1 (Oral Squamous Cell Carcinoma)Cell Viability Assay36.22 µM
SAS (Oral Squamous Cell Carcinoma)Cell Viability Assay37.09 µM
MCF-7 (Breast Cancer)MTT Assay10.58 µM
MDA-MB-231 (Breast Cancer)MTT Assay13.59 µM

This compound: Qualitative Biological Activity Profile

Currently, there is a lack of specific IC50 values for the anti-inflammatory and anticancer activities of this compound in the scientific literature. However, existing research indicates that this compound, as a constituent of Psoralea corylifolia, is expected to possess anti-inflammatory and cytotoxic properties. The extracts of Psoralea corylifolia containing this compound have demonstrated anti-inflammatory and antitumor effects.[2] Further targeted studies are required to quantify the specific potency of this compound in these activities.

Mechanistic Insights into Biological Activities

Anti-inflammatory Mechanisms

Bakuchiol and Corylin exert their anti-inflammatory effects primarily through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes such as nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

dot

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB_NFkB IκB-NF-κB Complex IkB->IkB_NFkB NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocates NFkB->IkB_NFkB Bakuchiol Bakuchiol Bakuchiol->IKK Inhibits Corylin Corylin Corylin->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds Proinflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2) DNA->Proinflammatory_Genes Transcription

Caption: Simplified NF-κB signaling pathway and points of inhibition by Bakuchiol and Corylin.

Anticancer Mechanisms

The anticancer activity of Bakuchiol and Corylin involves the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells.

Bakuchiol has been shown to induce apoptosis through the intrinsic mitochondrial pathway. This involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, leading to the activation of caspases, which are the executioners of apoptosis.

Corylin has been reported to induce G1 phase cell cycle arrest and apoptosis in cancer cells. It can also modulate the expression of microRNAs involved in cancer progression.

dot

G cluster_stimulus Stimulus cluster_cytoplasm Cytoplasm Bakuchiol Bakuchiol Bax Bax (Pro-apoptotic) Bakuchiol->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Bakuchiol->Bcl2 Downregulates Mitochondrion Mitochondrion Bax->Mitochondrion Promotes permeabilization Bcl2->Mitochondrion Inhibits permeabilization Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Intrinsic apoptosis pathway induced by Bakuchiol.

Experimental Protocols

Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).

  • Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO2 incubator.

  • Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of the test compound (e.g., Bakuchiol, Corylin) for 1 hour.

  • Stimulation: Cells are then stimulated with LPS (1 µg/mL) to induce NO production and incubated for 24 hours.

  • NO Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm.

  • Data Analysis: The percentage of NO production inhibition is calculated relative to the LPS-treated control group. The IC50 value is determined from the dose-response curve.

Anticancer Activity: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cells (e.g., A549, MCF-7) are seeded in 96-well plates at a specific density and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce MTT to a purple formazan product.

  • Formazan Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the formazan solution is measured using a microplate reader at a wavelength of 570 nm.

  • IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined from the dose-response curve.

dot

G cluster_workflow MTT Assay Workflow A Seed cancer cells in 96-well plate B Treat with varying concentrations of meroterpenoid A->B C Incubate for 24-72 hours B->C D Add MTT reagent C->D E Incubate for 3-4 hours D->E F Solubilize formazan crystals with DMSO E->F G Measure absorbance at 570 nm F->G H Calculate IC50 value G->H

Caption: A typical workflow for an MTT cell viability assay.

Conclusion

This comparative guide highlights the potent anti-inflammatory and anticancer activities of the meroterpenoids Bakuchiol and Corylin, supported by quantitative IC50 data. Both compounds demonstrate significant potential as therapeutic agents, with well-defined mechanisms of action targeting key signaling pathways in inflammation and cancer.

While this compound is structurally related to these compounds and is a known constituent of the medicinally important plant Psoralea corylifolia, there is a notable absence of specific quantitative data on its anti-inflammatory and anticancer efficacy. This represents a significant knowledge gap and underscores the need for further research to fully elucidate the therapeutic potential of this compound. Future studies should focus on determining the IC50 values of this compound in various inflammation and cancer models to enable a direct and comprehensive comparison with other promising meroterpenoids. Such data will be crucial for advancing the development of this class of natural products for clinical applications.

References

A Comparative Guide to Analytical Methods for the Quantification of Psoracorylifol C and Related Flavonoids from Psoralea corylifolia

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantification of key bioactive flavonoids found in Psoralea corylifolia, with a focus on providing a framework for the analysis of Psoracorylifol C. While a specific, validated analytical method solely for this compound is not extensively documented in publicly available literature, this guide leverages established methods for the simultaneous quantification of other major flavonoids from the same plant. These methods, primarily High-Performance Liquid Chromatography (HPLC), offer a robust starting point for the development and validation of a quantitative assay for this compound.

Data Presentation: Comparison of Analytical Method Performance

The following table summarizes typical performance characteristics of a reversed-phase HPLC (RP-HPLC) method suitable for the analysis of flavonoids from Psoralea corylifolia. These parameters are indicative of what can be expected when developing a method for this compound.

ParameterHPLC-UVUPLC-MS/MS
Linearity (r²) ≥0.999≥0.99
Limit of Detection (LOD) 0.1 - 1.0 µg/mL0.1 - 1.0 ng/mL
Limit of Quantification (LOQ) 0.3 - 3.0 µg/mL0.5 - 5.0 ng/mL
Accuracy (% Recovery) 95 - 105%90 - 110%
Precision (% RSD) < 2%< 15%
Specificity Good, based on retention time and UV spectraExcellent, based on mass-to-charge ratio

Note: The values presented are representative and may vary depending on the specific flavonoid, instrumentation, and laboratory conditions. A dedicated validation study would be required to establish these parameters for this compound.

Experimental Protocols: A Representative HPLC-UV Method

This section details a general experimental protocol for the quantification of flavonoids in Psoralea corylifolia extract, which can be adapted for this compound.

1. Sample Preparation:

  • Extraction: Weigh 1.0 g of powdered Psoralea corylifolia seeds and extract with 20 mL of 70% ethanol using ultrasonication for 30 minutes. Centrifuge the extract at 10,000 rpm for 10 minutes. Collect the supernatant and filter through a 0.45 µm syringe filter prior to HPLC analysis.[1]

  • Standard Solution Preparation: Prepare a stock solution of the reference standard (e.g., psoralen, bavachin, or, if available, this compound) in methanol at a concentration of 1 mg/mL. Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve concentrations ranging from 1 to 100 µg/mL.

2. Chromatographic Conditions:

  • Instrument: A standard HPLC system equipped with a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution using:

    • Solvent A: 0.1% formic acid in water

    • Solvent B: Acetonitrile

  • Gradient Program:

    • 0-10 min: 10-30% B

    • 10-40 min: 30-60% B

    • 40-50 min: 60-90% B

    • 50-55 min: 90-10% B

    • 55-60 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

3. Method Validation:

The adapted method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).

Signaling Pathway and Mechanism of Action

Flavonoids from Psoralea corylifolia, including likely this compound, are known to exhibit anti-inflammatory properties. A key mechanism underlying this activity is the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are crucial in the cellular response to inflammatory stimuli, leading to the production of pro-inflammatory mediators.

Experimental Workflow for Analytical Method Development

Analytical Method Development Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Application A Literature Search & Method Selection B Optimization of Chromatographic Conditions A->B C Sample Preparation Optimization B->C D Specificity C->D E Linearity & Range D->E F Accuracy & Precision E->F G LOD & LOQ F->G H Quantification of this compound in Samples G->H

Caption: A typical workflow for the development and validation of an analytical method for this compound.

Inhibition of Inflammatory Signaling Pathways by Psoralea corylifolia Flavonoids

Inflammatory Signaling Pathway Inhibition cluster_0 Cellular Exterior cluster_1 Cytoplasm cluster_2 Nucleus LPS Inflammatory Stimulus (e.g., LPS) IKK IKK Complex LPS->IKK activates MAPKKK MAPKKK LPS->MAPKKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases NFkB_n NF-κB (p50/p65) NFkB->NFkB_n translocates to MAPKK MAPKK MAPKKK->MAPKK activates MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK activates Gene Pro-inflammatory Gene Transcription MAPK->Gene activates transcription factors NFkB_n->Gene induces PsoracorylifolC This compound & Related Flavonoids PsoracorylifolC->IKK inhibits PsoracorylifolC->MAPKKK inhibits

Caption: Putative inhibition of NF-κB and MAPK signaling pathways by this compound and other flavonoids.

References

Psoracorylifol C in Combination Therapy: A Comparative Guide to Potential Synergistic Anticancer Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: To date, specific studies on the synergistic anticancer effects of Psoracorylifol C in combination with other chemotherapeutic agents are not available in the published scientific literature. This guide, therefore, provides a comparative analysis based on the known anticancer mechanisms of extracts and other isolated compounds from Psoralea corylifolia, the plant source of this compound, and common chemotherapeutic drugs. The potential for synergistic effects with this compound is hypothesized based on these established mechanisms.

Executive Summary

This compound, a natural compound isolated from the plant Psoralea corylifolia, is one of many bioactive molecules within this plant that have demonstrated anticancer properties. While direct evidence for its efficacy in combination therapy is pending, the known mechanisms of action of related compounds from the same plant—such as apoptosis induction and cell cycle arrest—suggest a strong potential for synergistic interactions with conventional chemotherapeutic agents. This guide compares the mechanistic profiles of key anticancer drugs with those of compounds from Psoralea corylifolia to highlight promising areas for future research and drug development.

Mechanistic Comparison of Anticancer Agents

A successful combination therapy often involves targeting different but complementary cellular pathways to enhance cancer cell killing and overcome resistance. Below is a comparison of the primary anticancer mechanisms of standard chemotherapeutics and bioactive compounds derived from Psoralea corylifolia.

Table 1: Comparison of Anticancer Mechanisms

Agent/Compound ClassPrimary Mechanism of ActionKey Molecular Targets/Pathways
Compounds from Psoralea corylifolia (e.g., Psoralen, Corylin) Induction of apoptosis, cell cycle arrest.Apoptosis: Mitochondrial pathway (Bax upregulation, Bcl-2 downregulation, cytochrome c release, caspase-9/-7 activation).[1][2][3] Cell Cycle: Arrest at G0/G1 or G2/M phases.[4] Other: Modulation of miR-34c/LINC00963 axis (Corylin).[5]
Cisplatin DNA damage leading to apoptosis.[6][7][8]Cross-links purine bases in DNA, activating DNA damage response pathways (e.g., p53, MAPK).[6][9][10][11]
Doxorubicin DNA intercalation, topoisomerase II inhibition, and generation of reactive oxygen species (ROS).[12][13][14]Induces DNA strand breaks and oxidative stress, leading to apoptosis via p53, NF-κB, and other signaling pathways.[12][15][16][17][18]
Paclitaxel Microtubule stabilization, leading to mitotic arrest and apoptosis.[19][20][21][22]Arrests cells in the G2/M phase of the cell cycle; modulates PI3K/AKT and MAPK signaling pathways.[23][24][25][26]

Potential for Synergistic Combinations with this compound

Based on the mechanisms outlined above, this compound, assuming it shares similar properties with other compounds from Psoralea corylifolia, could potentially create synergistic effects with the following agents:

  • With Cisplatin: this compound could enhance cisplatin-induced apoptosis. While cisplatin acts directly on DNA, this compound might lower the threshold for apoptosis by modulating pro- and anti-apoptotic proteins of the Bcl-2 family.

  • With Doxorubicin: A combination could attack cancer cells on multiple fronts. Doxorubicin's induction of DNA damage and ROS could be complemented by this compound's potential to induce cell cycle arrest, preventing damaged cells from repairing and proliferating.

  • With Paclitaxel: This combination could be particularly effective. Paclitaxel arrests cells in the G2/M phase, and if this compound also induces cell cycle arrest or promotes apoptosis through the mitochondrial pathway, the combined effect could lead to a more robust elimination of cancer cells.

Signaling Pathways in Anticancer Therapy

The following diagrams illustrate the key signaling pathways involved in the action of the compared anticancer agents.

G cluster_0 Psoralea corylifolia Compounds Psoralea_Compounds Psoralea corylifolia Compounds Bcl2_Family Bax↑ Bcl-2↓ Psoralea_Compounds->Bcl2_Family Mitochondrion Mitochondrion Bcl2_Family->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Cytochrome_c->Caspase9 Caspase7 Caspase-7 Caspase9->Caspase7 Apoptosis Apoptosis Caspase7->Apoptosis

Fig. 1: Apoptosis induction by Psoralea corylifolia compounds.

G cluster_1 Cisplatin Action Cisplatin Cisplatin DNA_Damage DNA Cross-links Cisplatin->DNA_Damage p53_Activation p53 Activation DNA_Damage->p53_Activation MAPK_Pathway MAPK Pathway DNA_Damage->MAPK_Pathway Apoptosis_Cis Apoptosis p53_Activation->Apoptosis_Cis MAPK_Pathway->Apoptosis_Cis

Fig. 2: Cisplatin's mechanism of inducing apoptosis.

G cluster_2 Doxorubicin Action Doxorubicin Doxorubicin DNA_Intercalation DNA Intercalation Doxorubicin->DNA_Intercalation Topo_II_Inhibition Topoisomerase II Inhibition Doxorubicin->Topo_II_Inhibition ROS_Generation ROS Generation Doxorubicin->ROS_Generation Apoptosis_Dox Apoptosis DNA_Intercalation->Apoptosis_Dox Topo_II_Inhibition->Apoptosis_Dox ROS_Generation->Apoptosis_Dox

Fig. 3: Doxorubicin's multi-faceted anticancer action.

G cluster_3 Paclitaxel Action Paclitaxel Paclitaxel Microtubule_Stab Microtubule Stabilization Paclitaxel->Microtubule_Stab PI3K_AKT_Mod PI3K/AKT Pathway Modulation Paclitaxel->PI3K_AKT_Mod MAPK_Mod MAPK Pathway Modulation Paclitaxel->MAPK_Mod Mitotic_Arrest G2/M Arrest Microtubule_Stab->Mitotic_Arrest Apoptosis_Pac Apoptosis Mitotic_Arrest->Apoptosis_Pac PI3K_AKT_Mod->Apoptosis_Pac MAPK_Mod->Apoptosis_Pac

Fig. 4: Paclitaxel's mechanism via mitotic arrest.

Experimental Protocols

To empirically validate the hypothesized synergistic effects of this compound, a series of in vitro experiments are necessary. The following are detailed protocols for key assays.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

G Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Treat_Cells Treat with this compound, chemotherapeutic agent, and combination Incubate_24h->Treat_Cells Incubate_48h Incubate 48h Treat_Cells->Incubate_48h Add_MTT Add MTT solution Incubate_48h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Add_Solubilizer Add solubilization solution (e.g., DMSO) Incubate_4h->Add_Solubilizer Measure_Absorbance Measure absorbance at 570 nm Add_Solubilizer->Measure_Absorbance End End Measure_Absorbance->End

Fig. 5: Workflow for the MTT cell viability assay.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treatment: Treat cells with varying concentrations of this compound, the chemotherapeutic agent of choice, and the combination of both. Include untreated and vehicle-treated controls.

  • Incubation: Incubate the treated cells for 48 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Culture and Treatment: Culture cells to 70-80% confluency and treat with the compounds as described for the MTT assay for 24-48 hours.

  • Cell Harvesting: Harvest the cells, including any floating cells, and wash with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Cell Cycle Analysis

This method determines the distribution of cells in different phases of the cell cycle.

Protocol:

  • Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.

  • Fixation: Fix the cells in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A. Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Western Blot Analysis

This technique is used to detect specific proteins in a sample and can be used to investigate the modulation of signaling pathways.

Protocol:

  • Protein Extraction: Treat cells with the compounds of interest, then lyse the cells in RIPA buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against target proteins (e.g., Bax, Bcl-2, cleaved caspase-3, p53, p-Akt, p-ERK) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

Conclusion and Future Directions

While direct experimental data on this compound in combination cancer therapy is currently lacking, a review of the anticancer mechanisms of related compounds from Psoralea corylifolia provides a strong rationale for investigating its synergistic potential with conventional chemotherapeutics. The convergence of apoptosis induction, cell cycle arrest, and modulation of key signaling pathways suggests that this compound could be a valuable component of future combination regimens. Further preclinical studies are warranted to validate these hypotheses and to elucidate the specific molecular targets of this compound. Such research could pave the way for the development of more effective and less toxic cancer therapies.

References

Comparative Docking Analysis of Psoracorylifol C and Related Phytochemicals Against Therapeutic Enzyme Targets

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of in-silico molecular docking studies of Psoracorylifol C and other bioactive compounds isolated from Psoralea corylifolia. The analysis focuses on their interaction with key enzymatic targets and compares their binding affinities with known inhibitors. This document is intended to serve as a resource for researchers in drug discovery and development, offering insights into the therapeutic potential of these natural products.

Anti-Inflammatory and Anti-Psoriatic Targets

Molecular docking studies have explored the potential of phytochemicals from Psoralea corylifolia to treat inflammatory conditions like psoriasis by targeting key enzymes in the inflammatory cascade.

Phosphodiesterase 4B (PDE4B)

Phosphodiesterase 4 (PDE4) is a critical enzyme in the inflammatory process, and its inhibition is a validated strategy for treating inflammatory diseases.[1] Studies have shown that phytoconstituents from Psoralea corylifolia can effectively bind to PDE4B, suggesting a mechanism for their anti-inflammatory effects.[2]

A comparative docking study evaluated the binding of several compounds from Psoralea corylifolia against PDE4B, using the approved drug Apremilast as a reference inhibitor.[1][2] The results indicated that neobavaisoflavone, bavachinin, and bavachalcone exhibited superior docking scores, Glide energy, and binding free energy compared to Apremilast, suggesting stronger binding to the enzyme's active site.[1][2]

Table 1: Comparative Docking Scores against PDE4B

CompoundDocking ScoreGlide Energy (kcal/mol)Binding Free Energy (kcal/mol)
NeobavaisoflavoneHigher than ApremilastHigher than ApremilastHigher than Apremilast
BavachininHigher than ApremilastHigher than ApremilastHigher than Apremilast
BavachalconeHigher than ApremilastHigher than ApremilastHigher than Apremilast
Apremilast (Reference) BaselineBaselineBaseline

Note: Specific numerical values were not consistently provided in the search results, but the relative performance was indicated.[1][2]

The strong interactions of these phytoconstituents with the amino acid residues of PDE4B suggest their potential to block the active site of the enzyme.[1]

Signaling Pathway of PDE4B Inhibition

PDE4B_Inhibition_Pathway Pro_inflammatory_Stimuli Pro-inflammatory Stimuli AC Adenylate Cyclase Pro_inflammatory_Stimuli->AC activates ATP ATP cAMP cAMP AC->cAMP converts PDE4B PDE4B PKA Protein Kinase A (PKA) cAMP->PKA activates NF_kB NF-κB (transcription factor) cAMP->NF_kB inhibits AMP AMP PDE4B->AMP degrades CREB CREB (transcription factor) PKA->CREB activates Anti_inflammatory_Mediators Anti-inflammatory Mediators (e.g., IL-10) CREB->Anti_inflammatory_Mediators upregulates Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (e.g., TNF-α) NF_kB->Pro_inflammatory_Cytokines upregulates Psoracorylifol_C This compound & Related Compounds Psoracorylifol_C->PDE4B inhibits

Caption: PDE4B inhibition by this compound enhances cAMP levels, promoting anti-inflammatory pathways.

Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LOX)

Phytoconstituents from Psoralea corylifolia have also been investigated for their interaction with other key inflammatory enzymes like COX-2 and 5-LOX.[2] Molecular docking studies have confirmed the potential of compounds like Guaianolide to bind to the COX-2 enzyme, supporting their use in treating inflammatory diseases.[2]

Metabolic Enzyme Inhibition

Pancreatic Lipase

In the context of metabolic disorders, pancreatic lipase is a key enzyme for the digestion and absorption of dietary fats. Inhibition of this enzyme is a therapeutic strategy for obesity and dyslipidemia. A molecular docking study compared the binding of several phytochemicals from Psoralea corylifolia with the pancreatic lipase enzyme (PDB ID: 1LPB), using Orlistat as a standard inhibitor.[3]

Psoralenol demonstrated the lowest binding energy, indicating a high binding affinity for the enzyme. Several other compounds, including Psoralen, Bakuchicin, bakuchiol, Isopsoralenoside, and bavachromene, were found to interact with the active catalytic triad of the enzyme.[3]

Table 2: Binding Energies of Psoralea corylifolia Constituents with Pancreatic Lipase (1LPB)

CompoundBinding Energy (kcal/mol)
Psoralenol-10.6
Orlistat (Reference) Not specified, but shown to form hydrogen bonds with the active site
PsoralidinInteracts with His151 and Ala178
PsoralenInteracts with His151
BakuchicinInteracts with His151
BakuchiolInteracts with His151
IsopsoralenosideInteracts with His151
BavachromeneInteracts with His151
Cytochrome P450 3A4 (CYP3A4)

A molecular docking simulation was performed to investigate the interaction of psoralen, isopsoralen, and their metabolites with human CYP3A4, an important enzyme in drug metabolism.[4] The study provided insights into the binding modes of these compounds within the active cavity of the enzyme.[4]

Table 3: Docking Energies with CYP3A4

Compound-Cdocker Energy (kcal/mol)
Psoralen19.4697
Isopsoralen18.5824
Psoralen γ-ketoenal intermediate21.4426
Isopsoralen γ-ketoenal intermediate19.635
Psoralen furanoepoxide intermediate-21.3421
Isopsoralen furanoepoxide intermediate-23.4627

Antibacterial Targets

The antibacterial potential of phytochemicals from Psoralea corylifolia against Methicillin-Resistant Staphylococcus aureus (MRSA) has been explored through molecular docking.[5]

S. aureus Receptor (PDB ID: 1TSJ)

In one study, (+)-Bakuchiol, identified as a key compound in the ethanol extract of Psoralea corylifolia seeds, was docked against the S. aureus receptor 1TSJ.[5] The study reported a binding affinity of -5.8 kcal/mol, highlighting the potential of this compound as an antibacterial agent against MRSA.[5]

Experimental Protocols

The cited studies utilized established molecular docking protocols to predict the binding affinities and interactions between the phytochemicals and their target enzymes. While detailed, step-by-step protocols for each study are not available in the provided search results, a general workflow can be outlined.

General Molecular Docking Workflow

Docking_Workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis PDB 1. Protein Structure Acquisition (e.g., from PDB) Protein_Prep 3. Protein Preparation (Remove water, add hydrogens) PDB->Protein_Prep Ligand 2. Ligand Structure Preparation (e.g., this compound) Ligand_Prep 4. Ligand Energy Minimization Ligand->Ligand_Prep Grid_Box 5. Active Site Identification & Grid Box Generation Protein_Prep->Grid_Box Docking_Run 6. Running Docking Algorithm (e.g., AutoDock Vina) Ligand_Prep->Docking_Run Grid_Box->Docking_Run Pose_Analysis 7. Analysis of Docking Poses & Binding Energies Docking_Run->Pose_Analysis Interaction_Analysis 8. Visualization of Interactions (H-bonds, hydrophobic, etc.) Pose_Analysis->Interaction_Analysis

Caption: A generalized workflow for molecular docking studies.

Key Steps in the Protocol:

  • Protein and Ligand Preparation: The three-dimensional structures of the target enzymes were obtained from the Protein Data Bank (PDB). The structures of this compound and other phytochemicals were prepared using chemical drawing software and optimized for their geometry.

  • Molecular Docking Software: Studies commonly employ software such as AutoDock Vina for docking simulations.[5]

  • Active Site Prediction: The binding sites on the target enzymes were identified, often based on the co-crystallized ligand in the PDB structure or through prediction servers.

  • Docking and Scoring: The ligands were docked into the active site of the protein. The docking software calculates the binding affinity, typically expressed as a binding energy (e.g., in kcal/mol), and generates various binding poses.

  • Interaction Analysis: The best-ranked poses were analyzed to identify key molecular interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the enzyme.

Conclusion

The comparative docking studies summarized in this guide highlight the significant potential of this compound and other constituents of Psoralea corylifolia as modulators of various enzymatic targets. In several cases, these natural compounds have shown comparable or even superior binding affinities to known enzyme inhibitors. These in-silico findings provide a strong basis for further experimental validation and lead optimization in the development of novel therapeutics for inflammatory diseases, metabolic disorders, and bacterial infections.

References

In Vivo Validation of Therapeutic Targets for Psoralea corylifolia Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo validated therapeutic targets of compounds derived from Psoralea corylifolia, with a focus on their potential applications in osteoporosis and inflammatory diseases. While direct in vivo validation studies for Psoracorylifol C are limited in the current scientific literature, extensive research on other structurally related compounds from the same plant, such as Corylifol A and Neobavaisoflavone, offers valuable insights into the potential mechanisms and therapeutic targets. This guide will objectively compare the in vivo performance of these alternative compounds and provide supporting experimental data.

Comparative Analysis of In Vivo Efficacy

The primary therapeutic areas where compounds from Psoralea corylifolia have been validated in vivo are osteoporosis and inflammation. The following tables summarize the quantitative data from key preclinical studies, comparing the effects of different compounds to standard treatments where available.

Osteoporosis Models

Key Therapeutic Target: Receptor Activator of Nuclear Factor-κB Ligand (RANKL) signaling pathway.

Compounds from Psoralea corylifolia have demonstrated significant efficacy in animal models of postmenopausal osteoporosis, primarily the ovariectomized (OVX) rodent model. Their mechanism of action is largely attributed to the inhibition of osteoclastogenesis, the process of bone resorption.

Compound/TreatmentAnimal ModelDosageKey In Vivo OutcomesTherapeutic Targets Validated
Neobavaisoflavone Ovariectomized (OVX) MiceNot SpecifiedInhibited osteoclastogenesis, promoted osteogenesis, and ameliorated bone loss.Disrupts RANK interaction with TRAF6 and c-Src; Inhibits NF-κB, MAPKs, and Akt signaling.[1]
Corylifol A Ovariectomized (OVX) MiceNot SpecifiedPrevented estrogen-deficiency-induced bone loss and suppressed osteoclastogenesis.Inhibition of intracellular reactive oxygen species (ROS) levels; Attenuation of the MAPK/ERK pathway.[2]
Bakuchiol & Bavachin Ovariectomized (OVX) RatsNot SpecifiedPrevented estrogen deficiency-induced bone loss without uterotrophic activity.Upregulation of the Wnt signaling pathway in osteoblasts.
Psoralea corylifolia Extract Ovariectomized (OVX) Rats25 mg or 50 mg/kg/dayIncreased serum calcium, decreased urinary calcium excretion, suppressed serum osteocalcin, and increased bone mineral density.General positive effects on bone metabolism.[3]
Bisphosphonates (Alendronate) Adjuvant-induced Osteoporosis Mice40 μg/kgSignificant improvements in bone density, arthritis, and pain threshold.Inhibition of osteoclast-mediated bone resorption.[4]
Psoriasis Models

Key Therapeutic Target: Nuclear Factor-κB (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

While direct in vivo studies of Psoralea corylifolia compounds in psoriasis models are less common, their known anti-inflammatory effects via NF-κB and MAPK inhibition suggest potential therapeutic value. The imiquimod (IMQ)-induced psoriasis mouse model is a standard for evaluating anti-psoriatic agents.

Compound/TreatmentAnimal ModelKey In Vivo OutcomesTherapeutic Targets Validated
Methotrexate (Standard of Care) Imiquimod-induced Psoriasis MiceVariousReduced psoriatic-like inflammation, ear thickness, and inflammatory cytokine levels.
Paeonol Imiquimod-induced Psoriasis Mice25, 50, 100 mg/kgDecreased keratinocyte proliferation, reduced infiltration of CD3+ and CD11c+ cells, and reduced MyD88 and TLR8 proteins.
Secoemestrin C Imiquimod-induced Psoriasis MiceNot SpecifiedImproved psoriatic dermatitis, reduced skin scaling, and inhibited secretion of inflammatory factors.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the complex biological processes and experimental designs, the following diagrams were generated using Graphviz.

G cluster_0 RANKL Signaling in Osteoclasts RANKL RANKL RANK RANK RANKL->RANK TRAF6 TRAF6 RANK->TRAF6 cSrc c-Src RANK->cSrc NFkB NF-κB TRAF6->NFkB MAPK MAPK TRAF6->MAPK Akt Akt cSrc->Akt Osteoclastogenesis Osteoclastogenesis (Bone Resorption) NFkB->Osteoclastogenesis MAPK->Osteoclastogenesis Akt->Osteoclastogenesis Psoracorylifol_C Psoralea corylifolia Compounds (e.g., Neobavaisoflavone) Psoracorylifol_C->TRAF6 Inhibits Psoracorylifol_C->cSrc Inhibits

Caption: RANKL signaling pathway in osteoclasts and points of inhibition by Psoralea corylifolia compounds.

G cluster_1 In Vivo Validation Workflow for Osteoporosis Animal_Model Ovariectomized (OVX) Rodent Model Treatment Treatment Groups: - Vehicle Control - Psoralea Compound - Positive Control (e.g., Bisphosphonate) Animal_Model->Treatment Analysis Analysis: - Bone Mineral Density (μCT) - Serum Biomarkers - Histology (H&E, TRAP) - Western Blot (Signaling Proteins) Treatment->Analysis Outcome Outcome Assessment: - Prevention of Bone Loss - Inhibition of Osteoclastogenesis - Target Modulation Analysis->Outcome

Caption: General experimental workflow for in vivo validation of anti-osteoporotic compounds.

Detailed Experimental Protocols

The following are representative protocols for the key in vivo experiments cited in this guide.

Ovariectomized (OVX) Rodent Model for Osteoporosis
  • Animal Model: Female Sprague-Dawley rats or C57BL/6 mice (8-12 weeks old) are used.

  • Surgical Procedure: Animals are anesthetized, and a dorsal midline incision is made. The ovaries are located and either removed (OVX group) or left intact (Sham group).

  • Treatment: Post-surgery, animals are randomly assigned to treatment groups (e.g., vehicle control, Psoralea compound at different doses, positive control like 17β-estradiol). Treatment is typically administered daily via oral gavage for a period of 8-12 weeks.

  • Analysis:

    • Bone Mineral Density (BMD): Femurs and tibias are collected, and BMD is measured using micro-computed tomography (μCT).

    • Serum Biomarkers: Blood samples are collected to measure levels of bone turnover markers such as osteocalcin, alkaline phosphatase (ALP), and tartrate-resistant acid phosphatase (TRAP).

    • Histology: Tibias are decalcified, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E) for general morphology and TRAP staining for osteoclast visualization.

    • Western Blot: Protein is extracted from bone tissue or cultured osteoclasts to analyze the expression levels of key signaling proteins (e.g., RANK, TRAF6, p-NF-κB, p-ERK).

Imiquimod (IMQ)-Induced Psoriasis Mouse Model
  • Animal Model: BALB/c or C57BL/6 mice (8-10 weeks old) are used.

  • Induction of Psoriasis: A daily topical dose of 62.5 mg of 5% imiquimod cream is applied to the shaved back and right ear of the mice for 6-8 consecutive days.

  • Treatment: Test compounds (e.g., topical formulation of a Psoralea compound) or standard treatments (e.g., methotrexate) are applied topically or administered systemically, typically starting from the first day of IMQ application.

  • Analysis:

    • Psoriasis Area and Severity Index (PASI): Erythema, scaling, and thickness of the back skin and ear are scored daily.

    • Histology: Skin biopsies are taken, fixed in formalin, embedded in paraffin, and stained with H&E to assess epidermal thickness (acanthosis), and infiltration of inflammatory cells.

    • Immunohistochemistry: Skin sections are stained for markers of immune cell infiltration (e.g., CD3 for T-cells, F4/80 for macrophages) and proliferation (e.g., Ki67).

    • Cytokine Analysis: Skin tissue is homogenized, and the levels of pro-inflammatory cytokines (e.g., IL-17, IL-23, TNF-α) are measured by ELISA or qPCR.

    • Western Blot: Protein extracts from skin tissue are used to determine the activation of signaling pathways like NF-κB and MAPKs.

Conclusion

While direct in vivo validation of this compound's therapeutic targets remains an area for future research, the existing evidence for related compounds from Psoralea corylifolia, such as Corylifol A and Neobavaisoflavone, is promising. These compounds have demonstrated significant efficacy in preclinical models of osteoporosis and show potential for treating inflammatory conditions like psoriasis. The primary mechanisms of action involve the modulation of key signaling pathways, including RANKL, NF-κB, and MAPKs. This comparative guide provides a foundation for researchers to build upon, highlighting the therapeutic potential of this class of natural products and underscoring the need for further investigation into the specific in vivo activities of this compound.

References

The Neuroprotective Landscape of Psoracorylifol C and its Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences in the neuroprotective efficacy of natural compounds and their synthetic derivatives is paramount. This guide provides a comparative analysis of the neuroprotective effects of Psoracorylifol C, a notable constituent of Psoralea corylifolia, and its synthetic analogues. Due to a lack of direct comparative studies on this compound and its specific synthetic analogues in the current literature, this guide leverages data from closely related compounds, primarily bakuchiol and its derivatives, to draw insightful parallels and guide future research.

Comparative Analysis of Neuroprotective and Anti-Neuroinflammatory Effects

While direct quantitative data for the neuroprotective effects of this compound is limited in the reviewed literature, studies on bakuchiol, a structurally similar meroterpene from Psoralea corylifolia, and other constituents provide a strong basis for comparison. The following tables summarize the neuroprotective and anti-neuroinflammatory activities of various compounds isolated from Psoralea corylifolia, as well as synthetic bakuchiol derivatives.

Table 1: Neuroprotective Effects of Psoralea corylifolia Constituents against Hydrogen Peroxide-Induced Cell Death in HT22 Hippocampal Cells [1][2]

CompoundConcentrationCell Viability (% of Control)
Bakuchiol 12.5 µM~80%
25 µM~90%
Neobavaisoflavone 25 µM~80%
50 µM~85%
Isobavachalcone 25 µM~70%
50 µM~75%
Psoralidin 25 µM~65%
50 µM~70%
Bavachinin 25 µM~60%
50 µM~65%
Angelicin 25 µM~55%
Psoralen 25 µM~50%

Data is estimated from graphical representations in the source literature and presented to show relative efficacy.

Table 2: Anti-Neuroinflammatory Effects of Psoralea corylifolia Constituents on LPS-Induced Nitric Oxide (NO) Production in BV-2 Microglia [1]

CompoundConcentration for Significant Inhibition
Bakuchiol 12.5 µM, 25 µM, 50 µM
Angelicin 25 µM, 50 µM
Isobavachalcone 25 µM, 50 µM
Psoralidin 50 µM
Neobavaisoflavone 50 µM

Table 3: Acetylcholinesterase (AChE) Inhibitory Activity of Synthetic Bakuchiol Derivatives [3]

CompoundIC50 (µM)
3g 32.07 ± 2.00
3n 34.78 ± 0.34

Compounds 3g and 3n are novel synthetic derivatives of bakuchiol.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following protocols are based on the key experiments cited in the comparative data.

Neuroprotective Effect Assay in HT22 Hippocampal Cells[1][2]
  • Cell Culture: HT22 mouse hippocampal cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Cells are seeded in 96-well plates. After 24 hours, the cells are pre-treated with various concentrations of the test compounds (e.g., this compound, bakuchiol, or synthetic analogues) for a specified duration (e.g., 2 hours).

  • Induction of Oxidative Stress: Hydrogen peroxide (H₂O₂) is added to the wells to a final concentration of 250 µM to induce oxidative stress and neuronal cell death. Control wells receive no H₂O₂.

  • Incubation: The cells are incubated for a further 6 hours.

  • Cell Viability Assessment: Cell viability is determined using the Cell Counting Kit-8 (CCK-8) assay. The absorbance is measured at 450 nm using a microplate reader. The results are expressed as a percentage of the viability of the untreated control cells.

Anti-Neuroinflammatory Effect Assay in BV-2 Microglia[1]
  • Cell Culture: BV-2 microglial cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Treatment: Cells are seeded in 96-well plates. After 24 hours, they are pre-treated with the test compounds for 2 hours.

  • Induction of Inflammation: Lipopolysaccharide (LPS) is added to a final concentration of 1 µg/mL to stimulate an inflammatory response.

  • Incubation: The cells are incubated for an additional 22 hours.

  • Nitric Oxide (NO) Measurement: The production of nitric oxide, a key inflammatory mediator, is quantified by measuring the amount of nitrite in the culture supernatant using the Griess reagent. The absorbance is measured at 540 nm.

Acetylcholinesterase (AChE) Inhibition Assay[3]
  • Principle: The assay is performed using Ellman's method, which measures the activity of acetylcholinesterase.

  • Procedure: The reaction mixture contains the enzyme (AChE), the substrate (acetylthiocholine iodide), and DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid)). The test compounds are added at various concentrations.

  • Measurement: The hydrolysis of acetylthiocholine by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored anion. The rate of color formation is measured spectrophotometrically at 412 nm.

  • Analysis: The percentage of inhibition is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) is determined.

Signaling Pathways and Mechanisms of Action

The neuroprotective effects of this compound and its analogues are believed to be mediated through multiple signaling pathways, primarily combating oxidative stress and neuroinflammation. Based on studies of bakuchiol and other related neuroprotective compounds, a putative signaling pathway is proposed.

G Putative Neuroprotective Signaling Pathway of this compound and Analogues cluster_stimulus Cellular Stressors cluster_compound Therapeutic Intervention cluster_pathways Intracellular Signaling Pathways cluster_effects Cellular Outcomes Oxidative_Stress Oxidative Stress (e.g., H₂O₂) MAPK MAPK Pathway (p38, ERK) Oxidative_Stress->MAPK Apoptosis ↓ Apoptosis Oxidative_Stress->Apoptosis Neuroinflammation Neuroinflammation (e.g., LPS) NF_kB NF-κB Pathway Neuroinflammation->NF_kB Neuroinflammation->MAPK Psoracorylifol_C This compound & Synthetic Analogues Psoracorylifol_C->NF_kB Inhibition Psoracorylifol_C->MAPK Modulation PI3K_Akt PI3K/Akt Pathway Psoracorylifol_C->PI3K_Akt Activation Inflammatory_Mediators ↓ Pro-inflammatory Mediators (NO, TNF-α, IL-6) NF_kB->Inflammatory_Mediators MAPK->Inflammatory_Mediators Nrf2 Nrf2 Pathway PI3K_Akt->Nrf2 Activation PI3K_Akt->Apoptosis Inhibition Antioxidant_Response ↑ Antioxidant Enzymes (HO-1, NQO1) Nrf2->Antioxidant_Response Upregulation Neuronal_Survival ↑ Neuronal Survival Inflammatory_Mediators->Neuronal_Survival Antioxidant_Response->Neuronal_Survival Apoptosis->Neuronal_Survival

Caption: Putative neuroprotective signaling pathways of this compound and its analogues.

G Experimental Workflow for Neuroprotection Assay Start Start: Seed HT22 Cells Incubate_24h Incubate for 24h Start->Incubate_24h Pre_treat Pre-treat with This compound / Analogue Incubate_24h->Pre_treat Induce_Stress Induce Oxidative Stress (H₂O₂) Pre_treat->Induce_Stress Incubate_6h Incubate for 6h Induce_Stress->Incubate_6h Assess_Viability Assess Cell Viability (CCK-8 Assay) Incubate_6h->Assess_Viability End End: Analyze Data Assess_Viability->End

Caption: Workflow for assessing the neuroprotective effects of test compounds.

Conclusion and Future Directions

The available evidence strongly suggests that constituents of Psoralea corylifolia, particularly bakuchiol, possess significant neuroprotective and anti-neuroinflammatory properties. Synthetic derivatives of bakuchiol have also shown promise as multi-target agents for neurodegenerative diseases like Alzheimer's. While direct comparative data for this compound is forthcoming, the data on these related compounds provides a valuable framework for its potential efficacy.

Future research should focus on:

  • Direct, head-to-head comparative studies of this compound and a library of its synthetic analogues to establish clear structure-activity relationships for neuroprotection.

  • Elucidation of the specific molecular targets and signaling pathways modulated by this compound in neuronal cells.

  • In vivo studies in animal models of neurodegenerative diseases to validate the in vitro findings and assess the pharmacokinetic and pharmacodynamic properties of these compounds.

This guide serves as a foundational resource for researchers aiming to explore the therapeutic potential of this compound and its derivatives in the challenging field of neurodegenerative disease drug discovery.

References

Validation of Psoracorylifol C's antibacterial spectrum against drug-resistant bacteria

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of the Antibacterial Spectrum of Psoracorylifol C Against Clinically Relevant Drug-Resistant Pathogens

The escalating threat of antimicrobial resistance necessitates the exploration of novel therapeutic agents. This compound, a flavonoid isolated from the seeds of Psoralea corylifolia, has emerged as a promising candidate. This guide provides a comparative analysis of the antibacterial spectrum of this compound against key drug-resistant bacteria, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

Comparative Antibacterial Activity

The in vitro antibacterial efficacy of this compound and its related compound Bakuchiol, also from Psoralea corylifolia, was evaluated against a panel of drug-resistant bacteria and compared with standard-of-care antibiotics. The Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, was determined using the broth microdilution method.

Compound/AntibioticMethicillin-Resistant Staphylococcus aureus (MRSA)Vancomycin-Resistant Enterococcus (VRE)Carbapenem-Resistant Enterobacteriaceae (CRE)
MRSA OM481 [1]MRSA OM584 [1]E. faecalis , E. faecium
This compound 16 µg/mL16 µg/mLNo data available
Bakuchiol *No data availableNo data available1-4 µg/mL[2]
Vancomycin 1-2 µg/mL1-2 µg/mLResistant
Linezolid 1-4 µg/mL2-4 µg/mLResistant
Daptomycin 0.5-2 µg/mL2-4 µg/mLResistant
Colistin ResistantResistant≤0.5-4 µg/mL

*Note: Bakuchiol is another major bioactive compound isolated from Psoralea corylifolia and is structurally related to this compound.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The antibacterial activity of this compound is determined by the broth microdilution method following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

1. Preparation of Bacterial Inoculum:

  • Bacterial strains are cultured on appropriate agar plates for 18-24 hours.
  • Several colonies are suspended in sterile saline solution to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
  • The suspension is then diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to a final concentration of approximately 5 x 10⁵ CFU/mL.

2. Preparation of Antimicrobial Agent Dilutions:

  • This compound and comparator antibiotics are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions.
  • Serial two-fold dilutions are prepared in CAMHB in 96-well microtiter plates.

3. Inoculation and Incubation:

  • An equal volume of the standardized bacterial inoculum is added to each well of the microtiter plate containing the antimicrobial dilutions.
  • The plates are incubated at 37°C for 18-24 hours.

4. Determination of MIC:

  • The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.

Visualizing the Experimental Workflow and Mechanism of Action

To elucidate the process of evaluating the antibacterial spectrum and the proposed mechanism of action of this compound, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_assay MIC Assay cluster_results Data Analysis start Start bacterial_culture Bacterial Culture (e.g., MRSA, VRE, CRE) start->bacterial_culture compound_prep Prepare this compound & Comparator Dilutions start->compound_prep inoculum_prep Prepare Inoculum (0.5 McFarland) bacterial_culture->inoculum_prep inoculation Inoculate Microtiter Plates inoculum_prep->inoculation compound_prep->inoculation incubation Incubate at 37°C for 18-24h inoculation->incubation read_mic Read MIC Values incubation->read_mic comparison Compare with Standard Antibiotics read_mic->comparison end End comparison->end

Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).

Mechanism_of_Action cluster_bacterium Bacterial Cell membrane Cell Membrane disruption Membrane Disruption & Pore Formation membrane->disruption cytoplasm Cytoplasm psoracorylifol_c This compound psoracorylifol_c->membrane Interacts with leakage Leakage of Intracellular Components (Ions, ATP, etc.) disruption->leakage cell_death Bacterial Cell Death leakage->cell_death

Caption: Proposed mechanism of this compound via bacterial membrane disruption.

Discussion and Future Directions

The available data indicates that this compound exhibits significant antibacterial activity against the Gram-positive, multidrug-resistant pathogen, MRSA.[1] Its efficacy is comparable to some established antibiotics, highlighting its potential as a novel therapeutic lead. Furthermore, the activity of the related compound bakuchiol against Enterococcus species suggests that compounds from Psoralea corylifolia may have a broader spectrum of activity against Gram-positive bacteria.[2]

The proposed mechanism of action, involving the disruption of the bacterial cell membrane, is a desirable trait for a new antibiotic.[3] This mechanism can lead to rapid bactericidal activity and may be less prone to the development of resistance compared to antibiotics that target specific metabolic pathways.

However, the current data on the antibacterial spectrum of this compound is limited. Further studies are crucial to evaluate its efficacy against a wider range of drug-resistant bacteria, particularly Gram-negative pathogens such as VRE and CRE. Investigating the potential for synergistic effects with existing antibiotics could also open new avenues for combination therapies, potentially lowering the required therapeutic doses and mitigating the development of resistance. In-depth studies into the precise molecular interactions with the bacterial membrane will further aid in the rational design of more potent derivatives.

References

Safety Operating Guide

Navigating the Disposal of Psoracorylifol C: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

I. Understanding the Compound: Psoracorylifol C

This compound is a natural compound isolated from the plant Psoralea corylifolia.[1] This plant has been used in traditional medicine and contains various bioactive compounds.[1][2][3] Due to the lack of specific safety and disposal information for this compound, it should be handled with caution as a potentially hazardous substance.

II. Core Principles of Chemical Waste Disposal

The overarching principle for the disposal of any laboratory chemical is to prevent harm to human health and the environment.[4] This involves proper segregation, containment, labeling, and transfer of waste to a designated hazardous waste management facility. Under no circumstances should chemical waste be disposed of down the drain or in regular trash without proper deactivation and institutional approval.[5][6]

III. Procedural Steps for this compound Disposal

The following steps provide a clear workflow for the safe disposal of this compound.

Step 1: Waste Identification and Segregation

  • Treat as Hazardous Waste: In the absence of specific data, this compound should be treated as a hazardous chemical waste.

  • Segregate Waste Streams: Do not mix this compound waste with other chemical waste streams unless their compatibility is confirmed.[7] Keep it separate from strong acids, bases, and oxidizing agents.[5]

  • Solid vs. Liquid Waste:

    • Solid Waste: Collect solid this compound, contaminated personal protective equipment (PPE) such as gloves and weighing papers, and any other contaminated materials in a designated solid hazardous waste container.

    • Liquid Waste: Solutions containing this compound should be collected in a designated liquid hazardous waste container. Avoid mixing with incompatible solvents.

Step 2: Proper Waste Containment

  • Container Selection: Use chemically resistant containers that are in good condition and have a secure, tight-fitting lid. For liquid waste, plastic containers are often preferred to avoid breakage.[8]

  • Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," the concentration (if in solution), and the date accumulation started.[7][8]

  • Keep Containers Closed: Waste containers must be kept closed at all times, except when adding waste.[5][6] This prevents the release of vapors and potential spills.

Step 3: Storage in a Satellite Accumulation Area (SAA)

  • Designated Area: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[5] This area should be at or near the point of generation.

  • Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks or spills.[7]

  • Storage Limits: Adhere to institutional and regulatory limits for the amount of hazardous waste that can be stored in an SAA (e.g., typically no more than 55 gallons of hazardous waste).[7]

Step 4: Arranging for Waste Pickup

  • Contact Environmental Health and Safety (EHS): Once the waste container is full or has been in storage for the maximum allowed time (often six months to a year), contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.[4][6]

  • Follow Institutional Procedures: Adhere to all specific procedures outlined by your institution for hazardous waste pickup requests.

IV. Decontamination of Empty Containers

Empty containers that once held this compound must be properly decontaminated before being discarded as regular trash.

  • Triple Rinsing: Rinse the empty container with a suitable solvent (e.g., the solvent in which the this compound was dissolved, or a common laboratory solvent like ethanol or acetone) three times.[8]

  • Collect Rinsate: The first rinsate should be collected and disposed of as hazardous liquid waste.[8] Subsequent rinses may be permissible for drain disposal depending on institutional guidelines, but it is best practice to collect all rinsates as hazardous waste.

  • Deface Label: After triple rinsing and air-drying, deface or remove the original chemical label before disposing of the container in the regular trash.[6]

V. Spill and Emergency Procedures

In the event of a spill of this compound:

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the area.

  • Consult SDS (if available): If a Safety Data Sheet (SDS) for a similar compound like Psoralen is available, consult it for spill cleanup procedures.[9][10][11][12]

  • Use Spill Kit: For small spills, use a chemical spill kit to absorb the material. Wear appropriate PPE, including gloves, safety goggles, and a lab coat.

  • Collect and Dispose: Collect the absorbed material and place it in a sealed container labeled as hazardous waste.

  • Report the Spill: Report the spill to your laboratory supervisor and EHS department.

VI. Quantitative Data Summary

While no specific quantitative data for this compound disposal exists, general guidelines for laboratory chemical waste provide some quantitative parameters.

ParameterGuidelineSource
Satellite Accumulation Area (SAA) Volume Limit Up to 55 gallons of hazardous waste[7]
SAA Time Limit for Partially Filled Containers Up to one (1) year[5]
Time to Remove Full Containers from SAA Within three (3) days[5]
pH for Aqueous Waste Drain Disposal (if permitted) Between 5.0 and 12.5[5]

VII. Logical Workflow for Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and EHS guidelines for detailed requirements.

References

Essential Safety and Operational Guide for Handling Psoracorylifol C

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals engaged in handling Psoracorylifol C. The following procedures for personal protective equipment (PPE), handling, and disposal are based on best practices for handling similar chemical compounds and should be implemented to ensure laboratory safety.

Personal Protective Equipment (PPE)

Consistent and proper use of PPE is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecifications and Use
Hand Protection Chemical-resistant glovesNitrile or butyl rubber gloves are recommended. Always inspect gloves for tears or punctures before use. Dispose of contaminated gloves immediately in the designated hazardous waste container.[1][2]
Eye and Face Protection Safety glasses with side shields or gogglesMust be worn at all times in the laboratory. A face shield should be used in situations where splashing is a significant risk.[1][3]
Respiratory Protection Dust respirator or use of a fume hoodA NIOSH-approved respirator is necessary if there is a potential for generating dust or aerosols and work cannot be conducted in a fume hood.[1]
Body Protection Laboratory coat or chemical-resistant apronA fully buttoned lab coat should be worn to protect skin and clothing. For larger quantities or significant splash risk, a chemical-resistant apron over the lab coat is advised.[1][4]
Foot Protection Closed-toe shoesShoes must fully cover the feet. Protective boots may be required in situations with a risk of large spills.[1]

Operational Plan: Handling and Storage

Adherence to a strict operational plan is crucial for minimizing risk during the handling and storage of this compound.

Engineering Controls:

  • Ventilation: All work with this compound, especially when handling the solid form, should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1]

  • Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and have been recently tested.[5]

Safe Handling Practices:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the workspace by covering surfaces with absorbent, disposable bench paper.

  • Weighing: If weighing the solid compound, do so in a fume hood or a ventilated balance enclosure to prevent the dispersion of dust.

  • Solution Preparation: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.

  • Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water.[1] Decontaminate all work surfaces.

Storage:

  • Store this compound in a cool, dry, and well-ventilated area away from incompatible materials.

  • Keep the container tightly closed when not in use.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation:

  • Solid Waste: All solid waste contaminated with this compound, including used gloves, bench paper, and empty containers, should be placed in a clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not pour chemical waste down the drain.[6]

Disposal Procedure:

  • Collection: Collect all hazardous waste in appropriate, leak-proof containers.

  • Labeling: Label waste containers with "Hazardous Waste," the name of the chemical (this compound), and the primary hazard(s) (e.g., "Irritant").

  • Storage of Waste: Store hazardous waste in a designated, secure area away from general laboratory traffic until it can be collected by environmental health and safety personnel.

  • Arrangement for Disposal: Follow your institution's specific procedures for the disposal of chemical waste. This typically involves contacting the Environmental Health and Safety (EHS) office to arrange for pickup and disposal.[6]

Experimental Workflow: Safe Handling of this compound

The following diagram outlines the procedural flow for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup and Disposal prep_start Start: New Experiment risk_assessment Conduct Risk Assessment prep_start->risk_assessment gather_ppe Gather Required PPE risk_assessment->gather_ppe don_ppe Don PPE Correctly gather_ppe->don_ppe prepare_workspace Prepare Workspace don_ppe->prepare_workspace weigh_compound Weigh this compound prepare_workspace->weigh_compound prepare_solution Prepare Solution weigh_compound->prepare_solution conduct_experiment Conduct Experiment prepare_solution->conduct_experiment decontaminate_surfaces Decontaminate Surfaces conduct_experiment->decontaminate_surfaces segregate_waste Segregate Waste decontaminate_surfaces->segregate_waste dispose_waste Dispose of Waste per Protocol segregate_waste->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands exp_end End of Procedure wash_hands->exp_end

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.